HTH-02-006
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H29IN6O3 |
|---|---|
Peso molecular |
588.4 g/mol |
Nombre IUPAC |
N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide |
InChI |
InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) |
Clave InChI |
KQMWYEJQANQTDM-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Core Mechanism of Action of HTH-02-006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
HTH-02-006 is a potent and semi-selective, reversible small-molecule inhibitor of NUAK Family Kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2][3] It also demonstrates inhibitory activity against NUAK1.[1] The compound was developed as a derivative of the prototype NUAK inhibitor WZ4003 and serves as a valuable tool for investigating the roles of NUAK kinases in various pathological conditions, particularly in cancer.[2][3]
Molecular Target and Binding
The primary molecular target of this compound is NUAK2. The compound exerts its inhibitory effect through direct binding to the kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition has been demonstrated to be reversible.[2]
Pharmacological Profile
This compound exhibits potent inhibition of NUAK2 with a reported half-maximal inhibitory concentration (IC50) of 126 nM.[4][5][6] Its activity has been characterized in various preclinical models, demonstrating its potential as a therapeutic agent.
| Parameter | Value | Assay Conditions | Reference |
| Target | NUAK2 | Kinase Assay | [4][5][6] |
| IC50 | 126 nM | In vitro kinase assay with 100 µM [γ-32P]ATP and 200 µM Sakamototide | [6][7] |
Signaling Pathways Modulated by this compound
This compound primarily impacts the Hippo-YAP signaling pathway, which is a critical regulator of cell proliferation, apoptosis, and organ size. NUAK2 has been identified as a downstream target of the transcriptional co-activator Yes-associated protein (YAP), and it also participates in a positive feedback loop that enhances YAP/TAZ activity.[8][9][10]
Inhibition of the NUAK2-YAP Positive Feedback Loop
In many cancers, the Hippo pathway is dysregulated, leading to the nuclear localization and activation of YAP. Activated YAP promotes the transcription of genes that drive cell proliferation and survival, including NUAK2 itself. NUAK2, in turn, can phosphorylate and inhibit LATS1, a core component of the Hippo pathway that normally phosphorylates and inactivates YAP. By inhibiting NUAK2, this compound disrupts this positive feedback loop, leading to decreased YAP activity and subsequent suppression of tumor growth.[8][9][10]
Caption: this compound disrupts the NUAK2-YAP positive feedback loop.
Downstream Effects on the Cytoskeleton
NUAK2 is known to phosphorylate Myosin phosphatase target subunit 1 (MYPT1) at Ser445, which leads to the inactivation of myosin phosphatase and subsequent phosphorylation of myosin light chain (MLC).[4][5] This cascade of events promotes actomyosin (B1167339) contractility and cytoskeletal reorganization, which are important for cell proliferation, migration, and invasion. This compound, by inhibiting NUAK2, reduces the phosphorylation of MYPT1 and MLC, thereby suppressing these cellular processes.[4][5]
Caption: this compound inhibits the NUAK2-MYPT1-MLC signaling axis.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models, particularly those with high YAP activity.
In Vitro Studies
-
Cell Growth Inhibition: this compound has been shown to inhibit the growth of cancer cell lines with high YAP expression, such as HuCCT-1 (cholangiocarcinoma) and SNU475 (hepatocellular carcinoma), more effectively than cell lines with low YAP expression like HepG2 and SNU398 (hepatocellular carcinoma).[4][7][8] In neuroendocrine prostate cancer cell lines (NCI-H660, PARCB-1, and DU-145), this compound induced robust growth inhibition.[9]
-
Spheroid Growth and Invasion: The compound has been observed to suppress the three-dimensional tumor spheroid growth and Matrigel invasion of prostate cancer cells.[10][11]
-
Modulation of Gene Expression: In prostate cancer cells, treatment with this compound resulted in the downregulation of hallmark gene sets associated with E2F, epithelial-mesenchymal transition (EMT), and MYC.[10]
| Cell Line | Cancer Type | Effect of this compound | Reference |
| HuCCT-1, SNU475 | Liver Cancer (YAP-high) | Growth inhibition | [4][7][8] |
| HepG2, SNU398 | Liver Cancer (YAP-low) | Less sensitive to growth inhibition | [7][8] |
| NCI-H660, PARCB-1, DU-145 | Neuroendocrine Prostate Cancer | Robust growth inhibition | [9] |
| HMVP2 | Prostate Cancer | Reduced 2D and 3D Matrigel invasion | [8] |
| U251 | Glioblastoma | Reduced proliferation, colony formation, and migration | [8] |
In Vivo Studies
-
YAP-Induced Hepatomegaly: In a transgenic mouse model (TetO-YAP S127A), this compound administered at 10 mg/kg intraperitoneally twice daily significantly suppressed YAP-induced liver overgrowth.[4][5][6]
-
Prostate Cancer Allografts: In mice bearing subcutaneous HMVP2 prostate cancer allografts, this compound (10 mg/kg, i.p., twice daily) demonstrated significant anti-tumor efficacy.[4][5]
-
Renal Fibrosis: In a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, this compound was shown to reduce markers of fibrosis, including type I collagen and α-smooth muscle actin (α-SMA).[12]
| Animal Model | Condition | Dosage | Effect | Reference |
| TetO-YAP S127A Transgenic Mice | YAP-induced hepatomegaly | 10 mg/kg, i.p., twice daily | Suppressed liver overgrowth | [4][5][6] |
| FVB Mice with HMVP2 Allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily | Inhibited tumor growth | [4][5] |
| UUO Mouse Model | Renal Fibrosis | Not specified | Reduced fibrosis markers | [12] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against NUAK2.
Methodology:
-
Recombinant NUAK2 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a reaction mixture containing 100 µM [γ-32P]ATP and 200 µM of a peptide substrate (Sakamototide).[7]
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the incorporation of 32P into the substrate is quantified using a suitable method, such as scintillation counting or autoradiography.
-
The percentage of kinase activity relative to a DMSO-treated control is calculated for each concentration of this compound.[7]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase assay to determine IC50.
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation of downstream targets like MYPT1 and MLC.
Methodology:
-
Cancer cells (e.g., SNU475) are treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 120 hours).[5][7]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated MYPT1 (S445), total MYPT1, phosphorylated MLC, and total MLC.[7] A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed and incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of phosphorylated and total proteins.
Cell Growth Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound for a prolonged period (e.g., 120 hours).[7]
-
Cell viability or proliferation is assessed using methods such as crystal violet staining, MTT assay, or cell counting.[8]
-
For crystal violet staining, cells are fixed and stained with crystal violet solution. The incorporated dye is then solubilized, and the absorbance is measured to quantify cell number.
-
The results are presented as the percentage of cell growth relative to the DMSO-treated control.[7]
Future Directions
The preclinical data for this compound are promising, highlighting its potential as a therapeutic agent for cancers with high YAP activity and for fibrotic diseases. Further research is warranted to explore its efficacy in a broader range of cancer types, to investigate potential resistance mechanisms, and to evaluate its safety and pharmacokinetic profile in more advanced preclinical models. The development of more selective NUAK2 inhibitors based on the structure of this compound could also be a valuable avenue for future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Scholars@Duke publication: NUAK family kinase 2 is a novel therapeutic target for prostate cancer. [scholars.duke.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protecting kidney function: from mechanisms to therapeutic targets and traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
HTH-02-006: A Potent Inhibitor of NUAK Kinases for Cancer Research
FOR RESEARCH USE ONLY
Abstract
HTH-02-006 is a potent, reversible, small-molecule inhibitor targeting NUAK Family Kinase 2 (NUAK2), a critical component of the Hippo-YAP signaling pathway.[1][2] It also demonstrates high affinity for NUAK1.[3][4] By inhibiting NUAK2, this compound disrupts downstream signaling, leading to reduced cell proliferation, invasion, and tumor growth in preclinical models of cancers with high YAP activity, such as liver and prostate cancer.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Target and Mechanism of Action
The primary target of this compound is NUAK2, an enzyme that plays a key role in cell signaling.[1] this compound also inhibits NUAK1 with high potency.[3] It is a derivative of the prototype NUAK inhibitor WZ4003.[2][7][8]
The mechanism of action involves the inhibition of NUAK2's kinase activity. This prevents the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[1][5] The dephosphorylation of MYPT1 leads to a reduction in the phosphorylation of the downstream Myosin Light Chain (MLC), which in turn impacts the actomyosin (B1167339) cytoskeleton.[5][9] This cascade of events ultimately leads to the inactivation of Yes-associated protein (YAP), a transcriptional co-activator that promotes cell proliferation and is often dysregulated in cancer.[5][6] In prostate cancer cells, inhibition of NUAK2 by this compound has been shown to downregulate E2F, EMT, and MYC hallmark gene sets.[6]
Quantitative Data
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay |
| NUAK2 | 126 | Radioactive (33P-ATP) filter-binding assay |
| NUAK1 | 69.1 | Adapta® Kinase Assay |
| NUAK2 | 179 | LanthaScreen® Binding Assay |
Data sourced from[4].
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration |
| LAPC-4 | Prostate Cancer | 3D Spheroid Growth | 4.65 | 9 days |
| 22RV1 | Prostate Cancer | 3D Spheroid Growth | 5.22 | 9 days |
| HMVP2 | Prostate Cancer | 3D Spheroid Growth | 5.72 | 9 days |
Data sourced from[5].
Table 3: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Outcome |
| TetO-YAP S127A transgenic mice | YAP-induced hepatomegaly | 10 mg/kg, i.p., twice daily, 14 days | Suppressed YAP-induced hepatomegaly |
| Mice with HMVP2 allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily, 20 days | Significantly inhibited tumor growth |
Experimental Protocols
In Vitro Kinase Assay (Radioactive Filter-Binding)
This protocol determines the IC50 value of this compound against NUAK2.
Materials:
-
Recombinant NUAK2 enzyme
-
Sakamototide (substrate peptide)
-
[γ-32P]ATP
-
This compound (various concentrations)
-
Kinase reaction buffer
-
Filter papers
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing NUAK2 enzyme, Sakamototide, and kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Spot the reaction mixture onto filter papers to capture the phosphorylated substrate.
-
Wash the filter papers to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.[10]
Western Blot for MYPT1 Phosphorylation
This assay validates the cellular target engagement of this compound.
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[1]
-
This compound (various concentrations)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture YAP-high cancer cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 120 hours).[5]
-
Lyse the cells using the cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies against phospho-MYPT1 (S445), total MYPT1, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the growth-inhibitory effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
This compound (various concentrations)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Seed the cancer cells in an opaque-walled multi-well plate at an optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 9 days for spheroid growth assays).[5]
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Normalize the results to a vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and downstream signaling.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound target engagement and cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
HTH-02-006: An In-Depth Technical Guide to a Novel NUAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-02-006 is a potent and selective small-molecule inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family.[1] NUAK2 has emerged as a critical regulator in various cellular processes, including cell proliferation, migration, and survival.[2] Notably, NUAK2 is implicated in the Hippo-YAP signaling pathway, a key cascade often dysregulated in cancer.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its role within the NUAK2 signaling pathway.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of NUAK2.[4][5] Its primary mechanism of action involves the direct inhibition of the kinase activity of NUAK2, which in turn prevents the phosphorylation of its downstream substrates.[6][7] A key substrate of NUAK2 is Myosin Phosphatase Target Subunit 1 (MYPT1).[6][7] By inhibiting NUAK2, this compound reduces the phosphorylation of MYPT1 at Serine 445 (S445), leading to a downstream decrease in the phosphorylation of the Myosin Light Chain (MLC).[6][7] This cascade ultimately impacts the actomyosin (B1167339) cytoskeleton, which plays a crucial role in cell shape, motility, and intracellular signaling.[8]
Furthermore, NUAK2 is a key component of a feed-forward loop that amplifies YAP/TAZ signaling.[3] NUAK2 can directly phosphorylate and inhibit the LATS1/2 kinases, which are negative regulators of YAP/TAZ.[2] By inhibiting LATS1/2, NUAK2 promotes the nuclear translocation and transcriptional activity of YAP/TAZ, leading to the expression of genes involved in cell proliferation and survival.[2] this compound, by inhibiting NUAK2, disrupts this feed-forward loop, leading to the suppression of YAP/TAZ activity.
Signaling Pathway
The following diagram illustrates the central role of NUAK2 in the Hippo-YAP signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo activities of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| NUAK2 | 126 | Radioactive (³²P-ATP) filter-binding assay | [6][7] |
| NUAK1 | 8 | Radioactive (³²P-ATP) filter-binding assay | [3][5] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| LAPC-4 | Prostate Cancer | 3D Spheroid Growth | 4.65 | [6] |
| 22RV1 | Prostate Cancer | 3D Spheroid Growth | 5.22 | [6] |
| HMVP2 | Prostate Cancer | 3D Spheroid Growth | 5.72 | [6] |
| HuCCT-1 | Liver Cancer (YAP-high) | Cell Growth | More sensitive than YAP-low cells | [2][6] |
| SNU475 | Liver Cancer (YAP-high) | Cell Growth | More sensitive than YAP-low cells | [2][6] |
| HepG2 | Liver Cancer (YAP-low) | Cell Growth | Less sensitive than YAP-high cells | [6] |
| SNU398 | Liver Cancer (YAP-low) | Cell Growth | Less sensitive than YAP-low cells | [6] |
Table 3: In Vivo Efficacy
| Animal Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| TetO-YAP S127A transgenic mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily for 14 days | Significantly suppressed hepatomegaly | [6] |
| Male FVB mice with HMVP2 allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth | [6] |
Table 4: Kinase Selectivity Profile (KINOMEscan® at 1 µM)
| Kinase | Result (% of control) |
| FAK | 0.1 |
| NUAK1 | 0.7 |
| FLT3 | 0.95 |
| ULK2 | 1.6 |
| STK33 | 2.4 |
| PHKG2 | 2.7 |
| CLK4 | 3.4 |
| GCN2-KD2 | 3.6 |
| ULK1 | 6 |
| NUAK2 | 6.6 |
| DAPK3 | 6.9 |
| TTK | 8.8 |
| Data from a KINOMEscan® panel of 468 kinases. The result represents the percentage of the kinase remaining bound to the solid support, with lower numbers indicating stronger binding of the inhibitor.[4][8] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound.
In Vitro Kinase Assay (Radioactive Filter-Binding)
This assay measures the direct inhibitory effect of this compound on NUAK2 kinase activity.[3]
Materials:
-
Recombinant active NUAK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Sakamototide)[3]
-
[γ-³²P]ATP
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cellular MYPT1 Phosphorylation Assay (Western Blotting)
This assay validates the on-target effect of this compound in a cellular context by measuring the phosphorylation of the NUAK2 substrate, MYPT1.[3]
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[6]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total MYPT1 and a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total MYPT1.
3D Spheroid Growth Assay
This assay assesses the effect of this compound on the growth of cancer cells in a more physiologically relevant 3D culture model.[6]
Materials:
-
Prostate cancer cell lines (e.g., LAPC-4, 22RV1, HMVP2)[6]
-
Ultra-low attachment 96-well plates
-
This compound
-
Microscope with an imaging system
Procedure:
-
Seed a defined number of cells per well in ultra-low attachment plates to allow for spheroid formation.
-
After spheroids have formed (typically 3-4 days), treat with a dose range of this compound.
-
Monitor spheroid growth over a period of time (e.g., 9 days) by capturing images at regular intervals.
-
Measure the diameter or area of the spheroids using image analysis software.
-
Plot the growth curves for each treatment condition and calculate the IC50 value based on the inhibition of spheroid growth.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[6]
Materials:
-
Immunocompromised mice (e.g., male FVB mice, 6 weeks old)[6]
-
Prostate cancer cells (e.g., HMVP2)[6]
-
Matrigel
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)[7]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically twice daily.[6]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki67).[6]
Conclusion
This compound is a valuable research tool for investigating the biological roles of NUAK2 and the therapeutic potential of its inhibition. Its well-characterized mechanism of action, centered on the disruption of the NUAK2-YAP/TAZ signaling axis, makes it a compelling candidate for further preclinical and clinical development, particularly in cancers characterized by high YAP activity.[2][6] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to the growing understanding of NUAK2 as a therapeutic target.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HTH-02-006 and the Hippo-YAP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo-YAP signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is a key driver in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) and its paralog, TAZ, are the primary downstream effectors of this pathway. When active, they translocate to the nucleus and associate with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. Due to their central role in tumorigenesis, YAP and TAZ have emerged as compelling targets for therapeutic intervention. HTH-02-006 is a potent and semi-specific small molecule inhibitor of NUAK2, a kinase that has been identified as a critical component of a positive feedback loop that amplifies YAP/TAZ activity. This technical guide provides an in-depth overview of this compound, its mechanism of action within the Hippo-YAP pathway, a compilation of its quantitative data, and detailed experimental protocols for its characterization.
The Hippo-YAP Signaling Pathway and the Role of NUAK2
The Hippo signaling pathway is a complex kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic sequestration and degradation of YAP and TAZ.[1][2] This tumor-suppressive pathway is often inactivated in cancer, leading to the nuclear accumulation of YAP/TAZ and the transcription of pro-proliferative and anti-apoptotic genes.[1][3][4]
NUAK2 (also known as SNARK) is a member of the AMP-activated protein kinase (AMPK) family.[5] It has been identified as a direct transcriptional target of the YAP/TEAD complex.[6] In a positive feedback loop, the induced NUAK2 protein then acts to suppress the upstream Hippo pathway kinase LATS1/2.[6][7] This inhibition of LATS1/2 prevents the phosphorylation of YAP/TAZ, thus promoting their nuclear localization and further driving the expression of NUAK2 and other oncogenic target genes.[7][8][9] This feed-forward mechanism sustains high levels of YAP/TAZ activity in cancer cells.
This compound: A NUAK2-Targeted Inhibitor
This compound is a small molecule inhibitor developed as a derivative of the prototype NUAK inhibitor WZ4003.[10][11] It functions as a semi-specific, reversible inhibitor of NUAK2, thereby disrupting the YAP/TAZ positive feedback loop.[6][11] By inhibiting NUAK2 kinase activity, this compound leads to the activation of LATS1/2, subsequent phosphorylation of YAP/TAZ, and their sequestration in the cytoplasm. This ultimately reduces the transcription of YAP/TAZ target genes, leading to decreased cell proliferation and tumor growth.[12][13]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of NUAK2's kinase activity. A key downstream substrate of NUAK2 is Myosin Phosphatase Target Subunit 1 (MYPT1).[5][14] Inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of MYPT1 at Serine 445 (S445) and a subsequent decrease in the phosphorylation of Myosin Light Chain (MLC).[10][14] This disruption of the actomyosin (B1167339) cytoskeleton signaling is a downstream consequence of NUAK2 inhibition and serves as a reliable biomarker for target engagement.[10]
Figure 1: this compound inhibits NUAK2, disrupting the Hippo-YAP positive feedback loop.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 Value | Assay System | Reference |
| NUAK2 | 126 nM | In vitro kinase assay | [10][14][15] |
| NUAK1 | 8 nM | In vitro kinase assay | [5][10] |
Table 2: Cellular Activity - Growth Inhibition
| Cell Line | Assay Type | IC50 Value | Notes | Reference |
| LAPC-4 | 3D Spheroid Growth | 4.65 µM | Prostate Cancer | [10][14] |
| 22RV1 | 3D Spheroid Growth | 5.22 µM | Prostate Cancer | [10][14] |
| HMVP2 | 3D Spheroid Growth | 5.72 µM | Prostate Cancer | [10][14] |
| HuCCT-1 | Cell Growth (Crystal Violet) | - | High YAP activity | [7][12] |
| SNU475 | Cell Growth (Crystal Violet) | - | High YAP activity | [7][12] |
| HepG2 | Cell Growth (Crystal Violet) | - | Low YAP activity | [7][12] |
| SNU398 | Cell Growth (Crystal Violet) | - | Low YAP activity | [7][12] |
Note: Specific IC50 values for the crystal violet assays were not consistently reported in the search results, but this compound showed greater growth inhibition in high-YAP cell lines.
Table 3: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Outcomes | Reference |
| TetO-YAP S127A transgenic mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily | 14 days | Suppressed hepatomegaly, reduced liver/body weight ratio, decreased Ki67-positive cells. | [13][14][15] |
| Nude mice with HuCCT-1 xenografts | Liver Cancer | 10 mg/kg, i.p., twice daily | 30 days | Significantly attenuated tumor growth. | [12][13] |
| FVB mice with HMVP2 allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily | 20 days | Significantly inhibited tumor growth. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound.
In Vitro NUAK2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on NUAK2 kinase activity.[16]
-
Materials:
-
Recombinant active NUAK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Sakamototide or CHKtide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP and incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[5][16]
-
Western Blot for Phospho-MYPT1 (S445)
This assay validates the cellular target engagement of this compound by measuring the phosphorylation of NUAK2's direct downstream substrate.[5][10]
-
Materials:
-
Cancer cell line of interest (e.g., SNU475, HuCCT-1)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time (e.g., 120 hours).[14]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MYPT1 (S445) and total MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 to determine the extent of target inhibition.[16]
-
Cell Proliferation (Crystal Violet Assay)
This assay assesses the functional consequence of NUAK2 inhibition on cancer cell viability and growth.[16]
-
Materials:
-
Cancer cell lines (YAP-high and YAP-low)
-
This compound
-
Multi-well plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Crystal violet solution (e.g., 0.5% in 25% methanol)
-
Elution buffer (e.g., 10% acetic acid)
-
Plate reader
-
-
Procedure:
-
Seed cells in a multi-well plate at an optimal density.
-
Treat cells with a dose range of this compound.
-
Incubate for a defined period (e.g., 5 days/120 hours).[12][14]
-
Fix the cells with the fixing solution.
-
Stain the fixed cells with crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Elute the stain from the cells using an elution buffer.
-
Measure the absorbance of the eluted stain on a plate reader at a wavelength of ~570 nm.
-
Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the effect on cell growth.
-
Figure 2: Workflow for validating this compound target engagement and cellular effects.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers driven by aberrant Hippo-YAP signaling. Its mechanism of action, centered on the inhibition of NUAK2 and the disruption of a key positive feedback loop, provides a clear rationale for its anti-tumor activity. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of oncology and drug development.
Future research should focus on further elucidating the selectivity profile of this compound across the kinome to better understand potential off-target effects.[5][10] Additionally, exploring combination therapies, where this compound is used to sensitize tumors to other targeted agents or chemotherapies, could unlock its full therapeutic potential. The identification and validation of predictive biomarkers of response to this compound will be crucial for its clinical development and the selection of patient populations most likely to benefit from this targeted therapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological regulators of Hippo pathway: Advances and challenges of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. benchchem.com [benchchem.com]
HTH-02-006: A Technical Guide to its Downstream Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HTH-02-006, a selective inhibitor of NUAK family kinase 2 (NUAK2). This document details the downstream molecular targets of this compound, summarizes key quantitative data, and provides detailed protocols for essential experiments to facilitate further research and drug development efforts in oncology and related fields.
Core Mechanism of Action
This compound is a potent inhibitor of NUAK2, a serine/threonine kinase that plays a critical role in the Hippo signaling pathway, a key regulator of cell proliferation and organ size. The primary mechanism of action of this compound involves the inhibition of NUAK2's kinase activity, leading to a cascade of downstream effects that ultimately impact cell growth, proliferation, and invasion, particularly in cancers with high Yes-associated protein (YAP) activity.[1]
The inhibition of NUAK2 by this compound directly prevents the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[1][2] This reduction in phosphorylated MYPT1 (p-MYPT1) leads to a subsequent decrease in the phosphorylation of the Myosin Light Chain (MLC), a key event in the regulation of the actomyosin (B1167339) cytoskeleton.[1][2] The modulation of the actomyosin cytoskeleton is a critical component of the feedback loop that influences YAP/TAZ activity, thus linking this compound to the regulation of this important oncogenic pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (NUAK2) | 126 nM | In vitro radioactive kinase assay | [2][3] |
| 179 nM | LanthaScreen® Binding Assay | ||
| IC50 (NUAK1) | 8 nM | In vitro radioactive kinase assay | |
| 69.1 nM | Adapta® Kinase Assay |
Table 1: In Vitro Kinase Inhibition
| Cell Line / Model | IC50 Value | Assay Type | Reference |
| LAPC-4 (prostate cancer) | 4.65 µM | 3D Spheroid Growth Assay | [2] |
| 22RV1 (prostate cancer) | 5.22 µM | 3D Spheroid Growth Assay | [2] |
| HMVP2 (prostate cancer) | 5.72 µM | 3D Spheroid Growth Assay | [2] |
| HuCCT-1 (YAP-high liver cancer) | More Sensitive | Cell Growth Assay | [2][3] |
| SNU475 (YAP-high liver cancer) | More Sensitive | Cell Growth Assay | [2] |
| HepG2 (YAP-low liver cancer) | Less Sensitive | Cell Growth Assay | [2][3] |
| SNU398 (YAP-low liver cancer) | Less Sensitive | Cell Growth Assay | [2] |
Table 2: Cellular Growth Inhibition
| Model System | Dosage | Outcome | Reference |
| TetO-YAP S127A Transgenic Mice (Hepatomegaly) | 10 mg/kg, i.p., twice daily | Suppressed YAP-induced hepatomegaly, reduced liver-to-body weight ratio, decreased proliferating hepatocytes (Ki67-positive cells).[2][3] | [2][3] |
| HMVP2 Prostate Cancer Allografts in FVB Mice | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth.[2] | [2] |
Table 3: In Vivo Efficacy
Signaling Pathway
The following diagram illustrates the established signaling pathway affected by this compound.
Caption: this compound inhibits NUAK2, leading to reduced phosphorylation of MYPT1 and MLC, impacting the actomyosin cytoskeleton and suppressing YAP/TAZ activity and tumor growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro NUAK2 Kinase Assay (Radioactive)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by NUAK2.
Materials:
-
Recombinant NUAK2 enzyme
-
Sakamototide (substrate peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing NUAK2 enzyme and Sakamototide in kinase reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control to determine the IC50 value of this compound.
Western Blot for Phosphorylated MYPT1 (S445)
This protocol details the detection of changes in p-MYPT1 levels in cells treated with this compound.
Caption: A typical workflow for performing a Western blot experiment to analyze protein phosphorylation.
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: rabbit anti-p-MYPT1 (S445), rabbit anti-total MYPT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5-16 µM) or DMSO for the desired duration (e.g., 120 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MYPT1 (S445) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system and an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MYPT1 and a loading control to normalize the p-MYPT1 signal.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., YAP-high and YAP-low lines)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
This compound
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 120 hours).[2]
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the IC50 value.
This technical guide provides a foundational understanding of this compound and its downstream targets. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of NUAK2 inhibition in cancer and other diseases.
References
The NUAK2 Inhibitor HTH-02-006: A Technical Guide to its Effect on MYPT1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of HTH-02-006, a potent NUAK family kinase inhibitor, with a specific focus on its effect on the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and NUAK2.[1] It functions by directly inhibiting the kinase activity of these enzymes, which play crucial roles in various cellular processes, including cell adhesion, migration, and proliferation. A key downstream substrate of both NUAK1 and NUAK2 is MYPT1, the regulatory subunit of protein phosphatase 1 (PP1).[2] Specifically, NUAKs phosphorylate MYPT1 at Serine 445 (S445).[3] This phosphorylation event is a critical step in the regulation of smooth muscle contraction and actomyosin (B1167339) cytoskeleton dynamics. By inhibiting NUAK1 and NUAK2, this compound leads to a reduction in the phosphorylation of MYPT1 at S445.[1][3] This, in turn, impacts the downstream phosphorylation of Myosin Light Chain (MLC), a key event in the regulation of the actomyosin cytoskeleton.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| NUAK1 | 8 nM | Radioactive (33P-ATP) filter-binding assay | [1] |
| NUAK2 | 126 nM | Radioactive (33P-ATP) filter-binding assay | [1][4] |
Table 2: Cellular Growth Inhibition by this compound in Prostate Cancer Spheroids
| Cell Line | Assay | IC50 | Reference |
| LAPC-4 | 3D Spheroid Growth | 4.65 µM | [5] |
| 22RV1 | 3D Spheroid Growth | 5.22 µM | [5] |
| HMVP2 | 3D Spheroid Growth | 5.72 µM | [5] |
Table 3: Effective Concentrations of this compound
| Context | Concentration/Dose | Observed Effect | Reference |
| In Vitro (Cell Culture) | 0.5 - 16 µM | Dose-dependent reduction of p-MYPT1 (S445) and p-MLC in SNU475 cells | [4] |
| In Vivo (Mouse Models) | 10 mg/kg (i.p., twice daily) | Suppression of YAP-induced hepatomegaly and tumor growth | [6] |
While a precise quantitative dose-response table for MYPT1 phosphorylation is not available in the reviewed literature, studies consistently demonstrate a dose-dependent decrease in phospho-MYPT1 (S445) levels in cancer cell lines treated with this compound in the micromolar range.[6][7]
Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its effects on MYPT1 phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro NUAK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on NUAK2 kinase activity.
Materials:
-
Recombinant active NUAK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Sakamototide
-
[γ-³²P]ATP
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the Sakamototide substrate.
-
Add varying concentrations of this compound to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[5]
Cellular MYPT1 Phosphorylation Assay (Western Blotting)
This assay validates the target engagement of this compound within a cellular context.
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate YAP-high cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 to determine the extent of target inhibition.[5]
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key experimental protocols.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HTH-02-006: A Potent NUAK Inhibitor Modulating Myosin Light Chain Phosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor HTH-02-006, with a specific focus on its mechanism of action in regulating Myosin Light Chain (MLC) phosphorylation. This compound is a potent and selective inhibitor of NUAK family kinases, particularly NUAK1 and NUAK2.[1][2] Its inhibitory action on NUAK2 disrupts a key signaling cascade, leading to reduced phosphorylation of MYPT1, a substrate of NUAK2, and subsequently, a decrease in the phosphorylation of Myosin Light Chain.[3][4][5] This guide will detail the underlying signaling pathways, present quantitative data from in vitro and in vivo studies, and provide established experimental protocols for investigating the effects of this compound.
Introduction to this compound
This compound is a reversible, small-molecule inhibitor of the NUAK (NUAK family SNF1-like kinase) enzymes, with high potency against NUAK1 and NUAK2.[1][6] Derived from the prototype NUAK inhibitor WZ4003, this compound has demonstrated significant efficacy in preclinical models of cancers characterized by high Yes-associated protein (YAP) activity, such as liver and prostate cancer.[3][5] Its mechanism of action is centered on the inhibition of NUAK-mediated signaling, which plays a crucial role in regulating the actomyosin (B1167339) cytoskeleton through the phosphorylation of key downstream targets.[3][5]
The this compound Signaling Pathway and MLC Phosphorylation
The primary mechanism by which this compound impacts cellular function is through its direct inhibition of NUAK2 kinase activity. This initiates a signaling cascade that ultimately results in the dephosphorylation of the Myosin Light Chain (MLC), a key event in regulating cell contractility, migration, and proliferation.
The established signaling pathway is as follows:
-
Inhibition of NUAK2: this compound directly binds to and inhibits the kinase activity of NUAK2.[3][4]
-
Reduced MYPT1 Phosphorylation: NUAK2 is known to phosphorylate the Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445 (S445).[1][3] By inhibiting NUAK2, this compound leads to a significant reduction in the levels of phosphorylated MYPT1 (p-MYPT1).[1][3][4]
-
Decreased MLC Phosphorylation: The reduction in p-MYPT1 at S445 leads to a downstream decrease in the phosphorylation of the Myosin Light Chain (MLC).[3][4][5] This modulation of MLC phosphorylation is a critical endpoint of this compound activity and is linked to the observed anti-proliferative and anti-invasive effects of the compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 Value | Assay Method | Reference |
| NUAK1 | 8 nM | Radioactive (33P-ATP) filter-binding assay | [1][2] |
| NUAK2 | 126 nM | Radioactive (33P-ATP) filter-binding assay | [1][2][3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Concentration/IC50 | Treatment Duration | Reference |
| SNU475 (Liver Cancer) | Western Blot | Reduction of p-MYPT1 (S445) and p-MLC | 0.5 - 16 µM | 120 hours | [3][4] |
| LAPC-4 (Prostate Cancer) | Spheroid Growth Inhibition | IC50 | 4.65 µM | 9 days | [3] |
| 22RV1 (Prostate Cancer) | Spheroid Growth Inhibition | IC50 | 5.22 µM | 9 days | [3] |
| HMVP2 (Prostate Cancer) | Spheroid Growth Inhibition | IC50 | 5.72 µM | 9 days | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| TetO-YAP S127A transgenic mice (Liver Cancer model) | 10 mg/kg, i.p., twice daily for 14 days | Suppressed YAP-induced hepatomegaly, reduced p-MYPT1 (S445) in liver tissues | [4][7] |
| HMVP2 prostate cancer allograft in FVB mice | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Radioactive Filter-Binding)
This protocol is a standard method for determining the IC50 value of a kinase inhibitor.
Protocol:
-
Reaction Setup: In a reaction buffer, combine the NUAK2 enzyme, a suitable substrate peptide (e.g., Sakamototide), and [γ-32P]ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Filter Binding: Spot the reaction mixtures onto P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-32P]ATP will not.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-32P]ATP.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for p-MYPT1 and p-MLC
This protocol is used to detect the levels of specific phosphorylated proteins in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-MYPT1 (S445), p-MLC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound is a valuable research tool for investigating the role of NUAK kinases in cellular processes. Its well-defined mechanism of action, involving the inhibition of NUAK2 and the subsequent reduction of MYPT1 and MLC phosphorylation, provides a clear pathway for its anti-proliferative and anti-invasive effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of NUAK inhibition in cancer and other diseases.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
HTH-02-006 in YAP-High Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] Its dysregulation is implicated in the development and progression of various cancers.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, when activated, promotes cell proliferation and inhibits apoptosis.[1][2] In many cancers, YAP is overexpressed or constitutively active (termed "YAP-high"), making it an attractive therapeutic target. However, directly targeting the YAP-TEAD transcription factor interaction has proven challenging.[2][3]
An alternative strategy is to target kinases that regulate YAP activity.[2] One such kinase is NUAK2 (also known as SNARK), a member of the AMP-activated protein kinase (AMPK) family.[4] NUAK2 has been identified as a critical downstream target of YAP and participates in a positive feedback loop to amplify YAP's oncogenic activity.[1][5] This makes NUAK2 a compelling "druggable" target for cancers driven by high YAP activity.[2]
HTH-02-006 is a potent and semi-specific small molecule inhibitor of NUAK2.[3][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on YAP-high cancer cells, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
This compound functions as a reversible small-molecule inhibitor of NUAK family kinases, with a higher potency for NUAK2. It is a derivative of the prototype NUAK inhibitor WZ4003.[7] The primary mechanism of action of this compound involves the inhibition of NUAK2's kinase activity.[3] This, in turn, reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[3] The dephosphorylation of MYPT1 leads to a downstream reduction in the phosphorylation of the Myosin Light Chain (MLC), which ultimately impacts the actomyosin (B1167339) cytoskeleton.[3] In YAP-high cancer cells, this signaling cascade is crucial for maintaining the cellular tension and cytoskeletal organization that promotes YAP's nuclear localization and transcriptional activity.[1] By inhibiting NUAK2, this compound disrupts this feedback loop, leading to the inactivation of YAP and the downregulation of its target genes, such as c-MYC.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| NUAK2 | 126 | Radioactive [γ-³²P]ATP incorporation into Sakamototide |
Table 2: In Vitro Cell-Based Assay IC50 Values
| Cell Line | Cancer Type | YAP Status | Assay Type | IC50 (µM) | Treatment Duration |
| LAPC-4 | Prostate Cancer | Not Specified | Spheroid Growth | 4.65 | 9 days |
| 22RV1 | Prostate Cancer | Not Specified | Spheroid Growth | 5.22 | 9 days |
| HMVP2 | Prostate Cancer | Not Specified | Spheroid Growth | 5.72 | 9 days |
Table 3: In Vivo Efficacy
| Cancer Model | Treatment Regimen | Outcome |
| TetO-YAP S127A transgenic mice (YAP-induced hepatomegaly) | 10 mg/kg, i.p., twice daily for 14 days | Significantly suppressed YAP-induced hepatomegaly (reduced liver/body weight ratio). |
| HMVP2 prostate cancer allografts in FVB mice | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth. |
| HuCCT-1 xenografts in nude mice | 10 mg/kg, i.p., twice daily for 30 days | Significantly attenuated tumor growth rates.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for evaluating its efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Acquired | Harvard Medical School [hms.harvard.edu]
- 3. NUAK2 is a critical YAP target in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NUAK2 is a therapeutically tractable regulator of RNA splicing and tumor progression in neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HTH-02-006: A Technical Guide for Liver Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), for its application in liver cancer research. This document outlines the molecule's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor of NUAK2, a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1] In many liver cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activator Yes-associated protein (YAP).[1] this compound exerts its anti-cancer effects by inhibiting NUAK2, which in turn reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445.[2] This leads to a decrease in the phosphorylation of the Myosin Light Chain (MLC), ultimately disrupting the actomyosin (B1167339) cytoskeleton and suppressing the oncogenic activity of YAP.[2]
The following diagram illustrates the signaling pathway and the point of intervention for this compound.
Mechanism of action of this compound in the context of the Hippo-YAP signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in liver cancer research, compiled from various preclinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| NUAK2 IC50 | 126 nM | - | In vitro kinase assay | [2] |
| Growth Inhibition | More effective in YAP-high cells | HuCCT-1, SNU475 (YAP-high) vs. HepG2, SNU398 (YAP-low) | 0.5-16 µM, 120 h | [2] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Regimen | Key Findings | Reference |
| TetO-YAP S127A Transgenic Mice | 10 mg/kg, i.p., twice daily, 14 days | Significantly suppressed YAP-induced hepatomegaly (reduced liver/body weight ratio). Decreased number of proliferating hepatocytes (Ki67-positive cells). | [2][3] |
| HuCCT-1 TetO-YAP S127A Xenograft Model | 10 mg/kg, i.p., twice daily, 30 days | Significantly attenuated tumor growth rates compared to vehicle control. Well-tolerated with no significant body weight loss. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro NUAK2 Kinase Inhibition Assay
This protocol details the method to determine the half-maximal inhibitory concentration (IC50) of this compound against NUAK2.
Materials:
-
Recombinant active NUAK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Sakamototide or CHKtide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP and incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using appropriate software.[5]
Western Blot for Phospho-MYPT1 (S445)
This protocol is for validating the target engagement of this compound in a cellular context by measuring the phosphorylation of the direct downstream substrate of NUAK2.
Materials:
-
YAP-high liver cancer cells (e.g., HuCCT-1, SNU475)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: anti-phospho-MYPT1 (S445)
-
Primary antibody: anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate YAP-high cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
-
-
Data Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 for each treatment condition to determine the extent of target inhibition.
Cell Proliferation Assay (Crystal Violet Assay)
This assay assesses the functional consequences of NUAK2 inhibition on cancer cell viability and growth.
Materials:
-
Liver cancer cell lines (YAP-high and YAP-low)
-
96-well tissue culture plates
-
This compound (dose range)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Crystal violet solution (0.5%)
-
Solubilization solution (e.g., methanol (B129727) or 1% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a dose range of this compound or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 5 days).[5]
-
Fixation: Gently wash the cells with PBS and then fix them with the fixation solution.
-
Staining: Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Washing: Gently wash the wells to remove non-adherent cells and excess stain.
-
Solubilization: Solubilize the bound dye with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at 590 nm using a plate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a liver cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Liver cancer cells (e.g., HuCCT-1 TetO-YAP S127A)
-
Matrigel
-
This compound formulation (e.g., in 10% DMSO and 90% corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest liver cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.[4]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups.[4]
-
-
Treatment Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically twice daily.[4]
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice to assess toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors.[4]
-
Measure the final tumor weight and volume.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Mandatory Visualizations
The following diagrams provide visual representations of a typical experimental workflow and the logical relationship of this compound's therapeutic hypothesis.
A representative experimental workflow for the preclinical evaluation of this compound.
The therapeutic hypothesis for this compound in YAP-driven liver cancer.
References
HTH-02-006: A Technical Guide for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-02-006 is a potent and selective small molecule inhibitor of NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Emerging evidence has identified NUAK2 as a promising therapeutic target in prostate cancer. Its expression is elevated in prostate cancer and metastatic castration-resistant prostate cancer (mCRPC) compared to normal tissue, and this increased expression is correlated with a higher risk of metastasis.[3] this compound exerts its anti-cancer effects by inhibiting NUAK2-mediated signaling, leading to reduced phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), and subsequent inactivation of the oncogenic co-activator Yes-associated protein (YAP).[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a derivative of the prototype NUAK inhibitor WZ4003.[4] It functions as an ATP-competitive inhibitor of NUAK2. The primary mechanism of action of this compound in prostate cancer involves the disruption of the NUAK2-YAP signaling axis. NUAK2 is a positive regulator of YAP, a key transcriptional co-activator in the Hippo signaling pathway that plays a crucial role in cell proliferation, survival, and migration.[1][5] By inhibiting NUAK2, this compound prevents the phosphorylation of MYPT1 at Ser445, which in turn leads to a decrease in the phosphorylation of the Myosin Light Chain (MLC).[2] This cascade ultimately results in the inactivation of YAP and the downregulation of its target genes, including c-MYC, which are critical for tumor growth and progression.[2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| NUAK2 | In Vitro Kinase Assay ([γ-32P]ATP incorporation) | 126 nM | [2][6] |
| NUAK1 | In Vitro Kinase Assay ([33P-ATP] filter-binding) | 8 nM | [7] |
| LAPC-4 (Prostate Cancer Spheroids) | 3D Cell Viability Assay | 4.65 µM | [6] |
| 22RV1 (Prostate Cancer Spheroids) | 3D Cell Viability Assay | 5.22 µM | [6] |
| HMVP2 (Prostate Cancer Spheroids) | 3D Cell Viability Assay | 5.72 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Allograft | Treatment Regimen | Outcome | Reference |
| Male FVB Mice (6-week-old) | HMVP2 (subcutaneous) | 10 mg/kg, intraperitoneal (i.p.), twice daily for 20 days | Significant inhibition of tumor growth | [2][6] |
Experimental Protocols
In Vitro NUAK2 Kinase Inhibition Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against NUAK2 kinase activity.
Materials:
-
Recombinant NUAK2 enzyme
-
Sakamototide (a synthetic peptide substrate for NUAK2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant NUAK2 enzyme and Sakamototide in the kinase reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the data to determine the IC50 value.[4]
3D Prostate Cancer Spheroid Viability Assay
This protocol outlines the formation of 3D tumor spheroids and the assessment of cell viability following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LAPC-4, 22RV1, HMVP2)
-
Ultra-low attachment 96-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed a suspension of prostate cancer cells into ultra-low attachment 96-well plates at a density optimized for spheroid formation (e.g., 1,000-5,000 cells/well).
-
Centrifuge the plates at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates for 3-4 days to allow for spheroid formation.
-
Treat the spheroids with a serial dilution of this compound (or DMSO as a vehicle control) for 9 days.
-
On day 9, add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Shake the plates for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[6]
Western Blot Analysis of Phospho-MYPT1 and YAP
This protocol details the detection of changes in the phosphorylation of MYPT1 and the expression of YAP in prostate cancer cells treated with this compound.
Materials:
-
Prostate cancer cells (e.g., HMVP2)
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MYPT1 (Ser445)
-
Rabbit anti-total MYPT1
-
Mouse anti-YAP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Culture prostate cancer cells to 70-80% confluency and treat with this compound (e.g., 1-10 µM) or DMSO for a specified time (e.g., 24-48 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.[4]
HMVP2 Syngeneic Allograft Mouse Model
This protocol describes the establishment of a subcutaneous prostate cancer model in mice and the evaluation of this compound's anti-tumor efficacy.
Materials:
-
HMVP2 prostate cancer cells[8]
-
6-week-old male FVB mice
-
Matrigel
-
This compound formulated for in vivo use (e.g., in 10% DMSO, 90% corn oil)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Harvest HMVP2 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (10 mg/kg) or the vehicle control intraperitoneally twice daily for 20 days.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki67).[2][6]
Mandatory Visualizations
Caption: this compound signaling pathway in prostate cancer.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. Linneg Sca-1high CD49fhigh prostate cancer cells derived from the Hi-Myc mouse model are tumor-initiating cells with basal-epithelial characteristics and differentiation potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
HTH-02-006: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the NUAK2 Inhibitor HTH-02-006: Chemical Structure, Properties, and Experimental Protocols
Abstract
This compound is a potent and selective, reversible small-molecule inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase that is a key component of the Hippo-YAP signaling pathway.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making NUAK2 an attractive therapeutic target.[3] this compound, a derivative of the prototype NUAK inhibitor WZ4003, has demonstrated efficacy in preclinical models of cancers with high YAP activity, such as liver and prostate cancer.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound to support its use in research and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical Identifiers and Descriptors for this compound
| Identifier | Value |
| IUPAC Name | N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide |
| SMILES | CCC(=O)Nc1cccc(c1)Oc2c(I)cncc2Nc3ccc(cc3OC)N4CCN(C)CC4 |
| Molecular Formula | C25H29IN6O3 |
| Molecular Weight | 588.44 g/mol |
| InChI Key | KQMWYEJQANQTDM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Hydrogen Bond Acceptors | 7 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 9 | [1] |
| Topological Polar Surface Area | 91.85 Ų | [1] |
| XLogP | 4.34 | [1] |
| Solubility in DMSO | 100 mg/mL (169.94 mM) with ultrasonic | [5] |
| Solubility for In Vivo Formulation | 2.5 mg/mL (4.25 mM) in 10% DMSO + 90% corn oil with ultrasonic | [5] |
Biological Properties and Mechanism of Action
This compound is a selective inhibitor of NUAK2, with a reported IC50 of 126 nM in a radioactive ATP incorporation assay.[4] It also exhibits inhibitory activity against the closely related NUAK1.[2] The primary mechanism of action of this compound is the inhibition of NUAK2's kinase activity, which disrupts the Hippo-YAP signaling pathway.
The NUAK2 signaling cascade plays a crucial role in cell proliferation, survival, and migration. A simplified representation of this pathway and the point of intervention for this compound is depicted below.
By inhibiting NUAK2, this compound reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445.[4] This leads to a downstream decrease in the phosphorylation of Myosin Light Chain (MLC), which in turn affects the actomyosin cytoskeleton, ultimately inhibiting cell proliferation and migration.[4] this compound has shown greater growth inhibitory effects in cancer cells with high YAP activity.[4]
Table 3: In Vitro and In Vivo Activity of this compound
| Assay Type | Target/Cell Line | IC50 / Effect | Source |
| NUAK2 Kinase Assay | NUAK2 | 126 nM | [4] |
| Cell Growth Inhibition | HuCCT-1 (YAP-high) | More sensitive to inhibition | [4] |
| Cell Growth Inhibition | SNU475 (YAP-high) | More sensitive to inhibition | [4] |
| Cell Growth Inhibition | HepG2 (YAP-low) | Less sensitive to inhibition | [4] |
| Cell Growth Inhibition | SNU398 (YAP-low) | Less sensitive to inhibition | [4] |
| Spheroid Growth Inhibition | LAPC-4 | 4.65 µM | [4] |
| Spheroid Growth Inhibition | 22RV1 | 5.22 µM | [4] |
| Spheroid Growth Inhibition | HMVP2 | 5.72 µM | [4] |
| In Vivo (Mouse Model) | YAP-induced hepatomegaly | Suppressed liver overgrowth | [4] |
| In Vivo (Mouse Model) | HMVP2 prostate cancer allografts | Significant anti-tumor efficacy | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from various sources.
In Vitro NUAK2 Kinase Assay (Radioactive)
This protocol is based on the method used to determine the IC50 of this compound.[6]
Materials:
-
Recombinant active GST-NUAK2
-
Sakamototide peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
This compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine 100 ng of GST-NUAK2, 200 µM Sakamototide, and the desired concentration of this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO-treated control and determine the IC50 value.
Western Blot for Phospho-MYPT1
This protocol is used to assess the downstream effects of this compound on its target in a cellular context.[7]
Materials:
-
YAP-high cancer cells (e.g., HuCCT-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate YAP-high cancer cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 to 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 and a loading control.
-
Quantify the band intensities to determine the ratio of phospho-MYPT1 to total MYPT1.
Cell Proliferation Assay (Crystal Violet)
This assay measures the effect of this compound on cell viability and growth.[7]
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound
-
4% paraformaldehyde solution
-
Crystal violet solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density.
-
Treat the cells with a dose range of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 5 days).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound dye with a suitable buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
3D Spheroid Growth Assay
This assay provides a more physiologically relevant model to assess the anti-proliferative effects of this compound.[4]
Materials:
-
Cancer cell lines capable of forming spheroids
-
Ultra-low attachment plates or hanging drop plates
-
This compound
-
Microscope with an imaging system
Procedure:
-
Generate cancer cell spheroids using a suitable method.
-
Once spheroids have formed, treat them with different concentrations of this compound or a vehicle control.
-
Monitor the growth of the spheroids over time (e.g., 9 days) by capturing images.
-
Measure the diameter or area of the spheroids using image analysis software.
-
Calculate the IC50 values based on the inhibition of spheroid growth.
Conclusion
This compound is a valuable tool for investigating the role of NUAK2 in the Hippo-YAP signaling pathway and its implications in cancer biology. Its demonstrated in vitro and in vivo efficacy makes it a promising lead compound for the development of novel cancer therapeutics targeting YAP-driven malignancies. The experimental protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer models.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Role of NUAK2 in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUAK family kinase 2 (NUAK2), also known as SNF1/AMP kinase-related kinase (SNARK), is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family. Initially recognized for its role in cellular stress responses, a growing body of evidence has implicated NUAK2 as a significant player in the landscape of human cancers. Its involvement spans a wide array of malignancies, including melanoma, glioblastoma, breast, liver, lung, cervical, gastric, and prostate cancers. The functional role of NUAK2 in oncology is complex, exhibiting both oncogenic and, in some contexts, tumor-suppressive functions, making it a subject of intense investigation for its potential as a therapeutic target and a prognostic biomarker.
This technical guide provides a comprehensive overview of the current understanding of NUAK2's role in cancer. It is designed to be a resource for researchers, scientists, and drug development professionals, offering a detailed examination of its signaling pathways, quantitative data on its expression and functional effects, and methodologies for its study.
NUAK2 Signaling Pathways in Cancer
NUAK2 is a critical node in several signaling networks that are frequently dysregulated in cancer. The most prominent of these is the Hippo-YAP/TAZ pathway, where NUAK2 acts as both a downstream effector and a key component of a positive feedback loop that amplifies oncogenic signals.
The LKB1-AMPK-NUAK2 Axis
The tumor suppressor kinase LKB1 is a primary upstream activator of the AMPK-related kinases, including NUAK2. Under conditions of cellular stress, LKB1 can phosphorylate and activate NUAK2. This places NUAK2 within the LKB1-AMPK signaling network, which is central to maintaining cellular energy homeostasis and can act as a barrier to tumorigenesis. However, the downstream consequences of NUAK2 activation in this context can be cell-type dependent.
The NUAK2-YAP/TAZ Positive Feedback Loop
A crucial role for NUAK2 in cancer is its intricate relationship with the Hippo signaling pathway's downstream effectors, the transcriptional co-activators YAP and TAZ. In many solid tumors, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they promote the transcription of genes involved in cell proliferation and survival.
YAP/TAZ can directly bind to the promoter of the NUAK2 gene, upregulating its expression. In turn, NUAK2 can phosphorylate and inhibit the core Hippo kinase LATS1/2. This inhibition of LATS1/2 prevents the phosphorylation of YAP/TAZ, thereby promoting their stability and nuclear localization. This creates a positive feedback loop that sustains high levels of YAP/TAZ activity, driving tumorigenesis.[1]
Quantitative Data on NUAK2 in Cancer
The expression of NUAK2 is frequently altered in various cancers, and these alterations often correlate with clinical outcomes. The following tables summarize key quantitative data regarding NUAK2's expression, prognostic significance, and the effects of its modulation.
Table 1: NUAK2 Expression in Human Cancers
| Cancer Type | NUAK2 mRNA Expression vs. Normal Tissue | NUAK2 Protein Expression vs. Normal Tissue | Data Source |
| Glioblastoma (GBM) | Significantly elevated in GBM patients.[2][3] | Higher in tumor than surrounding normal brain tissue. | TCGA, CGGA[2][4] |
| Melanoma | Amplified in a subset of melanomas.[5] | High expression in a significant portion of acral melanomas. | Public array CGH database, Immunohistochemistry (IHC)[5] |
| Cervical Cancer (CC) | Upregulated in CC tissues and cell lines.[6] | Elevated in CC patient tumors.[4] | UALCAN, IHC[4][6] |
| Gastric Cancer (GC) | Upregulated in GC tissues.[6] | Higher in gastric cancer tissue samples compared with normal tissue samples.[7] | Western Blot[7] |
| Breast Cancer | Higher in tumor tissue than normal breast tissue.[4][8] | Higher than in paracarcinoma and normal breast tissues. | TCGA, IHC[4][8] |
| Liver Cancer (HCC) | More highly expressed in HCC tumor samples compared to paired normal liver tissue.[4] | Upregulated in HCC patient samples.[4] | TCGA, IHC[4] |
| Lung Cancer (NSCLC) | Elevated in NSCLC compared to normal lung.[4] | Increased in cancerous samples compared with normal lung samples.[4] | TCGA, IHC[4] |
| Prostate Cancer (PC) | Higher in PC tissue vs. normal benign tissue.[9] | Elevated in PC and metastatic castration-resistant PC (mCRPC). | Gene Expression Analysis, Proteomics[9] |
| Pancreatic Cancer | Highly expressed in pancreatic ductal adenocarcinoma (PDAC) tissues.[10] | Higher in PDAC tissues compared to adjacent non-cancerous tissues. | TCGA, IHC[10] |
Table 2: Prognostic Significance of NUAK2 Expression
| Cancer Type | High NUAK2 Expression Correlation | Hazard Ratio (HR) / p-value | Data Source |
| Acral Melanoma | Increased risk of relapse.[5] | HR = 3.88 (95% CI = 1.44–10.50); P = 0.0075[5] | Survival analysis of 92 primary melanoma patients[5] |
| Glioblastoma (GBM) | Worse survival outcomes.[2] | p < 0.001[2] | CGGA, TCGA[2] |
| Breast Cancer | Lower overall survival.[8] | Independent prognostic indicator.[8] | Multivariate analyses[8] |
| Prostate Cancer | 3-fold increased chance of developing metastatic disease.[9] | Cox regression analysis.[9] | Cox regression analysis[9] |
Table 3: Effects of NUAK2 Inhibition or Knockdown on Cancer Cell Phenotypes
| Cancer Type/Cell Line | Method of Inhibition/Knockdown | Effect on Proliferation | Effect on Migration/Invasion | In Vivo Tumor Growth |
| Melanoma (C32 cells) | shRNA knockdown | Significant decrease in cell number, induced senescence, S-phase reduction.[5] | Significantly decreased migration.[5] | Significantly suppressed.[5] |
| Cervical Cancer (HeLa cells) | shRNA knockdown | Reduced cell proliferation.[6] | Inhibited cell migration and invasion.[6] | Not reported. |
| Glioblastoma (U251 cells) | CRISPR-Cas9 knockout | Suppression of proliferation.[2] | Attenuated migration.[2] | Significantly smaller tumors in xenograft models.[3] |
| Breast Cancer | shRNA knockdown | Inhibited cell proliferation and tumor-forming ability.[8] | Not reported. | Overexpression promoted tumorigenicity.[1] |
| Liver Cancer (YAP-high cells) | shRNA knockdown / HTH-02-006 inhibitor | Higher sensitivity to NUAK2 knockdown in YAP-high cells.[4] | Not reported. | Not reported. |
| Prostate Cancer (PC3, DU145 cells) | WZ4003 and this compound inhibitors | Slows 2D and 3D spheroid growth.[9] | Significantly slowed migration and Matrigel invasion.[9] | This compound significantly inhibits tumor growth in allografts.[11] |
| Pancreatic Cancer | shRNA knockdown | Inhibited proliferation.[10] | Inhibited migration and invasion.[10] | Not reported. |
Table 4: IC50 Values of NUAK2 Inhibitors
| Inhibitor | Target(s) | IC50 for NUAK2 | Cell Line(s) and Assay Type | Reference |
| WZ4003 | NUAK1 and NUAK2 | 100 nM | In vitro kinase assay | [12][13][14] |
| This compound | NUAK2 (more selective than WZ4003) | 126 nM | In vitro kinase assay | [11][15] |
| This compound | NUAK2 | 4.65 µM (LAPC-4), 5.22 µM (22RV1), 5.72 µM (HMVP2) | 3D Spheroid Growth Assay (Prostate Cancer) | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of NUAK2 in cancer.
NUAK2 Kinase Assay
Objective: To measure the enzymatic activity of NUAK2 and to screen for potential inhibitors.
Principle: In vitro kinase assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide. The amount of phosphorylation is then quantified.
Generalized Protocol (using [γ-32P]ATP):
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant NUAK2 enzyme, a kinase buffer (e.g., 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2), a substrate peptide (e.g., Sakamototide or CHKtide), and [γ-32P]ATP.[13][14]
-
Inhibitor Addition: For inhibitor screening, add varying concentrations of the test compound (e.g., WZ4003, this compound) dissolved in DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in 50 mM orthophosphoric acid.
-
Washing: Wash the P81 paper multiple times with 50 mM orthophosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for NUAK2 and Phospho-proteins
Objective: To detect the expression levels of total NUAK2 protein and the phosphorylation status of its downstream targets.
Generalized Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NUAK2 or a phosphorylated substrate (e.g., anti-phospho-MYPT1 (Ser445)) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
shRNA-mediated Knockdown of NUAK2
Objective: To specifically reduce the expression of NUAK2 in cancer cells to study its function.
Generalized Protocol:
-
Vector Selection: Choose a lentiviral or retroviral vector containing a short hairpin RNA (shRNA) sequence targeting NUAK2. Include a non-targeting shRNA as a negative control.
-
Viral Production: Co-transfect the shRNA vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Viral Harvest and Titration: Collect the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Infect the target cancer cells with the viral particles in the presence of polybrene.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation: Confirm the knockdown of NUAK2 expression at both the mRNA (by qPCR) and protein (by Western blotting) levels.
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of NUAK2 modulation on cancer cell proliferation.
Generalized Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a NUAK2 inhibitor or use cells with stable NUAK2 knockdown.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control group.
Transwell Migration and Invasion Assay
Objective: To evaluate the impact of NUAK2 on the migratory and invasive capabilities of cancer cells.
Generalized Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency and serum-starve them for 12-24 hours.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. For invasion assays, coat the upper surface of the insert with a layer of Matrigel.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Conclusion and Future Directions
NUAK2 has emerged as a multifaceted protein in the context of cancer, with its role varying depending on the specific tumor type and cellular context. Its intricate involvement in the Hippo-YAP/TAZ signaling pathway, particularly through a positive feedback loop, highlights its potential as a driver of tumorigenesis in several cancers. The upregulation of NUAK2 in numerous malignancies and its correlation with poor prognosis underscore its value as a potential biomarker.
The development of specific NUAK2 inhibitors, such as this compound, has provided valuable tools for preclinical studies and has shown promise in inhibiting cancer cell growth and invasion. These findings suggest that targeting NUAK2 could be a viable therapeutic strategy, particularly in cancers characterized by high YAP/TAZ activity.
Future research should focus on several key areas:
-
Elucidating the Dual Role of NUAK2: Further investigation is needed to understand the molecular mechanisms that determine whether NUAK2 acts as an oncogene or a tumor suppressor in different cancer types.
-
Identifying Novel Downstream Targets: A comprehensive understanding of the full spectrum of NUAK2 substrates will provide deeper insights into its biological functions and may reveal additional therapeutic targets.
-
Developing More Potent and Selective Inhibitors: The continued development of highly specific and potent NUAK2 inhibitors is crucial for their potential clinical translation.
-
Combination Therapies: Exploring the synergistic effects of NUAK2 inhibitors with other targeted therapies or conventional chemotherapies could lead to more effective treatment strategies.
-
Clinical Validation: Ultimately, the clinical relevance of NUAK2 as a therapeutic target and biomarker needs to be validated in well-designed clinical trials.
References
- 1. hh.um.es [hh.um.es]
- 2. A fetal oncogene NUAK2 is an emerging therapeutic target in glioblastoma | EMBO Molecular Medicine [link.springer.com]
- 3. biorxiv.org [biorxiv.org]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP kinase-related kinase NUAK2 affects tumor growth, migration, and clinical outcome of human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upregulation of NUAK2: A novel prognostic marker in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NF-κB/NUAK2 signaling axis regulates pancreatic cancer progression by targeting SMAD2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
A Technical Guide to Small Molecule Inhibitors of the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current landscape of small molecule inhibitors targeting the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in a variety of cancers.[1][2][3] This document details the mechanisms of action of various classes of inhibitors, presents key quantitative data for prominent compounds, outlines detailed experimental protocols for their characterization, and provides visual representations of the signaling cascade and inhibitor mechanisms.
The Hippo Signaling Pathway: A Core Overview
The Hippo pathway is a highly conserved signaling cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ).[2][3][4] In its "on" state, a core kinase cassette, comprising Mammalian Ste20-like kinases 1 and 2 (MST1/2) and Large Tumor Suppressor kinases 1 and 2 (LATS1/2), becomes activated.[2][4] LATS1/2 then phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[5] This prevents their translocation to the nucleus. When the Hippo pathway is "off," unphosphorylated YAP and TAZ accumulate in the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[6][7]
Small Molecule Inhibitors of the Hippo Pathway
Given the oncogenic role of YAP/TAZ, significant efforts have been made to develop small molecules that inhibit the Hippo pathway at various nodes. These can be broadly categorized based on their molecular targets.
MST1/2 Kinase Inhibitors
-
XMU-MP-1 : This compound is a selective and reversible inhibitor of MST1 and MST2 kinases.[8][9] By inhibiting the most upstream kinases in the core cassette, XMU-MP-1 prevents the phosphorylation of LATS1/2 and, consequently, YAP/TAZ, leading to YAP/TAZ activation.[8][10] While this promotes proliferation and is being explored for tissue regeneration, in some contexts, such as certain hematopoietic tumors, XMU-MP-1 has been shown to suppress cell growth and induce apoptosis.[11][12][13]
LATS Kinase Inhibitors
-
TRULI and TDI-011536 : These are potent inhibitors of LATS1 and LATS2 kinases.[14][15] Similar to MST1/2 inhibitors, they block the phosphorylation of YAP, leading to its activation. These inhibitors are primarily being investigated for their potential in regenerative medicine, for instance, to promote the proliferation of cardiomyocytes and inner-ear sensory epithelia.[14]
TEAD Autopalmitoylation Inhibitors
A major breakthrough in targeting the Hippo pathway has been the development of small molecules that bind to the central lipid pocket of TEAD transcription factors.[16][17] This pocket is normally occupied by palmitic acid, a post-translational modification essential for TEAD stability and its interaction with YAP/TAZ.[16] By occupying this pocket, these inhibitors can allosterically disrupt the YAP/TAZ-TEAD interaction or destabilize TEAD proteins.[16][18]
-
VT104 : An orally active inhibitor that prevents the palmitoylation of TEAD1 and TEAD3.[19][20] It has demonstrated potent anti-proliferative effects in NF2-deficient mesothelioma cell lines and in vivo tumor growth inhibition.[18][19]
-
SWTX-143 : A covalent inhibitor that binds to the palmitoylation pocket of all four TEAD isoforms, leading to strong tumor regression in mesothelioma models.[21]
YAP/TAZ-TEAD Interaction Disruptors
-
Verteporfin : Initially identified as a photosensitizer used in photodynamic therapy, Verteporfin was later found to inhibit YAP-TEAD interaction.[22][23] It is widely used as a tool compound in research to study the consequences of Hippo pathway inhibition.[18] However, its off-target effects and photosensitivity limit its therapeutic potential.[18][22]
Quantitative Data Summary
The following tables summarize key quantitative data for representative small molecule inhibitors of the Hippo pathway.
Table 1: MST1/2 and LATS1/2 Kinase Inhibitors
| Compound | Target | IC50 | Cell-Based Assay | Organism | Reference |
| XMU-MP-1 | MST1 | 71.1 nM | Induces liver and intestine regeneration | Mouse | [8] |
| MST2 | 38.1 nM | [8] | |||
| TRULI | LATS1/2 | 0.2 nM | Promotes proliferation of inner-ear sensory epithelia | Mouse | [15] |
| TDI-011536 | LATS1/2 | <10 nM | Stimulates proliferation of Müller glia in human retinal organoids | Human | [14] |
Table 2: TEAD-Targeting Inhibitors
| Compound | Target/Mechanism | IC50/EC50 | Cell-Based Assay | In Vivo Model | Reference |
| Verteporfin | Disrupts YAP-TEAD interaction | EC50 = 100 nM (enhances trypsin cleavage of YAP) | Inhibits growth of retinoblastoma cells | Suppresses YAP-induced liver overgrowth in mice | |
| VT104 | Inhibits TEAD auto-palmitoylation | Inhibits proliferation of NF2 mutant cells (0-1000 nM) | Blocks growth of NF2-deficient mesothelioma xenografts (0.3-3 mg/kg, p.o.) | Mouse | [18][19] |
| JM7 | Inhibits TEAD palmitoylation | IC50 = 972 nM (YAP transcriptional reporter activity) | Inhibits proliferation of mesothelioma and breast cancer cells | N/A | [16] |
Experimental Protocols
Characterizing the efficacy and mechanism of action of Hippo pathway inhibitors requires a suite of biochemical and cell-based assays.
Luciferase Reporter Assay for YAP/TAZ-TEAD Activity
This assay is fundamental for quantifying the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Principle : A reporter plasmid is constructed containing multiple TEAD-binding elements upstream of a minimal promoter driving the expression of a luciferase gene. When YAP/TAZ are active, they bind to TEAD on this reporter, driving luciferase expression, which can be quantified by measuring luminescence.
-
Methodology :
-
Cell Culture and Transfection : Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate. Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Compound Treatment : After 24 hours, treat the cells with various concentrations of the small molecule inhibitor or vehicle control.
-
Lysis and Luminescence Measurement : After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for Hippo Pathway Components
Western blotting is used to assess the levels and phosphorylation status of key pathway proteins.
-
Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.
-
Methodology :
-
Cell Lysis : Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against p-YAP (S127), total YAP, TAZ, CTGF, and a loading control (e.g., GAPDH or β-actin).
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TEAD Auto-palmitoylation Assay
This assay directly measures the ability of a compound to inhibit the palmitoylation of TEAD.
-
Principle : Cells are incubated with a palmitate analog containing a chemical handle (e.g., an alkyne). This analog is incorporated into TEAD during auto-palmitoylation. After cell lysis and immunoprecipitation of TEAD, the alkyne handle can be "clicked" to a reporter molecule (e.g., biotin (B1667282) or a fluorophore) for detection.[18]
-
Methodology :
-
Metabolic Labeling : Incubate cells with the inhibitor and an alkyne-palmitate analog for several hours.
-
Immunoprecipitation : Lyse the cells and immunoprecipitate the specific TEAD isoform of interest using a TEAD-specific antibody.
-
Click Chemistry : Perform a copper-catalyzed click reaction to attach an azide-biotin or azide-fluorophore to the alkyne-palmitate on TEAD.
-
Detection : Analyze the labeled TEAD by Western blotting (if using biotin-azide followed by streptavidin-HRP) or by in-gel fluorescence (if using a fluorescent azide). A decrease in signal in inhibitor-treated samples indicates inhibition of palmitoylation.[18]
-
Conclusion and Future Directions
The development of small molecule inhibitors of the Hippo pathway, particularly those targeting the YAP/TAZ-TEAD transcriptional complex, represents a promising new frontier in oncology.[21][24] The discovery of the druggable lipid pocket on TEAD proteins has been a pivotal moment, leading to the development of potent and specific inhibitors that are now entering clinical trials.[17] Future research will likely focus on overcoming potential resistance mechanisms, such as the activation of parallel signaling pathways like MAPK, and exploring combination therapies to enhance the anti-tumor activity of these emerging Hippo-targeted drugs.[25] Furthermore, the development of activators of the Hippo pathway, such as LATS kinase inhibitors, holds significant promise for regenerative medicine.[14][26][27] As our understanding of the complex regulation and diverse functions of the Hippo pathway continues to grow, so too will the opportunities for innovative therapeutic interventions.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Activation mechanisms of the Hippo kinase signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo Signaling Pathway in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heart.bmj.com [heart.bmj.com]
- 11. mdpi.com [mdpi.com]
- 12. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 17. pnas.org [pnas.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. YAP/TAZ-TEAD inhibitors - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacological regulators of Hippo pathway: Advances and challenges of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00492B [pubs.rsc.org]
HTH-02-006: A Chemical Probe for Unraveling NUAK2 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of HTH-02-006 as a chemical probe for NUAK family SNF1-like kinase 2 (NUAK2). This compound is a potent and selective, reversible inhibitor of NUAK1 and NUAK2, demonstrating efficacy in cellular and in vivo models, particularly in cancers with high YAP (Yes-associated protein) activity.[1][2][3] This document summarizes its biochemical and cellular activities, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and NUAK2
NUAK2, also known as SNF1/AMP kinase-related kinase (SNARK), is a member of the AMP-activated protein kinase (AMPK) family.[4][5] It is a stress-activated kinase involved in various cellular processes, including cell proliferation, migration, and apoptosis.[4][6] Dysregulation of NUAK2 signaling has been implicated in several diseases, most notably in cancer progression.[4][7]
This compound was developed as a derivative of WZ4003, the first highly specific inhibitor for NUAK kinases.[1] It serves as a valuable tool for elucidating the physiological and pathological roles of NUAK2, particularly its involvement in the Hippo-YAP signaling pathway.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| NUAK2 | 126 | Radioactive (³³P-ATP) filter-binding assay | [2][3][9][10][11] |
| NUAK1 | 8 | Radioactive (³³P-ATP) filter-binding assay | [1][2][10] |
| NUAK2 | 179 | LanthaScreen® Binding Assay | [10] |
| NUAK1 | 69.1 | Adapta® Kinase Assay | [10] |
Table 2: Selectivity Profile of this compound (KINOMEscan® at 1 µM)
| Off-Target Kinase | % of Control | Reference |
| FAK | 0.1 | [1][10] |
| NUAK1 | 0.7 | [10] |
| FLT3 | 0.95 | [1][10] |
| ULK2 | 1.6 | [1][10] |
| STK33 | 2.4 | [10] |
| PHKG2 | 2.7 | [10] |
| CLK4 | 3.4 | [10] |
| GCN2-KD2 | 3.6 | [10] |
| ULK1 | 6 | [10] |
| NUAK2 | 6.6 | [10] |
| DAPK3 | 6.9 | [10] |
| TTK | 8.8 | [10] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| LAPC-4 (Prostate Cancer) | Spheroid Growth | 4.65 | [9] |
| 22RV1 (Prostate Cancer) | Spheroid Growth | 5.22 | [9] |
| HMVP2 (Prostate Cancer) | Spheroid Growth | 5.72 | [9] |
NUAK2 Signaling Pathway
NUAK2 is a key player in the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[5] NUAK2 can phosphorylate and inactivate LATS1/2, which in turn leads to the dephosphorylation and nuclear translocation of YAP/TAZ.[4][12] In the nucleus, YAP/TAZ associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[13] this compound inhibits NUAK2, leading to the activation of LATS1/2, phosphorylation and cytoplasmic retention of YAP, and subsequent downregulation of YAP target genes.[13]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Kinase Assay
This protocol details the method used to determine the IC50 value of this compound against NUAK2.[11][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the NUAK2 enzyme, a suitable substrate (e.g., Sakamototide), and [γ-³²P]ATP in a kinase buffer.[11][14]
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.[1]
Western Blotting for MYPT1 Phosphorylation
This cellular assay confirms the on-target activity of this compound by measuring the phosphorylation of a known NUAK2 substrate, MYPT1.[1][3][8]
-
Cell Culture and Treatment: Culture cells (e.g., HuCCT-1, SNU475) to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][3]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYPT1 (S445) overnight at 4°C. Probe a separate membrane or strip and re-probe the same membrane for total MYPT1 as a loading control.[1][3]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Cell Migration (Wound-Healing) Assay
This assay assesses the effect of this compound on cell migration.[1]
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or a DMSO control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point to quantify cell migration.
In Vivo Studies
This compound has demonstrated anti-tumor efficacy in mouse allograft models.[1][2] In a study using a TetO-YAP S127A transgenic mouse model, this compound significantly suppressed YAP-induced hepatomegaly.[9][11] In another study with HMVP2 prostate cancer allografts, this compound inhibited tumor growth.[9][11] A typical in vivo dosing regimen is 10 mg/kg administered intraperitoneally twice daily.[11]
Conclusion
This compound is a valuable and well-characterized chemical probe for studying NUAK2. Its potency, selectivity profile, and demonstrated cellular and in vivo activity make it an essential tool for researchers investigating NUAK2 signaling in normal physiology and in diseases such as cancer. This guide provides the necessary information for its effective use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. rupress.org [rupress.org]
- 13. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of HTH-02-006: A NUAK2 Kinase Inhibitor
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for HTH-02-006, a potent inhibitor of NUAK Family Kinase 2 (NUAK2). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound is a reversible, small-molecule inhibitor targeting NUAK kinases, with a higher selectivity for NUAK2.[1][2] It is a derivative of the prototype NUAK inhibitor, WZ4003.[1][2] The primary mechanism of action of this compound involves the inhibition of NUAK2 kinase activity, a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in various cancers.[3] Inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[4][5] This, in turn, decreases the phosphorylation of the Myosin Light Chain (MLC), impacting the actomyosin (B1167339) cytoskeleton and suppressing cancer cell proliferation, growth, and invasion.[4][6]
Signaling Pathway
The diagram below illustrates the signaling cascade targeted by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| NUAK2 | 126 | Radioactive (32P-ATP or 33P-ATP) filter-binding assay[3][4][5][6][7][8] |
| NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay[3][5][6][7] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Spheroids
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| LAPC-4 | Prostate Cancer | 4.65 | 9 days[3][4][6] |
| 22RV1 | Prostate Cancer | 5.22 | 9 days[3][4][6] |
| HMVP2 | Prostate Cancer | 5.72 | 9 days[3][4][6] |
Table 3: In Vivo Efficacy in Mouse Models
| Model | Treatment | Key Findings | Reference |
| TetO-YAP S127A Transgenic Mice (YAP-induced hepatomegaly) | 10 mg/kg, i.p., twice daily for 14 days | Significantly suppressed hepatomegaly (reduced liver/body weight ratio), decreased number of proliferating hepatocytes (Ki67-positive cells), and dramatically reduced phosphorylation of MYPT1 at S445 in liver tissues.[4][8][9] | [4][8][9] |
| HMVP2 Prostate Cancer Allograft (FVB mice) | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth.[4][8] | [4][8] |
| HuCCT-1 Xenograft (Nude mice) | 10 mg/kg for 30 days | Significantly attenuated tumor growth rates.[9] | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro NUAK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on NUAK2 kinase activity.
Materials:
-
Recombinant active NUAK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Sakamototide or CHKtide[3]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.[3]
-
Varying concentrations of this compound are added to the reaction mixture and incubated.[3]
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper.[3]
-
The paper is washed with 50 mM orthophosphoric acid to remove unincorporated ATP.[3]
-
The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.[3]
-
The percentage of kinase inhibition for each compound concentration is calculated to determine the IC50 value.[3]
Western Blot for Phospho-MYPT1 (S445)
This assay validates the target engagement of this compound in a cellular context by measuring the phosphorylation of the direct downstream substrate of NUAK2.
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[4]
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed, and protein concentration is determined.
-
Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Band intensities for phospho-MYPT1 and total MYPT1 are quantified, and the ratio of phospho- to total MYPT1 is calculated to determine the extent of target inhibition.[3]
Cell Proliferation and Spheroid Growth Assays
These assays assess the functional consequences of NUAK2 inhibition on cancer cell viability and growth in 2D and 3D models.
Cell Proliferation (Crystal Violet Assay):
-
Cells are seeded in a multi-well plate and treated with a dose range of this compound.[3]
-
After a defined period (e.g., 5 days), the cells are fixed (e.g., with 4% paraformaldehyde).[3]
-
Fixed cells are stained with crystal violet solution.[3]
-
Excess stain is washed away, and the bound dye is solubilized.
-
The absorbance is read on a plate reader to quantify cell viability.
3D Spheroid Growth Assay:
-
Cancer cell spheroids are generated.
-
Spheroids are treated with varying concentrations of this compound over several days (e.g., 9 days).[4]
-
The growth of the spheroids is monitored, and the IC50 values for growth inhibition are determined.[4]
Workflow for Target Validation and Cellular Effects
The following diagram outlines a typical workflow for validating the target engagement and cellular effects of this compound.
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for cancers characterized by high YAP activity, such as certain liver and prostate cancers.[4] It effectively inhibits its target, NUAK2, leading to the suppression of downstream signaling pathways and resulting in anti-proliferative and anti-tumor effects in both in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound and other NUAK2 inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HTH-02-006 In Vitro Assay Protocols: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro characterization of HTH-02-006, a potent inhibitor of NUAK family SNF1-like kinase 2 (NUAK2). This compound has demonstrated significant anti-tumor efficacy in preclinical models, particularly in cancers with high YAP (Yes-associated protein) activity.[1] The following protocols describe key in vitro assays to assess the inhibitory activity of this compound on its target kinase, its effects on downstream signaling pathways, and its impact on cancer cell proliferation.
Introduction
This compound is a small molecule inhibitor targeting NUAK2, a kinase involved in the Hippo signaling pathway.[2] It has an IC50 value of 126 nM for NUAK2.[1][3] The mechanism of action of this compound involves the inhibition of NUAK2-mediated phosphorylation of its substrate, myosin phosphatase target subunit 1 (MYPT1), at serine 445.[1][4] This leads to a reduction in the phosphorylation of the downstream myosin light chain (MLC), thereby affecting the actomyosin (B1167339) cytoskeleton.[1][4] this compound has shown promise in preclinical studies for liver and prostate cancer.[1]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory concentrations of this compound against its primary targets and its effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NUAK2) | 126 nM | In vitro kinase assay | [1][3][4][5] |
| IC50 (NUAK1) | 8 nM | In vitro kinase assay | [4][5] |
| Growth Inhibition IC50 | 4.65 µM | LAPC-4 prostate cancer spheroids | [1][4] |
| Growth Inhibition IC50 | 5.22 µM | 22RV1 prostate cancer spheroids | [1][4] |
| Growth Inhibition IC50 | 5.72 µM | HMVP2 prostate cancer spheroids | [1][4] |
| Effective In Vitro Concentration | 0.5 - 20 µM | Various cancer cell lines | [1][4] |
Signaling Pathway
This compound inhibits NUAK2, which in turn prevents the phosphorylation of MYPT1. This leads to a decrease in phosphorylated MLC, ultimately impacting the actomyosin cytoskeleton and inhibiting cell proliferation and invasion.
Caption: this compound inhibits NUAK2, leading to reduced downstream signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radioactive)
This protocol is for determining the IC50 value of this compound against NUAK2 kinase using a radioactive filter-binding assay.[6] The assay measures the incorporation of [γ-³²P]ATP into a substrate peptide.[3][7]
Experimental Workflow:
Caption: Workflow for the in vitro radioactive kinase assay.
Materials:
-
Recombinant human NUAK2 enzyme
-
Sakamototide (substrate peptide)[1]
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
P81 phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Scintillation cocktail
-
96-well plate
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the NUAK2 enzyme and the Sakamototide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration of 100 µM ATP).[9]
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 0.75% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.[5]
Western Blotting for MYPT1 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of MYPT1 in cultured cells.[5]
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[1]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1[5]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5-16 µM) or DMSO for a specified time (e.g., 120 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1 overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.[4]
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., HuCCT-1, SNU475, LAPC-4, 22RV1, HMVP2)[1]
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at an optimal density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.5-20 µM) or a vehicle control.[1]
-
Incubate the plate for the desired duration (e.g., 9 days for spheroids, 120 hours for monolayer).[1]
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting and Interpretation of Results
Unexpected results can arise in any in vitro assay. For instance, a lack of effect of this compound on MYPT1 phosphorylation could be due to suboptimal antibody concentrations in Western blotting or the use of a cell line with low NUAK2 expression.[4] Significant off-target effects at higher concentrations might be explained by the inhibition of other kinases such as FAK, FLT3, and ULK2.[4] It is crucial to perform dose-response experiments to establish a therapeutic window.[4] To definitively attribute an observed phenotype to NUAK2 inhibition, genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown of NUAK2 can be employed to see if it phenocopies the effects of this compound.[4]
Logical Workflow for Troubleshooting:
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. revvity.com [revvity.com]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HTH-02-006 Cell-Based Assay Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a critical component of the Hippo-YAP signaling pathway that is frequently dysregulated in various cancers.[1][2] As a derivative of the prototype NUAK inhibitor WZ4003, this compound offers a valuable tool for investigating the therapeutic potential of NUAK2 inhibition in preclinical research.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound, particularly in cancer cell lines with high YAP activity.[4]
Mechanism of Action
This compound functions by inhibiting the kinase activity of NUAK2.[5] This inhibition prevents the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445).[4][5] The dephosphorylation of MYPT1 leads to a subsequent reduction in the phosphorylation of the Myosin Light Chain (MLC), which ultimately impacts the actomyosin (B1167339) cytoskeleton and inhibits cancer cell proliferation, migration, and invasion.[5][6] The efficacy of this compound is particularly pronounced in cancer cells characterized by high Yes-associated protein (YAP) activity, such as certain liver and prostate cancers.[4][5]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HTH-02-006 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of HTH-02-006, a semi-specific inhibitor of NUAK2 kinase, which plays a critical role in the Hippo-YAP signaling pathway. The provided protocols are based on published preclinical studies and are intended to serve as a guide for designing and executing in vivo experiments.
Mechanism of Action
This compound is a potent inhibitor of NUAK family kinase 2 (NUAK2), with an in vitro IC50 of 126 nM.[1][2] NUAK2 is a key downstream target of the Hippo-YAP signaling pathway, which is frequently dysregulated in various cancers. Mechanistically, NUAK2 is involved in a feedback loop that enhances YAP activity by promoting actin polymerization and myosin activity. By inhibiting NUAK2, this compound disrupts this feedback loop, leading to reduced phosphorylation of the NUAK2 substrate MYPT1 at serine 445 and subsequent downstream effects on the actomyosin (B1167339) cytoskeleton.[1][3][4] This ultimately results in the suppression of YAP-driven cell proliferation and tumor growth. This compound has demonstrated efficacy in preclinical models of cancers with high YAP activity, such as liver and prostate cancer.[4][5]
Signaling Pathway
Caption: this compound inhibits NUAK2, disrupting the YAP-NUAK2 positive feedback loop.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and effects of this compound in preclinical cancer models.
| Animal Model | Cancer Type | Dosage | Route of Administration | Treatment Duration | Key Outcomes | Reference |
| TetO-YAP S127A transgenic mice | YAP-driven hepatomegaly | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | 14 days | Suppressed YAP-induced liver overgrowth, decreased number of proliferating hepatocytes, and reduced phosphorylation of MYPT1 at S445 in liver tissues. No overt toxicity or body weight loss was observed. | [6] |
| Nude mice with HuCCT-1 xenografts | Liver Cancer | 10 mg/kg | Intraperitoneal (i.p.) | 30 days | Significantly attenuated tumor growth. The treatment was well-tolerated with no effect on body weight. | |
| FVB mice with HMVP2 allografts | Prostate Cancer | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | 20 days | Significantly inhibited tumor growth and reduced tumor cell proliferation. | [1][2] |
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound based on published literature. Specific details may need to be optimized for individual experimental designs.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo dosing, a common vehicle is a formulation of 10% DMSO and 90% corn oil.[4]
-
To prepare the dosing solution, first dissolve this compound in DMSO.
-
Add the appropriate volume of corn oil to the DMSO solution to achieve the final desired concentration and a 10% DMSO v/v.
-
Vortex or sonicate the solution until it is clear and homogenous. A clear solution of 2.5 mg/mL is achievable.[2]
-
It is recommended to prepare the dosing solution fresh on the day of use.[4]
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.
Experimental Workflow:
Caption: A typical workflow for an in vivo xenograft study with this compound.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., HuCCT-1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily. According to published studies, this compound is well-tolerated, and no significant body weight loss is expected.
-
-
Endpoint:
-
At the end of the study (e.g., 30 days), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, or pharmacodynamic studies).
-
Pharmacodynamic Studies
To assess the in vivo target engagement of this compound, the following can be performed:
-
Western Blot Analysis: Analyze protein lysates from tumor or liver tissues to measure the phosphorylation levels of MYPT1 at S445, a direct substrate of NUAK2. A reduction in p-MYPT1 (S445) would indicate target engagement.
-
Immunohistochemistry (IHC): Perform IHC on tissue sections to assess markers of cell proliferation (e.g., Ki67). A decrease in Ki67-positive cells in the this compound treated group would indicate an anti-proliferative effect.[1][2]
Toxicity and Safety Considerations
-
In the cited studies, this compound administered at 10 mg/kg twice daily via i.p. injection did not result in overt toxicity or significant body weight loss in mice.
-
However, it is crucial to monitor animal welfare closely throughout the study for any signs of distress or toxicity.
-
Standard animal care and use guidelines must be followed.
Disclaimer
The information provided in these application notes is for research purposes only and is based on published scientific literature. The protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all applicable institutional and national guidelines for animal welfare.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Administration of HTH-02-006 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the administration of HTH-02-006, a potent and semi-specific NUAK2 inhibitor, in preclinical mouse models of cancer. This compound has demonstrated significant efficacy in suppressing tumor growth in models characterized by high YAP (Yes-associated protein) activity, such as liver and prostate cancer.[1] This document outlines detailed protocols for in vivo studies, summarizes key quantitative data from published research, and provides visualizations of the underlying signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor of NUAK2, a kinase that plays a critical role in the Hippo-YAP signaling pathway.[2] The Hippo pathway is a crucial regulator of cell proliferation and apoptosis, and its dysregulation is implicated in the development and progression of various cancers.[3] this compound exerts its anti-tumor effects by inhibiting NUAK2, which leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 (S445) and downstream Myosin Light Chain (MLC), ultimately impacting the actomyosin (B1167339) cytoskeleton and suppressing the oncogenic activity of YAP.[1][4] Preclinical studies in mouse models have shown that this compound can effectively suppress YAP-induced hepatomegaly and inhibit the growth of prostate cancer allografts, highlighting its therapeutic potential.[4][5]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | This compound Dose & Schedule | Treatment Duration | Key Findings | Reference |
| TetO-YAP S127A Transgenic Mice | Hepatomegaly | 10 mg/kg, i.p., twice daily | 14 days | Significantly suppressed YAP-induced hepatomegaly (reduced liver/body weight ratio); Decreased number of proliferating hepatocytes (reduced Ki67-positive cells).[4][5] | [4][5] |
| Nude mice with HuCCT-1 TetO-YAP S127A xenografts | Liver Cancer | 10 mg/kg, i.p., twice daily | 30 days | Significantly attenuated tumor growth rates compared to vehicle control.[5] | [5] |
| Male FVB mice with HMVP2 prostate cancer allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily | 20 days | Significantly inhibited tumor growth.[4] | [4] |
Table 2: Cellular Effects of this compound In Vitro
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Key Findings | Reference |
| SNU475 | Liver Cancer (YAP-high) | 0.5-16 μM | 120 h | Reduced phosphorylated MYPT1 (S445) and phosphorylated MLC levels; Higher growth inhibition efficacy compared to YAP-low cells.[4] | [4] |
| HuCCT-1 | Liver Cancer (YAP-high) | 0.5-16 μM | 120 h | Higher growth inhibition efficacy compared to YAP-low cells.[4] | [4] |
| HMVP2 | Prostate Cancer | 1-10 μM | - | Prevented YAP activation; Downregulated protein expression of YAP target genes NUAK2 and c-MYC.[4] | [4] |
| HMVP2 | Prostate Cancer | 1-20 μM | - | Significantly reduced invasion area of cell spheroids into Matrigel and slowed wound closure.[4] | [4] |
Experimental Protocols
In Vivo Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate mouse models (e.g., TetO-YAP S127A transgenic mice, nude mice for xenografts, FVB mice for allografts)
Protocol:
-
Preparation of this compound Formulation:
-
For a common vehicle, prepare a formulation of 10% DMSO and 90% corn oil.[1] Alternatively, a solution of 10% DMSO in 5% Dextrose can be used.[3]
-
On the day of administration, weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO first.
-
Add the corn oil or 5% Dextrose solution to the dissolved this compound in DMSO to achieve the final desired concentration and vehicle composition.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
-
Dosing and Administration:
-
Monitoring:
-
Monitor the mice daily for any signs of overt toxicity, such as weight loss or changes in behavior.[5]
-
Measure tumor volume (for xenograft or allograft models) regularly using calipers.
-
At the end of the study, euthanize the mice and collect tissues (e.g., liver, tumor) for further analysis.
-
Immunohistochemistry for Ki67
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against Ki67
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-Ki67 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Quantify the number of Ki67-positive cells (proliferating cells) by counting under a microscope in multiple high-power fields (HPF).
-
Visualizations
Caption: this compound inhibits NUAK2, disrupting the YAP signaling pathway.
Caption: Workflow for in vivo administration and analysis of this compound.
References
Application Notes and Protocols for HTH-02-006 in HuCCT-1 Xenografts
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of HTH-02-006, a NUAK2 inhibitor, in HuCCT-1 human cholangiocarcinoma xenograft models. The provided protocols are based on established methodologies and published data.
Introduction
This compound is a potent and specific inhibitor of NUAK family kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway.[1][2] In many cancers, including cholangiocarcinoma, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP), which promotes cell proliferation and tumor growth.[3][4] HuCCT-1, a human cholangiocarcinoma cell line, is characterized by high levels of YAP activity, making it a suitable model for evaluating the efficacy of YAP-pathway inhibitors.[1][3] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting NUAK2 and subsequently suppressing YAP-driven tumorigenesis.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of NUAK2.[1] NUAK2 is a downstream target of YAP and participates in a positive feedback loop to amplify YAP activity.[4] Inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its substrate, MYPT1, at serine 445.[1][4] This, in turn, decreases the phosphorylation of the Myosin Light Chain (MLC), impacting the actomyosin (B1167339) cytoskeleton, which is involved in cell proliferation, migration, and invasion.[1][5] The ultimate result is the suppression of YAP-driven cell proliferation and tumor growth.[3][4]
Caption: Mechanism of action of this compound in the Hippo-YAP pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| NUAK2 IC50 | 126 nM | In vitro kinase assay | [1] |
| Growth Inhibition | More effective in YAP-high cells | HuCCT-1, SNU475 | [1] |
| MYPT1 Phosphorylation | Reduced at S445 | HuCCT-1, SNU475 | [1][4] |
In Vivo Efficacy of this compound in HuCCT-1 Xenografts
| Parameter | Treatment Group | Result | Reference |
| Tumor Growth | This compound (10 mg/kg, i.p., twice daily) | Significantly attenuated | [4] |
| Body Weight | This compound (10 mg/kg) | No significant changes | [4] |
| MYPT1 Phosphorylation | This compound (10 mg/kg) | Dramatically decreased in liver tissues | [4] |
Experimental Protocols
HuCCT-1 Cell Culture
-
Cell Line: HuCCT-1 (human intrahepatic cholangiocarcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use Trypsin-EDTA to detach cells.
HuCCT-1 Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of HuCCT-1 cells into immunodeficient mice.
Caption: Experimental workflow for this compound in HuCCT-1 xenografts.
Materials:
-
HuCCT-1 cells
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6- to 10-week-old female nude mice (e.g., BALB/c-nu/nu or NSG)[6][7]
-
Matrigel (optional, can be mixed with cells to improve tumor take rate)
Procedure:
-
Cell Preparation:
-
Culture HuCCT-1 cells to 70-80% confluency.[8]
-
Harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.[8]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 2.0 x 10^7 cells/mL.[6]
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for at least one week before the experiment.[8]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 2.0 x 10^6 HuCCT-1 cells) subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[8]
-
In Vivo Drug Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile injection supplies
Procedure:
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100 mm³.[4]
-
-
Preparation of this compound Formulation:
-
Drug Administration:
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
Troubleshooting
-
No or slow tumor growth: Ensure high cell viability and consider co-injection with Matrigel.
-
Variable tumor growth: Ensure consistent cell numbers and injection technique. Increase the number of mice per group to account for variability.
-
Toxicity (e.g., weight loss): Monitor animals closely. If significant toxicity is observed, consider reducing the dose or frequency of administration. However, a 10 mg/kg dose has been reported to be well-tolerated.[4]
-
Lack of efficacy: Confirm the high YAP activity status of the HuCCT-1 cells used. Verify the proper preparation and administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor marker–guided precision BNCT for CA19-9–positive cancers: a new paradigm in molecularly targeted chemoradiation therapy | springermedizin.de [springermedizin.de]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: HTH-02-006 Treatment of HMVP2 Prostate Cancer Allografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
HTH-02-006 is a potent and selective small molecule inhibitor of NUAK family kinase 2 (NUAK2), a component of the Hippo signaling pathway.[1][2][3] NUAK2 expression is elevated in prostate cancer and is associated with an increased risk of metastasis.[4] The compound demonstrates significant anti-tumor efficacy in preclinical models of cancers with high Yes-associated protein (YAP) activity, including prostate cancer.[1][5] The Hi-Myc Ventral Prostate 2 (HMVP2) cell line, derived from a ventral prostate tumor in a Hi-Myc transgenic mouse, provides a relevant syngeneic allograft model for studying prostate cancer.[6][7][8][9] These cells exhibit basal-epithelial and cancer stem cell-like characteristics, forming tumors when implanted in syngeneic FVB/N mice.[6][7][8][9]
These application notes provide a summary of the effects of this compound on HMVP2 prostate cancer cells and a detailed protocol for evaluating its in vivo efficacy in an HMVP2 allograft model.
Mechanism of Action
This compound functions by inhibiting the kinase activity of NUAK2.[1][5] This inhibition leads to a reduction in the phosphorylation of the NUAK2 substrate MYPT1 at serine 445, which in turn decreases the phosphorylation of the downstream Myosin Light Chain (MLC).[1][5] This cascade ultimately disrupts actomyosin (B1167339) cytoskeleton activation.[5] In the context of prostate cancer, NUAK2 inhibition by this compound leads to the inactivation of the transcriptional co-activator YAP and the downregulation of its target genes, including NUAK2 itself and c-MYC.[1][4] This results in reduced cancer cell proliferation, spheroid growth, and invasion.[4][10]
Figure 1: Simplified signaling pathway of this compound action in prostate cancer cells.
Data Presentation
In Vitro Efficacy of this compound on Prostate Cancer Cell Spheroids
| Cell Line | Treatment | Duration | IC50 (µM) | Reference |
| HMVP2 | This compound | 9 days | 5.72 | [1] |
| LAPC-4 | This compound | 9 days | 4.65 | [1] |
| 22RV1 | This compound | 9 days | 5.22 | [1] |
In Vivo Efficacy of this compound in HMVP2 Allograft Model
| Parameter | Vehicle Control | This compound | Outcome | Reference |
| Dosage | N/A | 10 mg/kg | - | [1][5] |
| Administration | Intraperitoneal (i.p.), twice daily | Intraperitoneal (i.p.), twice daily | - | [1][5] |
| Duration | 20 days | 20 days | - | [1][5] |
| Tumor Growth | - | - | Significantly inhibited | [1][5] |
| Tumor Cell Proliferation (Ki67) | - | - | Significantly decreased | [5] |
| NUAK2 Protein Expression | - | - | Downregulated in tumors | [5] |
Experimental Protocols
Protocol 1: In Vitro 3D Spheroid Growth Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the growth of HMVP2 prostate cancer cell spheroids.
Materials:
-
HMVP2 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (powder)
-
DMSO
-
Ultra-low attachment 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay
-
Plate reader with luminescence detection
Procedure:
-
Cell Culture: Culture HMVP2 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Spheroid Formation: Seed 2,000 HMVP2 cells per well in an ultra-low attachment 96-well plate to allow for spheroid formation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.5 to 20 µM.
-
Treatment: After 72 hours of spheroid formation, replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 9 days, changing the medium with freshly prepared compound every 48 hours.
-
Viability Assessment: On day 9, assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo HMVP2 Allograft Study
This protocol describes the procedure for establishing HMVP2 allografts in syngeneic mice and evaluating the anti-tumor efficacy of this compound.
Materials:
-
HMVP2 cells
-
6-week-old male FVB/N mice
-
Matrigel
-
This compound
-
DMSO
-
Corn oil
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest HMVP2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each 6-week-old male FVB/N mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and vehicle control groups.
-
Drug Formulation and Administration:
-
Prepare the this compound formulation at 10 mg/kg. A common vehicle is a formulation of 10% DMSO and 90% corn oil.[11]
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection twice daily.
-
-
Treatment Duration: Continue the treatment for 20 consecutive days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint and Tissue Collection: At the end of the 20-day treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki67 and Western blot for NUAK2).
Figure 2: Experimental workflow for the HMVP2 prostate cancer allograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Linneg Sca-1high CD49fhigh prostate cancer cells derived from the Hi-Myc mouse model are tumor-initiating cells with basal-epithelial characteristics and differentiation potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: Western Blot for HTH-02-006 Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a crucial component of the Hippo-YAP signaling pathway that is often dysregulated in various cancers.[1] Validating the engagement of this compound with its intended target is a critical step in preclinical drug development. This document provides a detailed protocol for validating the cellular target engagement of this compound using Western Blotting by assessing the phosphorylation of its direct downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Mechanism of Action
This compound inhibits the kinase activity of NUAK2.[2][3] This inhibition prevents the phosphorylation of MYPT1 at serine 445 (S445), leading to a downstream reduction in the phosphorylation of Myosin Light Chain (MLC) and ultimately impacting the actomyosin (B1167339) cytoskeleton.[2][3] this compound has demonstrated efficacy in cancer cells with high YAP activity, such as certain liver and prostate cancer cell lines.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Assay Conditions |
| This compound | NUAK2 | 126 nM | [γ-32P]ATP incorporation into Sakamototide[2][4] |
| This compound | NUAK1 | 8 nM | Radioactive (33P-ATP) filter-binding assay[5][6] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Assay | This compound IC50 | Duration |
| LAPC-4 | 3D Spheroid Growth | 4.65 µM | 9 days[2] |
| 22RV1 | 3D Spheroid Growth | 5.22 µM | 9 days[2] |
| HMVP2 | 3D Spheroid Growth | 5.72 µM | 9 days[2] |
| HuCCT-1 (YAP-high) | Growth Inhibition | Higher efficacy | 120 hours[2] |
| SNU475 (YAP-high) | Growth Inhibition | Higher efficacy | 120 hours[2] |
| HepG2 (YAP-low) | Growth Inhibition | Lower efficacy | 120 hours[2] |
| SNU398 (YAP-low) | Growth Inhibition | Lower efficacy | 120 hours[2] |
Experimental Protocol: Western Blot for p-MYPT1 (S445)
This protocol details the steps to validate this compound target engagement in a cellular context.
Materials:
-
Cell Lines: YAP-high cancer cell lines (e.g., HuCCT-1, SNU475).[1]
-
Compound: this compound (dissolved in DMSO).
-
Reagents:
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).[3]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MYPT1 (S445).
-
Rabbit or mouse anti-total MYPT1.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
-
Equipment:
-
Cell culture incubator.
-
SDS-PAGE and Western Blotting equipment.
-
Imaging system for chemiluminescence detection.
-
Procedure:
-
Cell Culture and Treatment:
-
Plate YAP-high cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.[1]
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 and a loading control antibody (e.g., GAPDH or β-actin).[1]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation.
Experimental Workflow for Target Validation
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Assessing the Cellular Effects of the NUAK2 Inhibitor HTH-02-006 with Immunofluorescence
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a critical component of the Hippo-YAP signaling pathway, which is often dysregulated in various cancers.[1] As a small molecule inhibitor, this compound is not used for direct immunofluorescent staining. Instead, immunofluorescence is a powerful application to visualize and quantify the downstream cellular consequences of NUAK2 inhibition by this compound.
This document provides detailed protocols for utilizing immunofluorescence to monitor two key downstream effects of this compound treatment: the reduction of Myosin Phosphatase Target Subunit 1 (MYPT1) phosphorylation and the alteration of Yes-associated protein (YAP) subcellular localization.
Mechanism of Action
NUAK2 is a serine/threonine kinase that plays a significant role in cellular processes such as proliferation and migration. This compound inhibits the kinase activity of NUAK2.[1] A primary downstream substrate of NUAK2 is MYPT1. Inhibition of NUAK2 by this compound leads to a decrease in the phosphorylation of MYPT1 at Serine 445 (S445).[1] This, in turn, can influence the actomyosin (B1167339) cytoskeleton. Furthermore, NUAK2 is implicated in the regulation of the Hippo pathway effector YAP.[1][2] By inhibiting NUAK2, this compound can induce changes in YAP's phosphorylation status, leading to its translocation from the nucleus to the cytoplasm, thereby inhibiting its transcriptional co-activator function.
Signaling Pathway Diagram
Caption: this compound inhibits NUAK2, leading to decreased pMYPT1 and YAP nuclear localization.
Quantitative Data
The following tables summarize typical experimental parameters for this compound treatment and its observed effects on cancer cell lines.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Lines | Reference |
| NUAK2 IC₅₀ | 126 nM | In vitro kinase assay | [1] |
| Effective Concentration | 0.5 - 20 µM | HuCCT-1, SNU475, LAPC-4, 22RV1, HMVP2 | [1] |
| Treatment Duration | 72 - 120 hours | HuCCT-1, SNU475, HMVP2 | [1][3] |
Table 2: Cellular Activity of this compound in Prostate Cancer Spheroids
| Cell Line | Assay | This compound IC₅₀ |
| LAPC-4 | 3D Spheroid Growth | 4.65 µM |
| 22RV1 | 3D Spheroid Growth | 5.22 µM |
| HMVP2 | 3D Spheroid Growth | 5.72 µM |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing immunofluorescence to analyze changes in protein phosphorylation and localization.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence analysis of this compound-treated cells.
Materials
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20
-
Primary Antibodies:
-
Rabbit anti-phospho-MYPT1 (S445)
-
Mouse anti-YAP
-
-
Fluorescently-labeled Secondary Antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 1-10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Aspirate the medium from the wells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-pMYPT1 or anti-YAP) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer.
-
Aspirate the wash buffer and add the secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with deionized water.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with appropriate filters for DAPI and the secondary antibody fluorophores.
-
For pMYPT1: Quantify the mean fluorescence intensity per cell. A decrease in intensity is expected with this compound treatment.
-
For YAP: Quantify the nuclear-to-cytoplasmic fluorescence ratio. An increase in cytoplasmic localization (a lower nuclear-to-cytoplasmic ratio) is anticipated following this compound treatment.[2] Image analysis software such as ImageJ or CellProfiler can be used for quantification.[4]
-
Troubleshooting
-
High Background: Ensure adequate blocking and thorough washing steps. Titrate primary and secondary antibody concentrations.
-
No Change in Signal: Verify the activity of this compound. Confirm that the chosen cell line has high basal YAP activity or NUAK2 expression.[3] Optimize the treatment time and concentration. Ensure the use of phosphatase inhibitors in lysis buffers if performing parallel Western blot analysis to confirm antibody specificity.[3]
-
Weak Signal: Increase primary antibody concentration or incubation time. Use a brighter secondary antibody fluorophore. Ensure the fixation method is not masking the epitope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
HTH-02-006: A Potent Tool for Interrogating Actomyosin Cytoskeleton Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-02-006 is a selective inhibitor of NUAK family SNF1-like kinase 2 (NUAK2), a key regulator of the actomyosin (B1167339) cytoskeleton.[1][2] By inhibiting NUAK2, this compound provides a powerful method for studying the intricate signaling pathways that govern cellular processes reliant on actomyosin contractility, such as cell migration, proliferation, and tissue morphogenesis. These application notes provide detailed protocols for utilizing this compound to investigate actomyosin dynamics and present key quantitative data to guide experimental design.
Introduction to this compound
This compound is a small molecule inhibitor with high potency for NUAK2.[1][3] It is a derivative of the prototype NUAK inhibitor WZ4003.[2] Its mechanism of action involves the inhibition of NUAK2 kinase activity, which subsequently reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445).[1][4] This leads to a decrease in the phosphorylation of the Myosin Light Chain (MLC), a critical event for the activation of myosin II and subsequent actomyosin contraction.[1][3] The compound has shown efficacy in preclinical models of cancers with high Yes-associated protein (YAP) activity, such as liver and prostate cancer.[1][3]
Mechanism of Action: The NUAK2-MYPT1-MLC Pathway
This compound exerts its effects on the actomyosin cytoskeleton by targeting a specific signaling cascade. The diagram below illustrates the pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo activities of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Assay Method |
| NUAK2 | 126 | [γ-³²P]ATP incorporation into Sakamototide[1][3] |
| NUAK1 | 8 | Radioactive (³³P-ATP) filter-binding assay[5] |
Table 2: Cellular Activity - Growth Inhibition
| Cell Line | Cancer Type | Key Feature | IC₅₀ (µM) | Duration |
| HuCCT-1 | Liver Cancer | YAP-high | Higher efficacy than YAP-low cells | 120 h[1] |
| SNU475 | Liver Cancer | YAP-high | Higher efficacy than YAP-low cells | 120 h[1] |
| HepG2 | Liver Cancer | YAP-low | Lower efficacy than YAP-high cells | 120 h[1] |
| SNU398 | Liver Cancer | YAP-low | Lower efficacy than YAP-high cells | 120 h[1] |
| LAPC-4 | Prostate Cancer | - | 4.65 | 9 days[1] |
| 22RV1 | Prostate Cancer | - | 5.22 | 9 days[1] |
| HMVP2 | Prostate Cancer | - | 5.72 | 9 days[1] |
Table 3: In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Key Outcomes |
| TetO-YAP S127A transgenic mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily, 14 days | Suppressed hepatomegaly, reduced liver/body weight ratio, decreased Ki67-positive cells.[1][3] |
| Mice with HMVP2 allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily, 20 days | Significantly inhibited tumor growth.[1][3] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on actomyosin dynamics.
Western Blotting for Phosphorylated MYPT1 and MLC
This protocol is designed to assess the direct downstream effects of this compound on the NUAK2 signaling pathway.
Cell Viability/Growth Assay
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the plate for the desired duration (e.g., 72-120 hours).
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the IC₅₀ value.
Wound Healing/Migration Assay
This assay assesses the impact of this compound on cell migration, a process highly dependent on actomyosin dynamics.[6]
Troubleshooting and Considerations
-
Cell Line Dependency: The efficacy of this compound is often higher in cells with high YAP activity.[1][4] It is recommended to assess the YAP/TAZ status of your cell line.
-
Drug Resistance: Mutations in the NUAK2 kinase domain, such as A236T, can confer resistance to this compound.[4]
-
Off-Target Effects: At higher concentrations (e.g., 1 µM), this compound may inhibit other kinases such as FAK, FLT3, and ULK2.[4] Performing dose-response experiments is crucial to distinguish on-target from off-target effects.
-
Compound Stability: Prepare fresh working solutions of this compound for each experiment. For long-term storage, the powder form should be kept at -20°C.[4]
Conclusion
This compound is an invaluable research tool for dissecting the roles of NUAK2 and the actomyosin cytoskeleton in various biological and pathological processes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. Careful experimental design and consideration of the points mentioned above will ensure the generation of robust and reliable data.
References
Experimental Design for HTH-02-006: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies involving HTH-02-006, a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2). The following protocols and data summaries are intended to facilitate research into the therapeutic potential of this compound, particularly in cancers characterized by high YAP activity.
Mechanism of Action & Signaling Pathway
This compound is a reversible small-molecule inhibitor of NUAK2, a key component of the Hippo-YAP signaling pathway, with a reported IC50 of 126 nM.[1][2] Its primary mechanism of action is the inhibition of NUAK2 kinase activity, which subsequently reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[2] This leads to a downstream decrease in the phosphorylation of Myosin Light Chain (MLC), ultimately impacting the actomyosin (B1167339) cytoskeleton and inhibiting cell proliferation and invasion.[1][2] this compound is a derivative of the prototype NUAK inhibitor WZ4003.[2][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and downstream signaling.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound across various cancer cell lines and models.
Table 1: In Vitro IC50 Values for this compound
| Parameter | Value | Assay Type | Reference |
| NUAK2 Kinase Activity | 126 nM | Radioactive [γ-³²P]ATP incorporation | [1] |
| NUAK1 Kinase Activity | 8 nM | Radioactive (33P-ATP) filter-binding assay | [4] |
Table 2: In Vitro Cellular Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Duration | Assay | Reference |
| LAPC-4 | Prostate Cancer | 4.65 | 9 days | 3D Spheroid Growth | [1] |
| 22RV1 | Prostate Cancer | 5.22 | 9 days | 3D Spheroid Growth | [1] |
| HMVP2 | Prostate Cancer | 5.72 | 9 days | 3D Spheroid Growth | [1] |
| HuCCT-1 (YAP-high) | Liver Cancer | Higher sensitivity | 120 h | Growth Inhibition | [1] |
| SNU475 (YAP-high) | Liver Cancer | Higher sensitivity | 120 h | Growth Inhibition | [1] |
| HepG2 (YAP-low) | Liver Cancer | Lower sensitivity | 120 h | Growth Inhibition | [1] |
| SNU398 (YAP-low) | Liver Cancer | Lower sensitivity | 120 h | Growth Inhibition | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Duration | Key Findings | Reference |
| TetO-YAP S127A transgenic mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily | 14 days | Suppressed hepatomegaly, reduced liver/body weight ratio, decreased Ki67-positive hepatocytes. | [1] |
| FVB mice with HMVP2 allografts | Prostate Cancer | 10 mg/kg, i.p., twice daily | 20 days | Significantly inhibited tumor growth. | [1] |
| Nude mice with HuCCT-1 xenografts | Liver Cancer | 10 mg/kg | 30 days | Attenuated tumor growth rates. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against NUAK2 kinase activity.
Materials:
-
Recombinant NUAK2 enzyme
-
Sakamototide (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
This compound (serial dilutions)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the recombinant NUAK2 enzyme, Sakamototide substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Western Blot Analysis of MYPT1 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of MYPT1 in cultured cells.
Materials:
-
Cancer cell lines (e.g., HuCCT-1, SNU475)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5-16 µM) for a specified duration (e.g., 120 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
Protocol 3: 3D Spheroid Growth Assay
Objective: To evaluate the inhibitory effect of this compound on the three-dimensional growth of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LAPC-4, 22RV1, HMVP2)
-
Ultra-low attachment microplates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Seed a defined number of cells into ultra-low attachment plates to allow for spheroid formation.
-
After spheroids have formed (typically 3-4 days), treat them with a range of this compound concentrations (e.g., 0.5-20 µM).[1]
-
Continue the treatment for a specified period (e.g., 9 days), refreshing the medium with the compound as needed.[1]
-
At the end of the treatment period, measure cell viability using a 3D-compatible assay.
-
Determine the IC50 values based on the dose-response curves.
Protocol 4: In Vivo Xenograft/Allograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice for xenografts) or syngeneic mice (e.g., FVB for allografts)
-
Cancer cell lines (e.g., HMVP2, HuCCT-1)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., ~100 mm³).[5]
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 mg/kg, i.p., twice daily) or vehicle control for the duration of the study (e.g., 20-30 days).[1][5]
-
Monitor animal body weight and overall health regularly.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, Western blot for p-MYPT1).
Caption: Workflow for in vivo efficacy studies of this compound.
Considerations for Experimental Design
-
Cell Line Selection: The anti-proliferative effects of this compound are more pronounced in cancer cell lines with high YAP activity.[1][6] It is recommended to characterize the YAP status of the cell lines being used.
-
Drug Resistance: A mutation in the NUAK2 kinase domain, A236T, has been shown to confer resistance to this compound.[2][5] If unexpected results are obtained, sequencing the NUAK2 gene in the cell line may be warranted.
-
Compound Integrity: Ensure proper storage and handling of this compound to prevent degradation and maintain its activity.[2]
-
Selectivity: While this compound is a potent NUAK2 inhibitor, it also inhibits NUAK1.[4][5] Consider including experimental arms that can help dissect the specific contributions of NUAK1 versus NUAK2 inhibition.
-
Downstream Target Analysis: In addition to MYPT1 phosphorylation, consider analyzing the expression of YAP target genes such as c-MYC and NUAK2 itself, as their downregulation has been observed following this compound treatment.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HTH-02-006 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2). The following protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting the Hippo-YAP signaling pathway, which is often dysregulated in various cancers.
Introduction to this compound
This compound is a reversible, small-molecule inhibitor of NUAK2, a key kinase in the Hippo signaling pathway.[1][2] It is a derivative of the prototype NUAK inhibitor WZ4003.[1][2] By inhibiting NUAK2, this compound prevents the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445).[3][4][5] This leads to a reduction in the phosphorylation of the downstream Myosin Light Chain (MLC), thereby impacting the actomyosin (B1167339) cytoskeleton.[3][4][6] this compound has demonstrated efficacy in preclinical models of cancers with high YAP activity, such as liver and prostate cancer.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 Value | Assay Type | Reference |
| NUAK2 | 126 nM | In vitro kinase assay ([γ-32P]ATP incorporation) | [3][4][6] |
| NUAK1 | 8 nM | In vitro kinase assay | [5][6][7] |
Table 2: Effective Concentrations and Doses of this compound
| Application | Concentration/Dose | Cell Line / Model | Reference |
| In Vitro Growth Inhibition (IC50) | 4.65 µM | LAPC-4 prostate cancer spheroids | [6] |
| 5.22 µM | 22RV1 prostate cancer spheroids | [6] | |
| 5.72 µM | HMVP2 prostate cancer spheroids | [6] | |
| In Vitro Effective Concentration | 0.5 - 20 µM | Various cancer cell lines | [3][6] |
| In Vivo Effective Dose | 10 mg/kg, i.p., twice daily | Mouse models | [4][6] |
Solubility and Preparation of this compound Solutions
Proper dissolution of this compound is critical for experimental success. The following protocols are recommended for preparing stock and working solutions.
Table 3: this compound Solubility Data
| Solvent/Vehicle | Maximum Solubility | Notes | Reference |
| DMSO | 100 mg/mL (169.94 mM) | Requires sonication | [4] |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (4.25 mM) | Clear solution, requires sonication | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.25 mM) | Clear solution, requires sonication | [4] |
Protocol for Preparing In Vitro Stock Solutions
-
Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and sonicate in a water bath until the compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4]
-
Protocol for Preparing In Vivo Dosing Solutions
Note: Prepare fresh working solutions on the day of use.[6]
Option 1: DMSO and Corn Oil Formulation [6]
-
Reagents: this compound powder, DMSO, Corn oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration (e.g., 2.5 mg/mL in 10% DMSO/90% corn oil).
-
Vortex thoroughly and sonicate to ensure a clear, homogenous solution.
-
Option 2: DMSO and SBE-β-CD Formulation
-
Reagents: this compound powder, DMSO, 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of the 20% SBE-β-CD solution to reach the final concentration.
-
Vortex and sonicate until the solution is clear.
-
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Western Blot for Phospho-MYPT1 (S445)
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of its direct downstream target, MYPT1.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[6]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-MYPT1 (S445). A separate membrane should be probed for total MYPT1 as a loading control.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Cell Proliferation Assay (e.g., Crystal Violet or CellTiter-Glo®)
This assay assesses the functional consequence of NUAK2 inhibition on cancer cell viability and growth.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 20 µM). Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 120 hours).[3]
-
Quantification (CellTiter-Glo®): a. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[6] b. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[6]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NUAK2, preventing downstream phosphorylation.
Experimental Workflow for this compound Preparation
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Utilizing HTH-02-006 for 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex in vivo tumor microenvironment.[1][2][3] HTH-02-006 is a potent and specific small-molecule inhibitor of NUAK family kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in various cancers.[4][5][6] This document provides detailed protocols and application data for using this compound to investigate cancer cell proliferation, invasion, and signaling in 3D culture systems.
Mechanism of Action this compound exerts its biological effects by directly inhibiting the kinase activity of NUAK2, which has an in vitro IC₅₀ of 126 nM.[4][5] NUAK2 is a critical downstream target of the YAP transcription factor in a positive feedback loop that sustains oncogenic signaling.[6][7] Inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[4][8] This, in turn, decreases the phosphorylation of the Myosin Light Chain (MLC), leading to the inhibition of actomyosin (B1167339) cytoskeleton activation, which is crucial for cell proliferation, migration, and invasion.[4][8]
Caption: Signaling pathway of this compound action on the NUAK2-MYPT1 axis.
Quantitative Data Summary
This compound has demonstrated dose-dependent inhibitory effects on the growth of various cancer cell spheroids. The half-maximal inhibitory concentrations (IC₅₀) from a 9-day treatment protocol are summarized below.[4]
| Cell Line | Cancer Type | Spheroid IC₅₀ (9-day treatment) | Reference |
| LAPC-4 | Prostate Cancer | 4.65 µM | [4] |
| 22RV1 | Prostate Cancer | 5.22 µM | [4] |
| HMVP2 | Prostate Cancer | 5.72 µM | [4] |
Note: In 2D culture, this compound shows growth inhibitory efficacy in YAP-high liver cancer cells (e.g., HuCCT-1, SNU475) with effective concentrations ranging from 0.5 to 16 µM over 120 hours.[4]
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., HMVP2, LAPC-4, 22RV1)
-
Complete cell culture medium (as required for the specific cell line)
-
This compound (MedChemExpress, Cat. No. HY-114420 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS), sterile
-
Basement membrane matrix (e.g., Matrigel®)
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Standard laboratory equipment (pipettes, incubator, microscope, plate reader)
Protocol 1: Spheroid Formation (Liquid Overlay Method)
This protocol describes the generation of cancer cell spheroids, a common 3D model, using ultra-low attachment plates.
-
Cell Preparation: Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Harvesting: Harvest cells using standard trypsinization methods and neutralize with complete medium.
-
Cell Counting: Perform a cell count and determine viability using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to a final concentration of 1,000-5,000 cells per 100 µL in complete medium.
-
Note: The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a consistent size (e.g., 300-500 µm) after 48-72 hours.
-
-
Plating: Carefully dispense 100 µL of the cell suspension into each well of a ULA round-bottom 96-well plate.
-
Incubation: Centrifuge the plate briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a 5% CO₂ humidified incubator.
-
Spheroid Formation: Monitor spheroid formation daily using a light microscope. Uniform, compact spheroids should form within 48-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Store at -20°C or -80°C as recommended.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 20 µM).[4] Ensure the final DMSO concentration across all treatments, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment Application: Once spheroids have formed (Day 3 post-seeding), carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the appropriate this compound working solution or vehicle control medium. This results in a 50% medium exchange.
-
Long-Term Culture: For extended experiments (e.g., 9 days), perform a 50% medium exchange with fresh compound or vehicle every 2-3 days.[4]
-
Monitoring: Observe and document changes in spheroid morphology, size, and integrity throughout the treatment period using brightfield microscopy.
Protocol 3: Spheroid Viability and Growth Assay
This protocol uses an ATP-based luminescence assay to quantify cell viability, which correlates with spheroid growth.
-
Assay Preparation: At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of 3D cell viability reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Generation: Mix the contents by shaking the plate on an orbital shaker at low speed for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25-30 minutes, protected from light, to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle-treated control spheroids to determine the percentage of viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Protocol 4: Spheroid Invasion Assay
This assay assesses the effect of this compound on the ability of cancer cells to invade a basement membrane matrix.
-
Plate Coating: Thaw basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Spheroid Transfer: After 3 days of formation, carefully transfer single, intact spheroids from the ULA plate into the center of the matrix-coated wells.
-
Matrix Overlay: Add 100 µL of a 50:50 mixture of complete medium and basement membrane matrix containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging and Analysis: Image the spheroids at regular intervals (e.g., 24, 48, 72 hours) to monitor cell invasion into the surrounding matrix. Quantify the invasion area by measuring the total area covered by the spheroid and the invading cells and subtracting the initial area of the spheroid core. Studies have shown this compound can significantly reduce the invasion area of spheroids.[4]
Experimental Workflow Visualization
Caption: General workflow for testing this compound in 3D spheroid models.
References
- 1. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoids and spheroids: advanced in vitro models for liver cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for HTH-02-006 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-02-006 is a potent and selective inhibitor of NUAK2, a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway. Dysregulation of the Hippo-YAP pathway is a key driver in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated preclinical efficacy as a monotherapy in cancer models with high YAP activity, such as liver and prostate cancer. These application notes provide a framework for investigating the synergistic or additive effects of this compound in combination with other established cancer therapies, including targeted therapy and chemotherapy. The following protocols are intended as a guide and can be adapted to specific cancer types and research questions.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by inhibiting NUAK2, leading to the downstream suppression of the pro-proliferative and anti-apoptotic functions of YAP/TAZ. The rationale for combining this compound with other cancer therapies is to target multiple oncogenic pathways simultaneously, potentially overcoming drug resistance and enhancing therapeutic efficacy.
Potential Combination Strategies:
-
Targeted Therapy: Combining this compound with inhibitors of other key signaling pathways (e.g., EGFR, MEK, PI3K) may offer a synergistic effect in cancers driven by multiple genetic alterations.
-
Chemotherapy: this compound may sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents by inhibiting YAP-mediated survival pathways.
-
Immunotherapy: The Hippo-YAP pathway has been implicated in regulating the tumor microenvironment and immune evasion. Combining this compound with immune checkpoint inhibitors could enhance anti-tumor immunity.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | YAP/TAZ Status | This compound IC50 (μM) |
| HuCCT-1 | Cholangiocarcinoma | High | Not Reported |
| SNU-475 | Hepatocellular Carcinoma | High | Not Reported |
| HepG2 | Hepatocellular Carcinoma | Low | Not Reported |
| SNU-398 | Hepatocellular Carcinoma | Low | Not Reported |
| LAPC-4 | Prostate Cancer | Not Reported | 4.65 |
| 22RV1 | Prostate Cancer | Not Reported | 5.22 |
| HMVP2 | Prostate Cancer | Not Reported | 5.72 |
Note: IC50 values are dependent on the assay conditions and duration of treatment. This table is for illustrative purposes based on available data.
Table 2: Preclinical In Vivo Efficacy of this compound in Combination with Osimertinib
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 0 |
| This compound (monotherapy) | Not Reported |
| Osimertinib (monotherapy) | Not Reported |
| This compound + Osimertinib | >100 (Tumor Regression) |
This data is based on a reported study; however, specific quantitative values for monotherapy arms were not publicly available.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between this compound and Other Cancer Therapies
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with another anti-cancer agent in vitro.
Materials:
-
Cancer cell lines of interest (e.g., EGFR-mutant NSCLC cells for Osimertinib combination)
-
This compound (powder or stock solution)
-
Combination agent (e.g., Osimertinib, Gemcitabine)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density for the chosen cell line.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug to cover a range of concentrations above and below their respective IC50 values.
-
-
Drug Treatment:
-
Treat cells with this compound and the combination agent, both as single agents and in combination at various concentration ratios.
-
Include a vehicle control (e.g., DMSO) group.
-
A common experimental design is a dose-response matrix.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each treatment condition.
-
Calculate the IC50 value for each drug alone.
-
Use synergy analysis software to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Hippo-YAP Pathway Modulation by Combination Therapy
Objective: To investigate the molecular mechanisms of synergy by assessing the effect of combination treatment on the Hippo-YAP signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Combination agent
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MYPT1, anti-MYPT1, anti-YAP, anti-p-YAP, anti-TAZ, anti-p-TAZ, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the combination agent, and the combination at pre-determined effective concentrations for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation levels.
-
Protocol 3: In Vivo Xenograft Model for Evaluating Combination Therapy Efficacy
Objective: To assess the anti-tumor efficacy of this compound in combination with another cancer therapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
-
Treatment Administration:
-
Administer the treatments according to a pre-defined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a pre-determined maximum size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor volume for each mouse at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to compare the efficacy between the different treatment groups.
-
Mandatory Visualizations
Caption: this compound inhibits NUAK2, disrupting a positive feedback loop with YAP/TAZ.
Caption: Workflow for evaluating this compound in combination therapy.
Caption: Rationale for this compound combination therapy leading to enhanced outcomes.
Monitoring HTH-02-006 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for evaluating the in vivo efficacy of HTH-02-006, a potent inhibitor of NUAK family kinase 2 (NUAK2). This compound has demonstrated significant anti-tumor activity in preclinical models of cancers with high YAP (Yes-associated protein) activity, such as liver and prostate cancer.[1][2] This document outlines methodologies for tumor growth inhibition studies, pharmacodynamic biomarker analysis, and data interpretation. The provided protocols and structured data tables are intended to guide researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor targeting NUAK2, a kinase involved in the Hippo-YAP signaling pathway.[1][3] NUAK2 is a critical downstream target of YAP and participates in a positive feedback loop to enhance YAP activity, promoting cell proliferation and survival.[4] this compound exerts its effect by inhibiting NUAK2 kinase activity, leading to reduced phosphorylation of its substrate MYPT1 at serine 445 (S445) and subsequent downstream signaling.[1][5] Preclinical studies have shown that this compound can suppress YAP-induced hepatomegaly and inhibit the growth of prostate cancer allografts in mice.[1][6] These notes provide standardized protocols for recapitulating and expanding upon these findings.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits NUAK2, blocking YAP-driven proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (NUAK2) | 126 nM | In vitro kinase assay | [1][7] |
| IC₅₀ (Spheroid Growth) | 4.65 µM | LAPC-4 | [1] |
| IC₅₀ (Spheroid Growth) | 5.22 µM | 22RV1 | [1] |
| IC₅₀ (Spheroid Growth) | 5.72 µM | HMVP2 | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| TetO-YAP S127A Transgenic Mice (Hepatomegaly Model) | 10 mg/kg this compound, i.p., twice daily | Suppressed YAP-induced hepatomegaly (reduced liver/body weight ratio). | [1][6] |
| HMVP2 Prostate Cancer Allograft (FVB mice) | 10 mg/kg this compound, i.p., twice daily for 20 days | Significantly inhibited tumor growth. | [7] |
| HuCCT-1 Xenograft (Nude mice) | 10 mg/kg this compound, i.p., twice daily for 30 days | Significantly attenuated tumor growth rates. | [6] |
Experimental Protocols
Animal Models and Husbandry
-
Animal Strains: Severe combined immunodeficient (SCID) or athymic nude mice are suitable for xenograft models. For syngeneic models, the genetic background should match the tumor cell line (e.g., FVB mice for HMVP2 allografts).[7]
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
-
Formulation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, dilute the stock solution in a vehicle of 10% DMSO and 90% corn oil.[5]
-
Dosage and Administration: A typical dose is 10 mg/kg administered via intraperitoneal (i.p.) injection twice daily.[6][7] The final injection volume should be approximately 100-200 µL.
In Vivo Tumor Growth Inhibition Study Workflow
The following diagram outlines the experimental workflow for an in vivo tumor growth inhibition study.
Caption: Workflow for in vivo tumor growth inhibition studies.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ HuCCT-1 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (width² x length) / 2.
-
Randomization: Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.[6]
-
Treatment: Administer this compound or vehicle control as described in section 2.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Tissue Harvesting: Collect tumors and other relevant tissues for pharmacodynamic analysis.
Pharmacodynamic (PD) Biomarker Analysis
Protocol:
-
Tissue Processing:
-
For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Western Blotting for p-MYPT1 (S445):
-
Homogenize frozen tumor tissue and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-MYPT1 (S445) and total MYPT1.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Immunohistochemistry for Ki-67:
-
Embed formalin-fixed tissues in paraffin (B1166041) and section.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with a primary antibody against Ki-67.
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki-67 positive cells in multiple high-power fields.
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
-
PD Biomarker Correlation: Correlate changes in PD biomarkers (e.g., p-MYPT1 levels, Ki-67 index) with anti-tumor efficacy to establish a dose-response relationship.
Troubleshooting
-
Poor Solubility of this compound: Ensure the use of sonication to fully dissolve this compound in the vehicle.[7] Prepare fresh formulations for each day of dosing.
-
Lack of Efficacy:
-
Toxicity: Monitor mice for signs of toxicity, such as significant body weight loss (>15-20%), lethargy, or ruffled fur.[6] If toxicity is observed, consider reducing the dose or dosing frequency.
By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound and contribute to the understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Developing HTH-02-006 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers, making NUAK2 an attractive therapeutic target.[3] The development of cell lines resistant to this compound is an essential tool for understanding the mechanisms of acquired resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure. These application notes provide detailed protocols for generating and characterizing this compound resistant cell lines.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the kinase activity of NUAK2.[2] This inhibition prevents the phosphorylation of the downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[2] The dephosphorylation of MYPT1 leads to a reduction in the phosphorylation of the Myosin Light Chain (MLC), which ultimately impacts the actomyosin (B1167339) cytoskeleton and inhibits cell proliferation, particularly in cancer cells with high YAP (Yes-associated protein) activity.[2][4]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| NUAK2 | 126 nM | In vitro kinase assay |
| NUAK1 | 8 nM | In vitro kinase assay |
Table 1: In vitro IC50 values of this compound against NUAK1 and NUAK2 kinases.[5][6]
Cellular Growth Inhibition by this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 |
| LAPC-4 | Prostate Cancer | 3D Spheroid Growth | 4.65 µM |
| 22RV1 | Prostate Cancer | 3D Spheroid Growth | 5.22 µM |
| HMVP2 | Prostate Cancer | 3D Spheroid Growth | 5.72 µM |
Table 2: Growth inhibitory IC50 values of this compound in various prostate cancer cell spheroids after 9 days of treatment.[2]
This compound Resistance in NUAK2 Mutant Cell Lines
A known mechanism of resistance to this compound is the acquisition of a point mutation in the NUAK2 kinase domain. Specifically, the A236T mutation has been shown to confer resistance to the inhibitory effects of this compound.[4]
| Cell Line | NUAK2 Status | Relative Sensitivity to this compound |
| HuCCT-1 | Wild-Type | Sensitive |
| HuCCT-1 | A236T Knock-in | Resistant |
Table 3: Relative sensitivity of wild-type and A236T mutant HuCCT-1 cells to this compound. The A236T mutant cells exhibit a reduced response to this compound-induced growth inhibition.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and the Hippo-YAP Signaling Pathway
Caption: this compound inhibits NUAK2, disrupting a positive feedback loop in the Hippo-YAP pathway.
Experimental Workflow for Developing this compound Resistant Cell Lines
Caption: Step-by-step workflow for the generation of this compound resistant cell lines.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Parental cancer cell line (e.g., HuCCT-1, SNU475)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed the parental cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Incubation: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a period of 72 to 120 hours.[2]
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence, absorbance) using a plate reader. Normalize the data to the DMSO control and plot the dose-response curve. Calculate the IC50 value using a suitable software package.
Protocol 2: Generation of this compound Resistant Cell Lines
Objective: To develop a cell line with acquired resistance to this compound through continuous exposure to the drug.
Materials:
-
This compound
-
Sensitive parental cancer cell line
-
Complete cell culture medium
-
Cell culture flasks
-
Cell counting equipment
Procedure:
-
Initial Exposure: Begin by culturing the parental cell line in a medium containing this compound at a concentration equal to the IC20 or IC30, as determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Change the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Iterative Process: Repeat steps 2 and 3 for several months. The gradual increase in drug concentration allows for the selection and expansion of resistant cell populations.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Establishment of a Resistant Line: A resistant cell line is considered established when it can proliferate consistently in a high concentration of this compound (e.g., 5-10 µM or higher, depending on the parental sensitivity).
Protocol 3: Characterization of this compound Resistant Cell Lines
Objective: To confirm and characterize the resistance of the newly developed cell line.
Materials:
-
This compound resistant cell line
-
Parental cell line
-
Materials from Protocol 1
-
Reagents for Western blotting (antibodies against p-MYPT1 S445, total MYPT1, and a loading control)
-
Reagents for DNA sequencing
Procedure:
-
IC50 Re-determination: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line using Protocol 1. A significant rightward shift in the dose-response curve and an increased IC50 value will confirm resistance.
-
Western Blot Analysis:
-
Treat both parental and resistant cells with a range of this compound concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells and perform a Western blot to assess the phosphorylation status of MYPT1 at S445.
-
Resistant cells are expected to show a diminished reduction in p-MYPT1 levels upon this compound treatment compared to parental cells.[2]
-
-
Sequencing of NUAK2:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding region of the NUAK2 gene using PCR.
-
Sequence the PCR products to identify any potential mutations, such as the A236T mutation, that may be responsible for the acquired resistance.[4]
-
Troubleshooting
-
High Cell Death During Resistance Development: If excessive cell death is observed, reduce the starting concentration of this compound or increase the dose in smaller increments.
-
Loss of Resistance: Drug resistance can sometimes be unstable. It is recommended to maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
No Resistance Development: Some cell lines may not readily develop resistance. Consider using a different parental cell line or a higher starting concentration of the drug, if tolerated.
Conclusion
The development of this compound resistant cell lines is a valuable in vitro model system for studying the molecular mechanisms that drive acquired drug resistance. The protocols outlined in these application notes provide a framework for generating and characterizing these important research tools. The insights gained from studying these resistant cell lines can inform the development of next-generation therapies and strategies to overcome clinical resistance to NUAK2 inhibitors.
References
Troubleshooting & Optimization
Navigating Unexpected Results with HTH-02-006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting experiments involving the NUAK2 inhibitor, HTH-02-006. Unexpected outcomes can be a common challenge in experimental research. This guide offers a structured approach to identifying and resolving potential issues, ensuring the accurate interpretation of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments with this compound in a question-and-answer format.
Question 1: Why am I not observing the expected growth inhibition in my cancer cell line after treatment with this compound?
Answer: Several factors can contribute to a lack of growth inhibition. Consider the following troubleshooting steps:
-
Confirm YAP/TAZ Dependency: this compound is most effective in cancer cells with high Yes-associated protein (YAP) activity.[1] It is recommended to verify the YAP/TAZ activation status of your cell line.
-
Cell Seeding Density: High cell density can sometimes mask the inhibitory effects of the compound.[1] It is advisable to use a lower seeding density to ensure cells are in a logarithmic growth phase during treatment.[1]
-
Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Growth inhibition effects with this compound have been observed in the micromolar range (0.5-20 µM) with incubation times of up to 120 hours.[1][2]
-
Drug Resistance: The presence of mutations in the NUAK2 kinase domain, such as the A236T mutation, can confer resistance to this compound.[1][2] If you suspect resistance, sequencing the NUAK2 gene in your cell line is recommended.[1]
-
Compound Integrity: Verify the integrity and activity of your this compound stock solution. Improper storage or handling can lead to degradation.[1]
Question 2: I am not observing a decrease in the phosphorylation of MYPT1 at Ser445 after this compound treatment. What could be the issue?
Answer: A lack of change in the phosphorylation of MYPT1, a direct downstream target of NUAK2, can be perplexing.[2] Here are some potential causes and solutions:
-
Antibody Quality: The specificity and quality of your primary antibody against phospho-MYPT1 (S445) are critical. Validate your antibody using appropriate positive and negative controls.[1]
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.[1]
-
Time-Course of Treatment: The dephosphorylation of MYPT1 can be a transient event. Consider performing a time-course experiment to identify the optimal time point for observing maximal dephosphorylation.[1]
-
Western Blot Protocol Optimization: Optimize your Western blot protocol, including transfer efficiency and antibody concentrations, to ensure robust signal detection.[1]
-
Alternative Signaling Pathways: While NUAK2 is a primary kinase for MYPT1, other kinases might compensate for its inhibition in certain cellular contexts.[1]
Question 3: I am observing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them. How should I proceed?
Answer: Off-target effects are a known consideration with kinase inhibitors. Here's how to approach this issue:
-
Confirm On-Target Effect: First, confirm that you are observing the expected on-target effect (e.g., decreased p-MYPT1) at the concentrations causing toxicity.[1]
-
KINOMEscan® Profile: this compound has been profiled against a panel of kinases. At 1 µM, it shows some activity against other kinases like FAK, FLT3, and ULK2.[3][4] Consider if the inhibition of these kinases could explain the observed phenotype in your specific cell model.[1]
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window between the desired on-target effect and any off-target toxicity.[1]
-
Control Compound: If possible, use a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects.[1]
-
Genetic Approaches: To definitively attribute an observed phenotype to NUAK2 inhibition, consider using genetic approaches like siRNA or CRISPR/Cas9 to deplete NUAK2 and observe if it phenocopies the effects of this compound.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the expected signaling pathway of this compound and a troubleshooting workflow for unexpected results.
References
Technical Support Center: Optimizing HTH-02-006 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of HTH-02-006 for cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible small-molecule inhibitor of NUAK family kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway.[1][2] It also demonstrates inhibitory activity against NUAK1.[2][3] The primary mechanism of action involves this compound inhibiting the kinase activity of NUAK2 (IC50 = 126 nM).[4][5] This prevents the phosphorylation of its direct downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[4][6] The reduction in phosphorylated MYPT1 leads to decreased phosphorylation of the Myosin Light Chain (MLC), which ultimately impacts the actomyosin (B1167339) cytoskeleton and inhibits cell proliferation and invasion.[4][6]
Q2: What is a good starting concentration range for my cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. For initial dose-response experiments, a broad range from 0.5 µM to 20 µM is recommended.[4][5] Growth inhibition effects in sensitive cell lines have been observed within this range with incubation times of up to 120 hours.[4][6] For specific examples, see the data summary table below.
Table 1: Summary of this compound In Vitro Activity
| Target / Assay | Cell Line(s) | IC50 / Effective Concentration | Incubation Time |
|---|---|---|---|
| Biochemical Assay | - | IC50: 126 nM | N/A |
| NUAK1 Kinase Activity | - | IC50: 8 nM | N/A |
| Cellular Growth Inhibition | HuCCT-1, SNU475 (YAP-high) | 0.5 - 16 µM | 120 hours |
| 3D Spheroid Growth | LAPC-4 (Prostate Cancer) | IC50: 4.65 µM | 9 days |
| 22RV1 (Prostate Cancer) | IC50: 5.22 µM | 9 days | |
| HMVP2 (Prostate Cancer) | IC50: 5.72 µM | 9 days |
| Target Engagement | SNU475 | 0.5 - 16 µM (reduces pMYPT1) | 120 hours |
Data compiled from multiple sources.[2][3][4][5]
Q3: How should I prepare and store this compound?
A3: To prepare a stock solution, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] For long-term storage, the powder form should be kept at -20°C.[5] It is best practice to aliquot the high-concentration stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[7] When treating cells, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.1%.[7]
Q4: In which types of cells is this compound most effective?
A4: this compound demonstrates the highest efficacy in cancer cells characterized by high Yes-associated protein (YAP) activity (YAP-high).[4][6] This includes certain liver and prostate cancer cell lines.[4][5] For example, YAP-high liver cancer cells like HuCCT-1 and SNU475 are more sensitive to the compound than YAP-low cells like HepG2 and SNU398.[4][8] It is recommended to verify the YAP/TAZ activation status of your cell line before extensive experimentation.[6]
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration depends on the assay. For target engagement studies, such as measuring the phosphorylation of MYPT1, a shorter incubation of 2 to 24 hours may be sufficient.[2] For cell viability and growth inhibition assays, longer treatment periods of up to 120 hours (5 days) or even 9 days for 3D spheroid assays have been shown to be effective.[4][5] A time-course experiment is recommended to determine the ideal endpoint for your specific model and question.[7]
Section 2: Experimental Protocols
Protocol 2.1: Determining the Optimal this compound Concentration (Dose-Response Assay)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment and do not become over-confluent in the control wells.[6][9] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X working concentration series of this compound in complete culture medium by serial dilution from your DMSO stock. A typical final concentration range to test would be 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Carefully remove the existing medium from the cells and add the prepared 2X this compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours) under standard cell culture conditions (37°C, 5% CO2).[4]
-
Viability Assessment: Quantify cell viability using a suitable assay, such as CellTiter-Glo® (measures ATP), MTT (measures metabolic activity), or Crystal Violet (measures cell number).[2][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[7]
Protocol 2.2: Validating Target Engagement via Western Blot
This protocol confirms that this compound is inhibiting its target, NUAK2, within the cell by measuring the phosphorylation status of its substrate, MYPT1.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 2 to 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (S445) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and calculate the ratio of phospho-MYPT1 to total MYPT1 for each condition to determine the extent of target inhibition.[2]
Section 3: Troubleshooting Guide
Q1: I am not observing the expected growth inhibition in my cancer cell line.
A1: Several factors could be responsible for a lack of efficacy. Follow this troubleshooting workflow to diagnose the issue.
-
Confirm YAP/TAZ Dependency: this compound is most effective in YAP-high cancer cells.[6] Confirm the status of your cell line using Western blot for nuclear YAP or qPCR for YAP target genes (e.g., CTGF, CYR61).[6]
-
Optimize Concentration and Duration: Ensure you are using an adequate concentration range (0.5-20 µM) and treatment time (up to 120 hours).[4][6] High cell seeding density can sometimes mask inhibitory effects.[6]
-
Check for Drug Resistance: Specific mutations in the NUAK2 kinase domain, such as A236T, can confer resistance to this compound.[4][6]
-
Verify Compound Integrity: Improper storage or handling can lead to compound degradation.[6][10] Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment.
Q2: I am not seeing a decrease in the phosphorylation of MYPT1 at Ser445.
A2: This indicates a potential issue with either target engagement or the detection method.
-
Antibody Quality: The quality and specificity of the phospho-MYPT1 (S445) primary antibody are critical. Validate your antibody with appropriate positive and negative controls.[6]
-
Lysis Buffer: Ensure your cell lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of proteins after extraction.[6]
-
Time Course: The dephosphorylation of MYPT1 can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal timepoint for observing the maximum effect.[6]
-
Western Blot Protocol: Optimize your Western blot technique, including protein transfer efficiency and antibody concentrations, to ensure a robust signal.[6]
Q3: I am observing significant cell death even at low concentrations.
A3: This could be due to cytotoxicity or off-target effects.
-
Confirm On-Target Effect: First, verify that you are seeing the expected on-target effect (decreased p-MYPT1) at the concentrations causing toxicity.[6]
-
Check KINOMEscan® Profile: At 1 µM, this compound shows some inhibitory activity against other kinases like FAK, FLT3, and ULK2.[3][6] Inhibition of these kinases could be responsible for the observed phenotype in your cell model.
-
Solvent Toxicity: Ensure the final DMSO concentration is not toxic to your cells (generally <0.5%, ideally ≤0.1%). Run a vehicle-only control to assess solvent toxicity.[7][10]
-
Detailed Dose-Response: Perform a more granular dose-response curve to carefully define the therapeutic window between the desired on-target effect and general cytotoxicity.[6]
Q4: My results are inconsistent between experiments.
A4: Variability can be minimized by standardizing your experimental procedures.
-
Cell Culture Conditions: Use cells of a consistent passage number and ensure confluency is similar at the start of each experiment.[7][9]
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a single, validated stock aliquot to avoid issues with compound stability.[7][10]
-
Pipetting Accuracy: Ensure pipettes are properly calibrated and use careful technique, especially when performing serial dilutions, to ensure concentration accuracy.[7][9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
HTH-02-006 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with HTH-02-006.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Lack of Expected Growth Inhibition
Q: I am not observing the expected growth inhibition in my cancer cell line after treatment with this compound. What are the possible reasons?
A: Several factors could contribute to a lack of growth inhibition. Consider the following troubleshooting steps:
-
Confirm YAP/TAZ Dependency: this compound is most effective in cancer cells with high Yes-associated protein (YAP) activity.[1] It is recommended to verify the YAP/TAZ activation status of your cell line.
-
Cell Seeding Density: Optimal cell seeding density is crucial. High cell density can sometimes mask the inhibitory effects of the compound. Try a lower seeding density to ensure cells are in a logarithmic growth phase during treatment.[1]
-
Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation. For long-term storage, the powder form should be kept at -20°C.[1] It is also recommended to prepare fresh working solutions on the day of use for in vivo experiments.[1]
-
Drug Resistance: The presence of mutations in the NUAK2 kinase domain, such as A236T, can confer resistance to this compound.[1][2] If you suspect resistance, sequence the NUAK2 gene in your cell line.
Issue 2: No Decrease in MYPT1 Phosphorylation
Q: I am not seeing a decrease in the phosphorylation of MYPT1 at Ser445 after this compound treatment. What should I do?
A: A lack of change in MYPT1 phosphorylation, a direct downstream target of NUAK2, can be perplexing.[1][2] Here are some potential causes and solutions:
-
Antibody Quality: The specificity and quality of your primary antibody against phospho-MYPT1 (S445) are critical. Validate your antibody using appropriate positive and negative controls.[1]
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.[1]
-
Treatment Conditions: Optimize the concentration of this compound and the treatment duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay |
| NUAK1 | 69.1 | Adapta® Kinase Assay |
| NUAK2 | 126 | Radioactive (33P-ATP) filter-binding assay |
| NUAK2 | 179 | LanthaScreen® Binding Assay |
Data sourced from Gray Lab.[3]
Table 2: Cell-Based Assay IC50 Values
| Cell Line | Assay | IC50 (µM) |
| LAPC-4 | Spheroid Growth | 4.65 |
| 22RV1 | Spheroid Growth | 5.22 |
| HMVP2 | Spheroid Growth | 5.72 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Western Blotting for MYPT1 Phosphorylation
This protocol is used to assess the inhibition of NUAK2 kinase activity in cells by measuring the phosphorylation of its substrate, MYPT1.
-
Cell Culture and Treatment: Culture cells (e.g., HEK-293, U2OS) to the desired confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1. Following this, incubate with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method. Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 for each treatment condition to determine the extent of target inhibition.[4][5]
2. Cell Proliferation (Crystal Violet Assay)
This assay assesses the functional consequences of NUAK2 inhibition on cancer cell viability and growth.
-
Cell Seeding: Seed cells in a multi-well plate at an optimal density.
-
Treatment: Treat the cells with a dose range of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 5 days).
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Staining: Stain the fixed cells with crystal violet solution.
-
Quantification: Elute the crystal violet dye and measure the absorbance to determine cell viability.[4]
3. Spheroid Growth Assay
This 3D cell culture model is used to evaluate the effect of this compound on tumor spheroid growth.
-
Spheroid Formation: Generate cell spheroids using a suitable method (e.g., hanging drop or ultra-low attachment plates).
-
Treatment: Treat the established spheroids with different concentrations of this compound.
-
Growth Monitoring: Monitor the growth of the spheroids over time by measuring their diameter.
-
Data Analysis: Calculate the IC50 values based on the inhibition of spheroid growth.[4]
Visualizations
Signaling Pathway
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and downstream signaling.
Experimental Workflow
Caption: Workflow for validating this compound target engagement and cellular effects.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: HTH-02-006 In Vivo Solubility and Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the NUAK2 inhibitor, HTH-02-006, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address challenges related to the compound's solubility.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter difficulties in dissolving this compound for in vivo studies. This guide provides a systematic approach to troubleshooting and optimizing the solubility of this compound.
Problem: this compound precipitates out of solution during preparation or upon administration.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Dissolution in DMSO | Ensure this compound is fully dissolved in DMSO before adding the aqueous component. Use of sonication or gentle warming (not to exceed 37°C) can aid dissolution. A stock solution of 100 mg/mL in DMSO is achievable with ultrasonic assistance[1]. | A clear, homogenous stock solution with no visible particulates. |
| Suboptimal Vehicle Composition | The recommended vehicle for in vivo use is a two-step process: first, dissolve this compound in DMSO (10% of the final volume), and then add this to 90% corn oil[1][2]. An alternative formulation involves adding the 10% DMSO stock to 90% of an aqueous solution containing 20% SBE-β-CD in saline[1]. | A stable, clear solution or a fine, homogenous suspension suitable for administration[1]. |
| Low Temperature of the Vehicle | If the corn oil or saline solution is too cold, it can cause the DMSO/HTH-02-006 mixture to precipitate. Ensure all components are at room temperature before mixing. | Improved solubility and a stable final formulation. |
| Incorrect Order of Addition | Always add the DMSO stock solution to the larger volume of the vehicle (corn oil or SBE-β-CD solution) with vigorous vortexing or stirring. Never add the vehicle to the DMSO stock. | A uniform and stable formulation. |
| High Final Concentration | The reported solubility in a 10% DMSO/90% corn oil formulation is ≥ 2.5 mg/mL[1]. If a higher concentration is required, consider alternative formulation strategies. | A clear solution at or below the specified concentration. |
General Strategies for Enhancing Solubility of Poorly Soluble Compounds:
For compounds with persistent solubility challenges, several formulation strategies can be explored. These techniques aim to increase the bioavailability of poorly soluble drugs[3][4][5].
| Strategy | Description | Considerations for this compound |
| Co-solvents | Using a mixture of water-miscible solvents to increase solubility[6]. | DMSO is already used as a co-solvent. Other biocompatible co-solvents like PEG300 or ethanol (B145695) could be explored in combination with other vehicles, but toxicity must be considered. |
| Surfactants | Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility[7]. | Tween® 80 or Cremophor® EL are commonly used surfactants in preclinical formulations. A small percentage (e.g., 1-5%) could be added to the vehicle. |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[8]. | The use of SBE-β-CD is already a suggested formulation component and is a highly effective method for improving the solubility of hydrophobic compounds[1]. |
| Particle Size Reduction | Decreasing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate[6][9]. | Micronization or nanosuspension techniques could be employed for this compound if other methods fail, but this requires specialized equipment[10]. |
| Lipid-Based Formulations | Incorporating the drug into lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption[3][7]. | The corn oil-based formulation is a type of lipid-based delivery system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution[2]. A concentration of 10 mM in DMSO is readily achievable[11]. For in vivo studies, a stock is typically first made in DMSO before further dilution into the final vehicle[1][2].
Q2: What is a reliable starting formulation for in vivo studies with this compound?
A commonly used and effective vehicle is a formulation of 10% DMSO and 90% corn oil[1][2]. Another suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in saline)[1]. It is recommended to prepare fresh working solutions on the day of use[2].
Q3: What is the maximum achievable concentration of this compound for in vivo administration?
A solubility of at least 2.5 mg/mL is reported for formulations of 10% DMSO in either 90% corn oil or 90% (20% SBE-β-CD in saline), which may require sonication to achieve a clear solution[1].
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of NUAK2, a serine/threonine kinase[12]. It functions by inhibiting the kinase activity of NUAK2, which in turn reduces the phosphorylation of its substrate MYPT1 at serine 445[12]. This leads to a downstream reduction in the phosphorylation of Myosin Light Chain (MLC), ultimately impacting the actomyosin (B1167339) cytoskeleton[12]. This compound is particularly effective in cancer cells with high activity of the transcriptional co-activator YAP[12][13].
Q5: What are the effective concentrations of this compound for in vitro and in vivo experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions.
-
In Vitro: For cell-based assays, concentrations in the range of 0.5 µM to 20 µM have been used[2].
-
In Vivo: In mouse models, a dose of 10 mg/kg administered intraperitoneally (i.p.) twice daily has been shown to be effective in suppressing tumor growth and YAP-induced hepatomegaly without causing significant overt toxicity or body weight loss[1][2][13].
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NUAK2) | 126 nM | In vitro kinase assay | [1][12] |
| IC50 (NUAK1) | 8 nM | In vitro kinase assay | [14] |
| Growth Inhibition IC50 | 4.65 µM | LAPC-4 prostate cancer spheroids | [12] |
| 5.22 µM | 22RV1 prostate cancer spheroids | [12] | |
| 5.72 µM | HMVP2 prostate cancer spheroids | [12] | |
| Effective In Vitro Conc. | 0.5 - 20 µM | Various cancer cell lines | [12] |
| Effective In Vivo Dose | 10 mg/kg, i.p., twice daily | Mouse models | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Formulation for In Vivo Administration (10 mg/kg)
This protocol is based on a dosing volume of 10 mL/kg. Adjust volumes as necessary for different dosing volumes.
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
Corn oil (sterile) or 20% (w/v) SBE-β-CD in sterile saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: For a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, you will need 0.25 mg of this compound per mouse. Prepare a sufficient volume for your entire cohort, including a small excess to account for transfer losses.
-
Prepare the this compound stock solution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentration that will be 10% of the final injection volume (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO).
-
Vortex and/or sonicate until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
-
Prepare the final formulation:
-
In a separate sterile tube, measure out the required volume of corn oil or 20% SBE-β-CD in saline (this will be 90% of the final volume).
-
While vortexing the vehicle, slowly add the this compound/DMSO stock solution.
-
Continue to vortex for 1-2 minutes to ensure a homogenous solution/suspension.
-
-
Administration:
-
Administer the formulation to the animals via intraperitoneal (i.p.) injection immediately after preparation.
-
Western Blot for Phospho-MYPT1 (S445)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total MYPT1 as a loading control.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graylab.stanford.edu [graylab.stanford.edu]
HTH-02-006 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of HTH-02-006, a potent NUAK family kinase inhibitor. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation.
Quantitative Kinase Inhibition Data
The following tables summarize the on-target and off-target inhibitory activities of this compound.
Table 1: On-Target Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay |
| NUAK2 | 126 | Radioactive (33P-ATP) filter-binding assay[1][2] |
Table 2: Off-Target Kinase Profile of this compound at 1 µM
This table lists the top wild-type kinase hits for this compound from a KINOMEscan® profiling panel of 468 kinases. The "% of Control" value represents the percentage of remaining kinase activity in the presence of 1 µM this compound; lower values indicate stronger inhibition.[3][4]
| Off-Target Kinase | % of Control @ 1 µM |
| FAK | 0.1 |
| NUAK1 | 0.7 |
| FLT3 | 0.95 |
| ULK2 | 1.6 |
| STK33 | 2.4 |
| PHKG2 | 2.7 |
| CLK4 | 3.4 |
| GCN2-KD2 | 3.6 |
| ULK1 | 6 |
| NUAK2 | 6.6 |
| DAPK3 | 6.9 |
| TTK | 8.8 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of this compound.
Troubleshooting Guides and FAQs
Question 1: We are observing a phenotype (e.g., decreased cell migration, altered cell morphology) at concentrations of this compound that are lower than what is required to see a significant reduction in p-MYPT1 (S445). What could be the cause?
Answer:
This discrepancy could be due to the potent off-target effects of this compound.[5] At a concentration of 1 µM, this compound strongly inhibits Focal Adhesion Kinase (FAK), with only 0.1% of its activity remaining.[3][4] FAK is a critical regulator of cell adhesion and migration. Therefore, the observed phenotype might be a result of FAK inhibition rather than, or in addition to, NUAK2 inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment and confirm the concentration at which you observe a decrease in p-MYPT1 (S445) by Western blot.
-
Investigate FAK Signaling: In parallel, probe for the phosphorylation status of FAK at key autophosphorylation sites (e.g., Tyr397) and its downstream targets. A decrease in FAK phosphorylation at concentrations where you observe the phenotype would support an off-target effect.
-
Use a More Selective Inhibitor: If available, compare the phenotype induced by this compound with that of a more selective NUAK inhibitor to differentiate between on- and off-target effects.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down NUAK2 and observe if the phenotype is replicated. This will help to definitively attribute the phenotype to NUAK2 inhibition.[5]
-
Question 2: Our cells are showing unexpected levels of apoptosis or changes in proliferation that do not correlate with the known functions of NUAK2. How can we investigate this?
Answer:
The observed effects could be linked to the inhibition of other off-target kinases. This compound is known to inhibit FMS-like tyrosine kinase 3 (FLT3) and Unc-51 like autophagy activating kinase 2 (ULK2).[3][4]
-
FLT3 is a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells.[3][6] Its inhibition can lead to apoptosis in sensitive cell lines.
-
ULK2 is a serine/threonine kinase that plays a role in autophagy. Inhibition of ULK2 can affect cell survival under stress conditions.
-
Troubleshooting Steps:
-
Assess FLT3 and ULK2 Pathways: If your cell line expresses these kinases, investigate the impact of this compound on their respective signaling pathways. For FLT3, you can perform a Western blot to check its phosphorylation status. For ULK2, you can assess changes in autophagy markers like LC3-II.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for apoptosis or proliferation markers to determine the concentrations at which these effects occur and correlate them with the IC50 values for on- and off-target kinases.
-
Consult Kinase Expression Databases: Check if your cell line of interest expresses the identified off-target kinases at significant levels.
-
Question 3: We are planning to use this compound in a new cell line and want to proactively assess potential off-target effects. What is a recommended experimental workflow?
Answer:
A systematic approach is recommended to characterize the activity of this compound in a new cellular context.
-
Recommended Workflow:
-
Baseline Kinase Expression: Characterize the expression levels of the on-target kinase NUAK2, as well as the top off-target kinases (FAK, FLT3, ULK2, etc.) in your cell line using Western blot or qPCR.
-
On-Target Potency: Determine the cellular IC50 for the inhibition of p-MYPT1 (S445) by performing a dose-response treatment with this compound followed by Western blot analysis.
-
Off-Target Engagement: At the determined on-target IC50 and a higher concentration (e.g., 1 µM), assess the phosphorylation status of key off-targets like FAK (pY397) and FLT3 (if expressed).
-
Phenotypic Profiling: Correlate the biochemical data with phenotypic outcomes such as changes in cell viability, migration, or specific cellular processes relevant to the off-target kinases.
-
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol is for assessing the phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397, a primary autophosphorylation site, in response to treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified off-target kinase.
-
Reagents and Materials:
-
Purified recombinant off-target kinase (e.g., FAK, FLT3).
-
Specific substrate peptide for the kinase.
-
Kinase assay buffer.
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
This compound at various concentrations.
-
Detection reagents (e.g., phosphospecific antibody for ELISA, or reagents for luminescence-based ATP detection).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the purified kinase, and its substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
-
Detection and Data Analysis:
-
Quantify the kinase activity based on the chosen detection method (e.g., amount of phosphorylated substrate or amount of ATP consumed).
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the dose-response curve to determine the IC50 value for the off-target kinase.
-
References
Technical Support Center: p-MYPT1 Western Blotting After HTH-02-006 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Western blot analysis of phosphorylated MYPT1 (p-MYPT1) following treatment with the NUAK2 inhibitor, HTH-02-006.
Frequently Asked Questions (FAQs)
A significant challenge in detecting phosphorylated proteins is their low abundance and susceptibility to dephosphorylation.[1][2] Here are some common issues and solutions:
Q1: I am not detecting any signal for p-MYPT1 after treating my cells with this compound.
A1: This is a common issue when the expected outcome is a decrease in phosphorylation. However, a complete lack of signal even in the control group could indicate several problems:
-
Inefficient Phosphorylation in Control Cells: Ensure your untreated or vehicle-treated control cells have a detectable basal level of p-MYPT1. Some cell lines may have low endogenous NUAK2 activity.
-
Suboptimal Antibody Performance:
-
Antibody Specificity: Use an antibody specifically validated for the phosphorylation site of interest (e.g., Ser445 for NUAK2-mediated phosphorylation).[3]
-
Antibody Concentration: Optimize the primary antibody concentration. You may need to increase the concentration or incubation time (e.g., overnight at 4°C).[4]
-
-
Low Protein Abundance:
-
Sample Degradation:
-
Use Inhibitors: Always use a freshly prepared lysis buffer containing both protease and phosphatase inhibitors to prevent dephosphorylation and degradation of your target protein.[1]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
-
Ineffective this compound Treatment:
-
Confirm On-Target Effect: If you expect a decrease in signal, ensure your this compound treatment is working. A dose-response experiment may be necessary.[6]
-
Q2: I am observing a very weak p-MYPT1 signal, making it difficult to quantify the effect of this compound.
A2: A weak signal can be improved by optimizing several steps in your Western blot protocol:
-
Increase Antibody Incubation Time: Extend the primary antibody incubation to overnight at 4°C.[4]
-
Use a Sensitive Detection Reagent: Employ a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.[5]
-
Optimize Blocking: While milk is a common blocking agent, it contains phosphoproteins like casein that can increase background and mask a weak signal.[2] It is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking when detecting phosphorylated proteins.[1][2]
-
Check Transfer Efficiency: Ensure efficient transfer of your protein from the gel to the membrane. You can check this by staining the membrane with Ponceau S after transfer. For higher molecular weight proteins, you may need to optimize the transfer time and buffer composition.
Q3: My Western blot for p-MYPT1 has high background, which interferes with band detection.
A3: High background can obscure your results. Here are some ways to reduce it:
-
Blocking Optimization:
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentrations.[4]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[4]
Q4: I see multiple bands on my blot. How do I know which one is p-MYPT1?
A4: Multiple bands can arise from non-specific antibody binding, protein degradation, or different isoforms.
-
Antibody Specificity: Check the datasheet for your p-MYPT1 antibody to see if it has been validated for specificity and if any cross-reactivity with other proteins is known. Some antibodies for p-MYPT1 (Thr696) may cross-react with p-MYPT2 (Thr646) due to high sequence homology.[7]
-
Positive and Negative Controls:
-
Positive Control: Use a cell lysate known to express p-MYPT1.
-
Negative Control: To confirm the specificity of a phospho-antibody, you can treat your cell lysate with a phosphatase to dephosphorylate the proteins. The band corresponding to p-MYPT1 should disappear after this treatment.
-
-
Total Protein Control: Run a parallel blot with an antibody for total MYPT1. The band for total MYPT1 should appear at the same molecular weight as your expected p-MYPT1 band.[5]
-
Fresh Samples: Use freshly prepared lysates to minimize protein degradation, which can result in smaller, non-specific bands.[8]
This compound Treatment and its Effect on p-MYPT1
This compound is an inhibitor of NUAK family kinase 2 (NUAK2), with an IC50 of 126 nM.[3] It functions by reducing the phosphorylation of the NUAK2 substrate, MYPT1, at Serine 445 (S445).[3][9] This inhibition of MYPT1 phosphorylation leads to a decrease in the downstream phosphorylation of the Myosin Light Chain (MLC).[3] The effectiveness of this compound is particularly noted in cancer cells characterized by high Yes-associated protein (YAP) activity.[3][6][10]
| Compound | Target | IC50 | Effect on p-MYPT1 | Cellular Context | Concentration Range (in vitro) |
| This compound | NUAK2 | 126 nM | Decreases phosphorylation at S445 | YAP-high cancer cells (e.g., HuCCT-1, SNU475) | 0.5 - 16 µM |
Data compiled from multiple sources.[3][9][11]
Experimental Protocols
General Western Blot Protocol for p-MYPT1
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis:
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Keep samples on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes. Note that for some phosphoproteins, boiling should be avoided as it can lead to degradation of phosphorylation sites.[1]
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are planned.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-MYPT1 (e.g., anti-p-MYPT1 S445) diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point can be found on the antibody datasheet.
-
Incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence detection system.
-
-
Stripping and Reprobing (Optional):
-
To normalize the p-MYPT1 signal, the membrane can be stripped of the primary and secondary antibodies and reprobed for total MYPT1 and/or a loading control like GAPDH or β-actin.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and affecting downstream signaling.
Experimental Workflow for Troubleshooting p-MYPT1 Western Blots
Caption: A stepwise guide for troubleshooting weak or absent p-MYPT1 Western blot signals.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from HTH-02-006 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data during experiments with HTH-02-006.
FAQs
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of NUAK Family Kinase 2 (NUAK2), with a reported IC50 of 126 nM.[1][2] It functions by inhibiting the kinase activity of NUAK2, which in turn reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445.[1][2] This leads to a downstream decrease in the phosphorylation of the Myosin Light Chain (MLC), impacting the actomyosin (B1167339) cytoskeleton.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is most effective in cancers characterized by high activity of the transcriptional co-activator Yes-associated protein (YAP).[1][2][3][4] This includes certain types of liver and prostate cancer.[1][5] The compound has been shown to suppress YAP-induced hepatomegaly in mouse models.[1][2]
Troubleshooting Guides for Unexpected Results
Unexpected Result 1: Lack of Growth Inhibition in a Presumed YAP-High Cancer Cell Line
Q: I am treating my cancer cell line, which I believe to be YAP-high, with this compound, but I am not observing the expected growth inhibition. What could be the reason?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm YAP/TAZ Dependency: The term "YAP-high" can be nuanced. It is crucial to confirm that the cell line's proliferation is dependent on YAP/TAZ activity.
-
Recommended Experiment: Perform a genetic knockdown of YAP and/or TAZ using siRNA or shRNA. If the knockdown phenocopies the expected effect of this compound (i.e., reduces cell proliferation), it confirms the cell line's dependency on this pathway.
-
-
Assess Nuclear YAP Localization: High total YAP expression does not always equate to high YAP activity. The activity of YAP is primarily determined by its nuclear localization.
-
Recommended Experiment: Use immunofluorescence or western blotting of nuclear and cytoplasmic fractions to determine the subcellular localization of YAP. Active YAP will be predominantly in the nucleus.
-
-
Check for NUAK2 Expression: this compound requires its target, NUAK2, to be present.
-
Recommended Experiment: Confirm NUAK2 protein expression in your cell line via western blot.
-
-
Investigate Drug Resistance: The cell line may have intrinsic or acquired resistance to this compound. A known resistance mechanism is a mutation in the NUAK2 kinase domain.
-
Recommended Experiment: Sequence the NUAK2 gene in your cell line to check for mutations, particularly the A236T mutation, which has been shown to confer resistance.[1]
-
-
Optimize Experimental Conditions:
-
Cell Seeding Density: High cell density can mask the inhibitory effects of a compound. Try a lower seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Compound Integrity: Ensure your this compound stock is viable. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Troubleshooting Workflow for Lack of Growth Inhibition
Caption: Troubleshooting workflow for unexpected results.
Unexpected Result 2: Discrepancy Between p-MYPT1 Inhibition and Cellular Phenotype
Q: I am observing a significant, dose-dependent decrease in MYPT1 phosphorylation at Ser445 after this compound treatment, but I am not seeing the expected downstream effects on cell proliferation or migration. Why might this be?
A: This suggests that while this compound is engaging its direct target, NUAK2, the downstream cellular phenotype may be influenced by other factors:
-
Compensatory Signaling Pathways: Cancer cells are known to develop workarounds to targeted therapies. Inhibition of the NUAK2-MYPT1 axis might be compensated for by the activation of parallel pathways that also regulate the cytoskeleton and cell proliferation.
-
Recommended Experiment: Perform a phosphoproteomics screen or a targeted analysis of other pathways known to regulate cell migration and proliferation (e.g., Rho/ROCK, PI3K/Akt, MAPK/ERK pathways) to identify potential compensatory mechanisms.
-
-
Cell-Type Specificity of Downstream Effectors: The link between MYPT1 phosphorylation and specific cellular phenotypes can be context-dependent. In your particular cell model, the actomyosin cytoskeleton changes induced by p-MYPT1 reduction may not be the primary drivers of proliferation or migration.
-
Experimental Assay Sensitivity: The assays used to measure proliferation (e.g., MTT, CellTiter-Glo) or migration (e.g., wound healing, transwell) may not be sensitive enough to detect subtle changes, or the timing of the assay may not be optimal.
-
Recommended Experiment: Try alternative or more sensitive assays. For example, use real-time cell analysis (e.g., xCELLigence) to monitor proliferation and migration over a longer time course. Also, consider a time-course experiment to ensure you are not missing a transient effect.
-
Unexpected Result 3: Increased Proliferation or Invasion at a Specific Low Concentration
Q: I have observed a paradoxical increase in cell proliferation at a low concentration of this compound, while higher concentrations are inhibitory. Is this a known effect?
A: This phenomenon, known as a hormetic or biphasic dose-response, is not a commonly reported effect for this compound but is a known occurrence with some kinase inhibitors. The underlying reasons can be complex:
-
Off-Target Effects: At low concentrations, the inhibitory effect on NUAK2 may be minimal, while an off-target effect on another kinase could be more pronounced. A KINOMEscan® profile of this compound at 1 µM has shown some activity against other kinases such as FAK, FLT3, and ULK2.[1] Inhibition of a kinase that normally acts as a tumor suppressor could theoretically lead to increased proliferation.
-
Recommended Experiment: Investigate the activity of known off-targets of this compound in your cell line at the concentration that produces the paradoxical effect. For example, assess the phosphorylation status of FAK or its downstream targets.
-
-
Feedback Loop Activation: Inhibition of NUAK2 could trigger a feedback mechanism that upregulates a pro-proliferative pathway.
-
Recommended Experiment: A broader signaling analysis, such as a reverse phase protein array (RPPA) or RNA sequencing, could help to identify upregulated pathways at the paradoxical concentration.
-
This compound Signaling Pathway and Potential Off-Targets
Caption: Signaling pathway of this compound action.
Unexpected Result 4: Acquired Resistance to this compound
Q: My cell line was initially sensitive to this compound, but after continuous culture with the compound, it has become resistant. What is a likely mechanism?
A: Acquired resistance to targeted therapies is a common phenomenon. For this compound, the most likely mechanism is the selection of cells with a mutation in the drug's target, NUAK2.
-
Gatekeeper Mutation: As mentioned previously, the A236T mutation in NUAK2 has been shown to confer resistance to this compound.[1] This is a classic "gatekeeper" mutation that prevents the inhibitor from binding effectively to the kinase's active site.
-
Recommended Experiment: Sequence the NUAK2 gene from your resistant cell population and compare it to the parental, sensitive cell line.
-
-
Upregulation of Bypass Tracks: The resistant cells may have upregulated a parallel signaling pathway that bypasses the need for NUAK2 to drive proliferation and survival.
-
Recommended Experiment: Use RNA sequencing or proteomic analysis to compare the gene expression and protein signaling profiles of the sensitive and resistant cell lines to identify upregulated pathways in the resistant cells.
-
Data Tables
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type |
| NUAK2 | 126 | Radioactive [γ-32P]ATP incorporation |
| NUAK1 | 8 | Radioactive [33P-ATP] filter-binding |
Data compiled from multiple sources.[1][6]
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Spheroids
| Cell Line | IC50 (µM) after 9 days |
| LAPC-4 | 4.65 |
| 22RV1 | 5.22 |
| HMVP2 | 5.72 |
Data from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1 (S445)
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MYPT1 (S445).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graylab.stanford.edu [graylab.stanford.edu]
how to control for HTH-02-006 toxicity in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the potential toxicity of HTH-02-006 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of NUAK Family Kinase 2 (NUAK2), with an IC50 of 126 nM.[1][2] It functions by inhibiting the kinase activity of NUAK2, which in turn reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445. This leads to a downstream reduction in the phosphorylation of the Myosin Light Chain (MLC), ultimately impacting the actomyosin (B1167339) cytoskeleton.[1][2] this compound has shown efficacy in cancer cells with high YAP (Yes-associated protein) activity, such as certain liver and prostate cancer cells.[1][3]
Q2: I am observing significant cytotoxicity at my desired experimental concentration. What are the possible reasons?
A2: Significant cytotoxicity can arise from several factors:
-
On-target toxicity: The intended inhibition of NUAK2 may be essential for the survival of your specific cell line, even if it's a cancer cell line.
-
Off-target effects: this compound, like many kinase inhibitors, can inhibit other kinases besides NUAK2. At higher concentrations, these off-target effects can contribute to cytotoxicity.[3][4] KINOMEscan® profiling has shown that at 1 µM, this compound can also inhibit other kinases such as FAK, FLT3, and ULK2.[3][5][6][7]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to their unique genetic and proteomic profiles.
-
Experimental conditions: Factors such as cell plating density, serum concentration in the culture media, and the duration of exposure to the compound can all influence the observed toxicity.[8][9][10]
Q3: How can I reduce the toxicity of this compound in my cell culture experiments?
A3: Several strategies can be employed to mitigate the toxicity of this compound:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that elicits the desired on-target effect with minimal toxicity.
-
Adjust Cell Culture Conditions:
-
Cell Density: The initial cell plating density can influence drug sensitivity.[8][9][10] Experiment with different seeding densities to find optimal conditions.
-
Serum Concentration: Serum in the culture medium can sometimes bind to compounds and affect their bioavailability and toxicity. Consider performing experiments with varying serum concentrations.
-
-
Co-treatment with Protective Agents:
-
Antioxidants: If oxidative stress is a component of the toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[11][12][13][14][15][16]
-
Caspase Inhibitors: If the toxicity is primarily driven by apoptosis, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help to reduce cell death and elucidate the apoptotic mechanism.[17][18][19][20][21]
-
Q4: How can I differentiate between on-target and off-target toxicity?
A4: Distinguishing between on-target and off-target effects is crucial for interpreting your results.[22] Here are some approaches:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete NUAK2 in your cells. If the phenotype of NUAK2 depletion matches the phenotype observed with this compound treatment, it suggests an on-target effect.[3]
-
Use a Structurally Different Inhibitor: If available, use another NUAK2 inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of NUAK2. If this rescues the cells from this compound-induced toxicity, it confirms an on-target mechanism.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Observation | Possible Cause | Suggested Solution |
| High cell death at low concentrations of this compound. | Cell line is highly sensitive to NUAK2 inhibition or off-target effects. | Perform a detailed dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 value accurately. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Suboptimal cell health prior to treatment. | Ensure cells are healthy and in the logarithmic growth phase before adding the compound. | |
| Toxicity varies between experiments. | Inconsistent cell plating density. | Standardize your cell seeding protocol and ensure even cell distribution in the wells.[23] |
| Variation in compound stock solution. | Prepare fresh stock solutions and store them properly. Aliquot to avoid repeated freeze-thaw cycles. |
Guide 2: Interpreting Cell Viability Assay Results
| Observation | Possible Cause | Suggested Solution |
| High background in MTT/WST-1 assay. | Compound interferes with the assay reagent. | Run a cell-free control with the compound and assay reagent to check for direct chemical reduction. |
| Media components (e.g., phenol (B47542) red) interfering. | Use phenol red-free media for the assay or include a media-only blank for background subtraction. | |
| No dose-dependent decrease in viability. | Cell line is resistant to this compound. | Confirm NUAK2 expression and YAP activity in your cell line. Consider sequencing the NUAK2 gene for potential resistance mutations.[1] |
| Compound has degraded. | Verify the integrity of your this compound stock. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on cell viability by measuring the metabolic activity of cells.[24][25][26][27][28]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound-containing medium to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[24]
Data Analysis:
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and downstream signaling.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting and mitigating unexpected this compound cytotoxicity.
Detailed Experimental Protocols
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[29][30][31][32][33]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol detects the active (cleaved) form of caspase-3, a key marker of apoptosis.[34][35]
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Lysis and Quantification: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: The presence of bands at approximately 17/19 kDa indicates the presence of cleaved caspase-3. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[36]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. imedpub.com [imedpub.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
- 20. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
- 22. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Deposition and Drug Sensitivity Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT (Assay protocol [protocols.io]
- 28. broadpharm.com [broadpharm.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. kumc.edu [kumc.edu]
- 31. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. bosterbio.com [bosterbio.com]
- 34. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 35. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 36. media.cellsignal.com [media.cellsignal.com]
HTH-02-006 stability in solution and storage conditions
This technical support guide provides detailed information on the stability in solution and proper storage conditions for the NUAK2 inhibitor, HTH-02-006. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to ensure its integrity and activity in experimental settings. The stability of the compound varies depending on whether it is in solid form or in solution.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability data for this compound in both solid (powder) and solution forms.
Table 1: Storage of Solid this compound
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage of this compound in Solution (DMSO)
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
While specific, validated stability-indicating analytical methods for this compound are not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess its stability in solution.
Short-Term Stability Assessment using HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific solvent or buffer over a defined period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent or buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution to the final desired concentration in the solvent or buffer to be tested.
-
Initial Analysis (Time = 0): Immediately inject a sample of the freshly prepared working solution into the HPLC system to determine the initial peak area corresponding to this compound.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C). It is advisable to protect the solution from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another sample of the working solution into the HPLC system and measure the peak area of this compound.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at Time = 0. A decrease in the peak area suggests degradation. The percentage of this compound remaining can be calculated using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation can occur for several reasons. Consider the following troubleshooting steps:
-
Solubility Limits: this compound is soluble in DMSO at concentrations up to 100 mg/mL, which may require ultrasonication to fully dissolve.[1][2] For in vivo studies, specific formulations such as 10% DMSO in corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline) are recommended to achieve solubility up to 2.5 mg/mL.[2] Ensure you have not exceeded the solubility limit in your chosen solvent system.
-
Temperature Effects: Solubility can be temperature-dependent. If you are diluting a cold stock solution into a buffer at a different temperature, precipitation may occur. Allow the stock solution to equilibrate to room temperature before dilution.
-
Solvent Exchange: When diluting a DMSO stock solution into an aqueous buffer, the final concentration of DMSO should be kept low to avoid precipitation. A common recommendation is to keep the final DMSO concentration below 1%.
Q2: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A2: A loss of activity may indicate degradation of the compound.
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.[1][3][4] For stock solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
-
Solution Instability: The stability of this compound in aqueous buffers, especially at physiological temperatures (e.g., 37°C), may be limited. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6] If you suspect instability in your experimental buffer, perform a short-term stability assessment as described in the protocol above.
-
Presence of Degradants: The appearance of new peaks in your HPLC analysis can indicate the formation of degradation products.[1]
Q3: How should I handle the shipping and initial storage of this compound?
A3: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[3] Upon receipt, the solid compound should be stored under the recommended long-term conditions (e.g., -20°C).[3][7]
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stability.
Experimental Workflow for Stability Assessment
This diagram outlines the general experimental workflow for assessing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
HTH-02-006 Technical Support Center: Dosage Adjustment in Different Mouse Strains
Welcome to the HTH-02-006 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent NUAK2 inhibitor, in various mouse models. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding dosage adjustments across different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound in mice?
A1: Published studies have demonstrated efficacy and acceptable safety profiles at a dosage of 10 mg/kg administered intraperitoneally (i.p.) twice daily .[1] This dosage has been used in studies involving TetO-YAP S127A transgenic mice for YAP-induced hepatomegaly and in nude mice bearing HuCCT-1 xenograft tumors.[1][2] Continuous treatment at this dose for up to 30 days was well-tolerated in nude mice, with no significant body weight loss reported.[1]
Q2: How do I adjust the this compound dosage for a different mouse strain?
A2: Direct comparative studies of this compound in different mouse strains have not been published. Therefore, a definitive dosage for each strain cannot be provided. However, a common starting point is to use the established effective dose (10 mg/kg, i.p., twice daily) and adjust based on the principles of allometric scaling and observed efficacy and toxicity.
Allometric scaling adjusts dosage based on the body surface area of the animal, which often correlates better with metabolic rate than body weight alone.[3][4] Since you are working within the same species (mouse), the primary variable will be the average body weight of the new strain compared to the strain used in the original studies (e.g., FVB or nude mice). A simple approach is to initially dose based on mg/kg. However, if you observe significant differences in tolerability or efficacy, a more detailed pharmacokinetic workup may be necessary.
Q3: Are there known differences in drug metabolism between common mouse strains that could affect this compound efficacy?
A3: While there can be significant variations in drug metabolism between different mouse strains, some studies suggest that for Phase I hepatic clearance, the differences between commonly used strains like BALB/c, C57BL/6J, and CD-1 may be minimal for a range of compounds.[5] However, other studies have noted marked differences in the metabolism of certain drugs.[6] The metabolism of this compound has not been extensively characterized across various mouse strains. Therefore, it is prudent to assume that metabolic differences could exist and to monitor for any strain-specific variations in response.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of NUAK family kinase 2 (NUAK2).[1][2] NUAK2 is a downstream target of the Hippo-YAP signaling pathway, which is crucial in regulating cell proliferation and organ size.[2] By inhibiting NUAK2, this compound can suppress the growth of cancers with high YAP activity.[1]
Troubleshooting Guide
Issue 1: Reduced efficacy of this compound in a new mouse strain at the standard 10 mg/kg dose.
| Possible Cause | Troubleshooting Steps |
| Strain-specific differences in drug metabolism leading to lower bioavailability. | 1. Increase Dose: Consider a cautious dose escalation (e.g., to 15 mg/kg twice daily) and monitor for efficacy and toxicity. 2. Pharmacokinetic Analysis: If resources permit, perform a pilot pharmacokinetic study to determine the plasma concentration of this compound in the new strain compared to a reference strain. |
| Lower dependence of the tumor model on the YAP/NUAK2 pathway. | 1. Confirm Target Pathway Activation: Verify the activation of the YAP pathway in your tumor model through techniques like Western blotting for YAP nuclear localization or qPCR for YAP target genes. |
| Incorrect drug preparation or administration. | 1. Verify Formulation: Ensure this compound is fully dissolved. A common vehicle for in vivo studies is 10% DMSO in corn oil. 2. Confirm Administration Route and Technique: Ensure proper intraperitoneal injection technique to avoid administration into other tissues. |
Issue 2: Increased toxicity or adverse effects (e.g., significant weight loss, lethargy) in a new mouse strain.
| Possible Cause | Troubleshooting Steps |
| Slower drug metabolism or clearance in the new strain, leading to higher drug exposure. | 1. Reduce Dose: Decrease the dosage (e.g., to 5 mg/kg or 7.5 mg/kg twice daily) and monitor for improved tolerability while assessing efficacy. 2. Reduce Dosing Frequency: Consider administering the drug once daily instead of twice daily. |
| Off-target effects of this compound. | 1. Confirm On-Target Effect: At the toxic dose, verify that you are seeing the expected downstream effects of NUAK2 inhibition (e.g., reduced phosphorylation of MYPT1). 2. Literature Review: Investigate if the observed toxicities align with known off-target effects of related kinase inhibitors. |
| General sensitivity of the mouse strain to the vehicle or injection stress. | 1. Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out vehicle-specific toxicity. 2. Refine Handling and Injection Technique: Minimize stress during animal handling and injection. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Mouse Models
| Mouse Strain/Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| TetO-YAP S127A Transgenic Mice | YAP-induced Hepatomegaly | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | Not specified | Potent suppression of YAP-induced liver overgrowth. | [1] |
| Nude Mice | HuCCT-1 Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | 30 days | Significantly attenuated tumor growth rates. | [1] |
| FVB Mice | HMVP2 Prostate Cancer Allograft | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | 20 days | Significantly inhibited tumor growth. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Mouse Strain | Administration | Reference |
| Half-life in hepatic microsomes | 11.4 minutes | Not Specified | In vitro | [7] |
| Cmax (IV) | 1340 ng/mL | Swiss Albino | 1 mg/kg, single dose | [7] |
| AUC (IV) | 499 hrng/mL | Swiss Albino | 1 mg/kg, single dose | [7] |
| Cmax (Oral) | 16 ng/mL | Swiss Albino | 10 mg/kg, single dose | [7] |
| AUC (Oral) | 88 hrng/mL | Swiss Albino | 10 mg/kg, single dose | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for the engraftment of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 HuCCT-1 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at the desired dosage and frequency (e.g., 10 mg/kg, twice daily).
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Visualizations
References
- 1. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion between animals and human [targetmol.com]
- 4. allucent.com [allucent.com]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 7. graylab.stanford.edu [graylab.stanford.edu]
Technical Support Center: HTH-02-006 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo experiments using the NUAK2 inhibitor, HTH-02-006.
Troubleshooting Guide: Minimizing Variability
High variability in in vivo studies with this compound can often be traced back to several key factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Suboptimal or Inconsistent Anti-Tumor Efficacy
If you are observing lower than expected efficacy or high variability in tumor growth inhibition between subjects, consider the following factors:
-
YAP/TAZ Activation Status: The efficacy of this compound is critically dependent on high activity of the YAP (Yes-associated protein) signaling pathway in the tumor model.[1][2]
-
Recommendation: Before initiating large-scale in vivo studies, confirm the YAP/TAZ activation status of your cancer cell line. This can be done through techniques like Western blot for nuclear YAP or RT-qPCR for YAP/TAZ target genes (e.g., CTGF, CYR61).[1]
-
-
Compound Integrity and Formulation: Degradation of this compound or improper formulation can lead to inconsistent dosing.
-
Drug Resistance: The development of resistance can lead to a decline in efficacy over time.
Experimental Workflow for Investigating Suboptimal Efficacy
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
Issue 2: Unexpected Toxicity or Off-Target Effects
If you observe signs of toxicity, such as significant body weight loss, or phenotypes that are inconsistent with NUAK2 inhibition, consider the following:
-
On-Target vs. Off-Target Effects: While this compound is a potent NUAK2 inhibitor, it can affect other kinases at higher concentrations.
-
Recommendation: Confirm that you are observing the expected on-target effect (e.g., decreased phosphorylation of MYPT1 at S445) in your tumor tissue at the dose causing toxicity.[2][3] A KINOMEscan® profile shows that at 1 µM, this compound can also inhibit kinases such as FAK, FLT3, and ULK2.[1][3] Consider if inhibition of these kinases could be responsible for the observed phenotype in your specific model.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage and administration route for this compound?
A1: In mouse models, a dose of 10 mg/kg administered intraperitoneally (i.p.) twice daily has been shown to be effective in suppressing tumor growth and YAP-induced hepatomegaly without causing significant overt toxicity or body weight loss.[1][2]
Q2: How should I prepare and store this compound?
A2: For long-term storage, the powder form of this compound should be kept at -20°C.[1] For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a common vehicle is a formulation of 10% DMSO and 90% corn oil. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: In which cancer models is this compound expected to be most effective?
A3: this compound has demonstrated the most significant efficacy in preclinical models of cancers characterized by high YAP activity.[1][2] This includes certain types of liver and prostate cancer.[1] Specifically, it has shown growth inhibitory effects in YAP-high liver cancer cells and has been shown to suppress YAP-induced hepatomegaly in mice.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of NUAK family kinases, primarily NUAK2. NUAK2 is an essential mediator of YAP-driven cell proliferation and tumorigenesis. By inhibiting NUAK2, this compound disrupts a feedback loop that promotes actin polymerization and myosin activity, which are required to maximize YAP activity. This leads to a reduction in the phosphorylation of Myosin Light Chain (MLC) and ultimately impacts the actomyosin (B1167339) cytoskeleton.[1][2][4]
This compound Signaling Pathway
Caption: this compound inhibits NUAK2, disrupting a key YAP feedback loop.
Quantitative Data Summary
Table 1: this compound In Vitro and In Vivo Parameters
| Parameter | Value | Species | Notes | Reference |
| In Vivo Dosage | 10 mg/kg, i.p., twice daily | Mouse | Effective in suppressing tumor growth without significant toxicity. | [1][2] |
| In Vitro Concentration | 0.5 µM to 20 µM | Various Cancer Cell Lines | Effective range for cell-based assays. | [1] |
| Vehicle (In Vivo) | 10% DMSO, 90% Corn Oil | N/A | Recommended formulation for administration. | [1] |
Table 2: this compound Pharmacokinetic and Potency Data
| Parameter | Value | Assay/Model | Notes | Reference |
| NUAK1 IC50 | 8 nM | Radioactive filter-binding assay | Potency against NUAK1. | [3] |
| NUAK1 IC50 | 69.1 nM | Adapta® Kinase Assay | Potency against NUAK1. | [3] |
| NUAK2 IC50 | 126 nM | Radioactive filter-binding assay | Potency against NUAK2. | [3] |
| NUAK2 IC50 | 179 nM | LanthaScreen® Binding Assay | Potency against NUAK2. | [3] |
| Half-life (microsomes) | 11.4 minutes | Mouse hepatic microsomes (1 mg/ml) | Metabolic stability. | [3] |
| Half-life (in vivo) | 2.04 hours | Male Swiss Albino mice | Pharmacokinetic parameter. | [3] |
References
Technical Support Center: Validating HTH-02-006 Target Engagement in Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the target engagement of HTH-02-006 in tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway.[1] It functions by inhibiting the kinase activity of NUAK2, which in turn reduces the phosphorylation of its direct downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[2][3] This leads to a decrease in the phosphorylation of the downstream Myosin Light Chain (MLC), ultimately affecting the actomyosin (B1167339) cytoskeleton.[2][3] this compound is a derivative of the prototype NUAK inhibitor WZ4003.[3][4]
Q2: What is the most direct way to measure this compound target engagement in tissues?
A2: The most direct and established method to confirm this compound target engagement is to measure the phosphorylation status of its substrate, MYPT1, at serine 445 (p-MYPT1 S445).[1][2][5] A decrease in the levels of p-MYPT1 S445 in tissue lysates following this compound treatment is a direct indicator that the inhibitor is engaging with its target, NUAK2, and modulating its kinase activity.[5][6]
Q3: In which cancer types has this compound shown efficacy?
A3: this compound has demonstrated growth inhibitory efficacy, particularly in cancer cells characterized by high YAP (Yes-associated protein) activity.[2][3] This includes liver cancer and prostate cancer.[2][3][6] Studies have shown that it can suppress YAP-induced hepatomegaly in mice.[2][3] In prostate cancer models, this compound has been observed to reduce proliferation, spheroid growth, and invasion.[2][3]
Q4: What are the recommended concentrations and treatment durations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and assay duration. Dose-dependent growth inhibition has been observed in the micromolar range (0.5-20 µM) with incubation times of up to 120 hours.[2][3] For in vivo studies, a common dosage is 10 mg/kg administered intraperitoneally twice daily.[2][6]
Q5: How should this compound be prepared and stored?
A5: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[6] For in vivo studies, a common vehicle is a formulation of 10% DMSO and 90% corn oil.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] The powder form should be stored at -20°C for long-term stability.[3]
Troubleshooting Guides
Problem 1: I am not observing the expected growth inhibition in my cancer cell line after this compound treatment.
Possible Causes and Solutions:
-
Confirm YAP/TAZ Dependency: this compound is most effective in cancer cells with high YAP activity.[3] It is recommended to verify the YAP/TAZ activation status of your cell line using techniques like Western blot for nuclear YAP or RT-qPCR for YAP/TAZ target genes (e.g., CTGF, CYR61).[3]
-
Optimize Cell Seeding Density: High cell density can sometimes mask the inhibitory effects of the compound. Try a lower seeding density to ensure cells are in a logarithmic growth phase during treatment.[3]
-
Adjust Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Growth inhibition effects have been observed with this compound in the micromolar range (0.5-20 µM) with incubation times of up to 120 hours.[2][3]
-
Investigate Potential Drug Resistance: The presence of mutations in the NUAK2 kinase domain, such as A236T, can confer resistance to this compound.[3][7] If you suspect resistance, consider sequencing the NUAK2 gene in your cell line.[3]
-
Verify Compound Integrity: Improper storage or handling can lead to the degradation of this compound. Ensure the integrity and activity of your compound stock.[3]
Problem 2: I am not detecting a decrease in the phosphorylation of MYPT1 at Ser445 after this compound treatment.
Possible Causes and Solutions:
-
Validate Antibody Quality: The specificity and quality of your primary antibody against phospho-MYPT1 (S445) are critical. Validate your antibody using appropriate positive and negative controls.[3]
-
Optimize Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.[3]
-
Consider Phosphorylation Dynamics: The dephosphorylation of MYPT1 can be transient. Consider performing a time-course experiment to identify the optimal timepoint for observing maximal dephosphorylation.[3]
-
Refine Western Blot Protocol: Optimize your Western blot protocol, including transfer efficiency and antibody concentrations, to ensure robust signal detection.[3]
-
Acknowledge Potential Compensatory Pathways: While NUAK2 is a primary kinase for MYPT1, other kinases might compensate for its inhibition in certain cellular contexts.[3]
Problem 3: I am observing significant off-target effects or cellular toxicity at unexpected concentrations.
Possible Causes and Solutions:
-
Confirm On-Target Effect: First, confirm that you are observing the expected on-target effect (e.g., decreased p-MYPT1) at the concentrations causing toxicity.[3]
-
Consult KINOMEscan® Profile: this compound has been profiled against a panel of kinases.[3][5] At 1 µM, it shows some activity against other kinases like FAK, FLT3, and ULK2.[3] Consider if the inhibition of these kinases could explain the observed phenotype in your specific cell model.[3]
-
Perform a Detailed Dose-Response Curve: Conduct a thorough dose-response analysis to determine the therapeutic window between the desired on-target effect and off-target toxicity.[3]
-
Utilize a Control Compound: If available, use a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects.[3]
-
Employ Genetic Approaches: To definitively attribute an observed phenotype to NUAK2 inhibition, consider using genetic approaches like siRNA or CRISPR/Cas9 to deplete NUAK2 and assess if it phenocopies the effects of this compound.[3]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and a Related NUAK Inhibitor
| Compound | Target | IC50 | Reference(s) |
| This compound | NUAK2 | 126 nM | [1][2][6] |
| This compound | NUAK1 | 8 nM | [1][5] |
| WZ4003 | NUAK2 | 100 nM | [1] |
| WZ4003 | NUAK1 | 20 nM | [1] |
Table 2: Cellular Activity of this compound in Prostate Cancer Spheroids
| Cell Line | Assay | This compound IC50 | Reference(s) |
| LAPC-4 | 3D Spheroid Growth | 4.65 µM | [2] |
| 22RV1 | 3D Spheroid Growth | 5.22 µM | [2] |
| HMVP2 | 3D Spheroid Growth | 5.72 µM | [2] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1 (S445)
This assay validates target engagement within a cellular or tissue context by measuring the phosphorylation of the direct downstream substrate of NUAK2.[1]
-
Sample Preparation:
-
Treat cells or tissues with the desired concentrations of this compound for the specified duration.
-
Lyse cells or homogenize tissues in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 or a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on NUAK2 kinase activity.[1]
-
Reaction Setup:
-
Reaction Termination and Quantification:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming target engagement in intact cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.[8][9][10]
-
Cell/Tissue Treatment:
-
Treat intact cells or tissue samples with this compound or a vehicle control.
-
-
Heat Challenge:
-
Heat the treated samples across a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Separation:
-
Lyse the cells/tissues to release the proteins.
-
Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
-
Detection and Analysis:
-
Detect the amount of soluble NUAK2 remaining at each temperature using methods like Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and downstream signaling.
Caption: Workflow for validating this compound target engagement and cellular effects.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
addressing inconsistencies in HTH-02-006 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NUAK2 inhibitor, HTH-02-006.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Growth in vitro
Possible Cause & Troubleshooting Steps
| Possible Cause | Recommended Action |
| Low or Absent YAP/TAZ Activity: this compound is most effective in cancer cells with high Yes-associated protein (YAP) activity.[1] | 1. Verify YAP/TAZ Activation Status: Confirm the nuclear localization of YAP in your cell line using immunofluorescence or Western blot of nuclear/cytoplasmic fractions. 2. Assess YAP/TAZ Target Gene Expression: Use RT-qPCR to measure the expression of known YAP/TAZ target genes (e.g., CTGF, CYR61).[1] |
| Suboptimal Cell Seeding Density: High cell density can mask the inhibitory effects of the compound.[1] | 1. Optimize Seeding Density: Perform a preliminary experiment to determine a seeding density that allows for logarithmic cell growth throughout the treatment period. 2. Lower Seeding Density: Try a lower seeding density to ensure cells are more sensitive to growth inhibition.[1] |
| Inappropriate Compound Concentration or Treatment Duration: Insufficient concentration or time will not yield a significant effect. | 1. Dose-Response Curve: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.5-20 µM) to determine the IC50 in your specific cell line.[2] 2. Time-Course Experiment: Extend the treatment duration. Effects on cell growth have been observed with incubation times up to 120 hours.[2] |
| Compound Instability or Degradation: Improper storage or handling can compromise the compound's activity. | 1. Verify Storage Conditions: this compound powder should be stored at -20°C for long-term storage.[3] 2. Prepare Fresh Solutions: Prepare fresh working solutions from a DMSO stock for each experiment. For in vivo studies, it is recommended to prepare fresh formulations on the day of use.[1] |
| Drug Resistance: The A236T mutation in the NUAK2 kinase domain can confer resistance to this compound.[1] | 1. Sequence NUAK2: If you suspect acquired resistance, sequence the NUAK2 gene in your resistant cell line to check for the A236T mutation.[1] |
Problem 2: Lack of Downstream Signaling Inhibition (p-MYPT1)
Possible Cause & Troubleshooting Steps
| Possible Cause | Recommended Action |
| Ineffective Cell Lysis: Incomplete cell lysis or protein degradation can lead to inaccurate results. | 1. Use Appropriate Lysis Buffer: Use a standard lysis buffer such as RIPA, supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1] 2. Ensure Complete Lysis: Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication or passage through a fine-gauge needle). |
| Poor Antibody Quality: The primary antibody against phospho-MYPT1 (S445) may not be specific or sensitive enough. | 1. Validate Antibody: Validate your anti-p-MYPT1 (S445) antibody with appropriate positive and negative controls. 2. Use a Recommended Antibody: Consult literature for antibodies that have been successfully used to detect p-MYPT1 (S445) following NUAK inhibitor treatment. |
| Insufficient Treatment Time: The effect on MYPT1 phosphorylation may be transient or require a specific time point for optimal detection. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing a decrease in p-MYPT1 (S445) after this compound treatment. |
Problem 3: Unexpected Phenotype or Off-Target Effects
Possible Cause & Troubleshooting Steps
| Possible Cause | Recommended Action |
| High Compound Concentration: At higher concentrations (e.g., 1 µM), this compound can inhibit other kinases.[1][4] | 1. Review Kinome Scan Data: this compound has shown some activity against kinases such as FAK, FLT3, and ULK2 at 1 µM.[1][4] Consider if inhibition of these kinases could explain the observed phenotype in your model. 2. Use Lower Concentrations: If possible, use the lowest effective concentration that inhibits NUAK2 to minimize off-target effects. |
| Cellular Context-Specific Effects: The phenotype may be specific to the genetic or signaling background of your cell model. | 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete NUAK2 and determine if it phenocopies the effects of this compound. This will help to confirm that the observed phenotype is on-target.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of NUAK Family Kinase 2 (NUAK2), with an IC50 of 126 nM.[2][5] It also inhibits NUAK1 with an IC50 of 8 nM.[4][6] By inhibiting NUAK2, this compound leads to a decrease in the phosphorylation of the NUAK2 substrate MYPT1 at serine 445 (S445).[1][5] This ultimately impacts the actomyosin (B1167339) cytoskeleton and is particularly effective in cancers with high YAP activity.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound as a solid powder should be stored at -20°C.[3] For short-term storage, 0-4°C is acceptable.[3] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a month or -80°C for up to six months.[5] It is recommended to prepare fresh working dilutions for each experiment.[1]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay duration. Growth inhibition effects have been observed in the micromolar range (0.5-20 µM) with incubation times of up to 120 hours.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound effective in vivo?
A4: Yes, this compound has demonstrated in vivo efficacy. In mouse models of YAP-driven liver cancer, this compound administered at 10 mg/kg intraperitoneally twice daily suppressed liver overgrowth and reduced the number of proliferating hepatocytes without causing overt toxicity or significant body weight loss.[7] It has also been shown to inhibit tumor growth in prostate cancer allograft models.[5][8]
Q5: What are the known off-target effects of this compound?
A5: A KINOMEscan® profile at 1 µM showed that this compound has some activity against other kinases, including FAK, FLT3, and ULK2.[1][4] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.
Experimental Protocols
Western Blotting for Phospho-MYPT1 (S445)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MYPT1 as a loading control.
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72-120 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Visualizations
Caption: this compound inhibits NUAK2, blocking downstream signaling.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Biochemical Profile and Selectivity
An Objective Comparison of HTH-02-006 and WZ4003 NUAK Inhibitors for Researchers
This guide provides a comprehensive comparison of two widely used NUAK (NUAK family SNF1-like kinase) inhibitors, this compound and WZ4003, for researchers, scientists, and drug development professionals. NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK)-related kinase family, activated by the tumor suppressor LKB1.[1][2][3][4][5] They play significant roles in various cellular processes, including cell adhesion, migration, proliferation, and survival, making them attractive targets in cancer research.[3][4][6][7] This document synthesizes experimental data to objectively evaluate the performance of these inhibitors and provides detailed experimental protocols for key assays.
WZ4003 was one of the first highly specific and potent inhibitors developed for NUAK kinases.[3][4][8] this compound is a derivative of WZ4003, developed to improve upon its properties.[9][10][11] Both compounds are ATP-competitive and effectively inhibit NUAK1 and NUAK2, albeit with different potency and selectivity profiles.
WZ4003 demonstrates potent inhibition of both NUAK1 and NUAK2 and is noted for its high selectivity, showing no significant activity against a panel of 139 other kinases.[3][4][5][12] this compound, while also a potent inhibitor, is described as a semi-specific NUAK2 inhibitor.[9][13] It exhibits greater potency for NUAK1 but also shows some off-target activity at a 1 µM concentration against kinases such as FAK, FLT3, and ULK2.[9][14]
Data Presentation: Inhibitor Potency
| Inhibitor | Target | IC50 (in vitro) | Reference |
| This compound | NUAK1 | 8 nM | [9][14][15] |
| NUAK2 | 126 nM | [9][10][13][15][16][17] | |
| WZ4003 | NUAK1 | 20 nM | [2][3][4][5][8][9][12] |
| NUAK2 | 100 nM | [2][3][4][5][8][9][12] |
Cellular Activity and Performance
Both inhibitors effectively suppress the phosphorylation of the primary NUAK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445) in cellular assays.[3][4][5][15][16] Inhibition of this pathway disrupts the actomyosin (B1167339) cytoskeleton, leading to reduced cell migration, invasion, and proliferation, effects that phenocopy NUAK1 knockout or knockdown.[2][3][4][5][9]
This compound has demonstrated particular efficacy in cancer cells with high Yes-associated protein (YAP) activity, as NUAK2 is a critical YAP target.[10][13][16] It has shown significant anti-tumor effects in mouse models of liver and prostate cancer.[13][16][17] WZ4003 has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) and impair the invasive potential of U2OS osteosarcoma cells.[2][3][4]
Data Presentation: Cellular Efficacy
| Inhibitor | Cell Line(s) | Assay Type | Effect | Concentration | Reference |
| This compound | HuCCT-1, SNU475 (YAP-high liver cancer) | Growth Assay | Higher growth inhibition in YAP-high vs. YAP-low cells | 0.5-16 µM | [16] |
| HMVP2 (prostate cancer) | 3D Spheroid Invasion | Reduced invasion area, slowed wound closure | 1-20 µM | [16] | |
| LAPC-4, 22RV1, HMVP2 (prostate cancer) | 3D Spheroid Growth | Dose-dependent growth inhibition (IC50: 4.65-5.72 µM) | 0.5-20 µM | [16] | |
| WZ4003 | MEFs | Wound-Healing Assay | Significantly inhibited cell migration | 10 µM | [2][4] |
| U2OS (osteosarcoma) | 3D Cell Invasion Assay | Impaired invasive potential | 10 µM | [2] | |
| U2OS, MEFs | Proliferation Assay | Inhibited proliferation to the same extent as NUAK1 knockdown/knockout | 10 µM | [4][8][12] |
Signaling Pathway and Experimental Workflow
The activity of NUAK kinases is regulated upstream by LKB1. Once activated, NUAKs phosphorylate downstream targets, most notably MYPT1, to regulate cellular processes. Both this compound and WZ4003 act by inhibiting the kinase activity of NUAK1 and NUAK2.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 12. selleckchem.com [selleckchem.com]
- 13. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graylab.stanford.edu [graylab.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to NUAK2 Inhibitors: HTH-02-006 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HTH-02-006 with other notable NUAK2 inhibitors, focusing on their biochemical and cellular activities. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools for studying NUAK (NUAK family SNF1-like kinase) signaling pathways.
Introduction to NUAK2 Inhibition
NUAK2, also known as SNARK (SNF1/AMPK-related kinase), is a member of the AMP-activated protein kinase (AMPK) family. It plays a crucial role in various cellular processes, including cell adhesion, polarity, and proliferation. Dysregulation of NUAK2 activity has been implicated in several diseases, particularly in cancer, where it is often associated with the Hippo-YAP signaling pathway. The development of selective NUAK2 inhibitors is therefore of significant interest for both basic research and therapeutic applications.
This compound is a semi-specific NUAK2 inhibitor that was developed through the optimization of an earlier compound, WZ4003. This guide will primarily focus on comparing the performance of this compound with its predecessor, WZ4003, another potent inhibitor of both NUAK1 and NUAK2.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the key quantitative data for this compound and WZ4003, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | NUAK2 | 126[1] | Optimized from WZ4003 with improved selectivity for NUAK2 over NUAK1. |
| NUAK1 | 8[2] | ||
| WZ4003 | NUAK2 | 100[3][4] | A potent dual inhibitor of NUAK1 and NUAK2.[3][4] |
| NUAK1 | 20[3][4] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Notes | Off-Target Hits of Note (at 1 µM) |
| This compound | Described as a semi-specific NUAK2 inhibitor. | FAK, FLT3, ULK2[2][5] |
| WZ4003 | Highly selective; showed no significant inhibition against a panel of 139 other kinases.[3][6] | Not significant[3][6] |
Table 3: Cellular Activity
| Inhibitor | Cellular Assay | Observed Effects |
| This compound | Cell Growth (YAP-high cancer cells) | Shows growth inhibitory efficacy, particularly in cells with high YAP activity (e.g., HuCCT-1, SNU475).[1] |
| MYPT1 Phosphorylation | Reduces phosphorylation of the NUAK2 substrate MYPT1 at Ser445.[1] | |
| In Vivo (Mouse Models) | Suppresses YAP-induced hepatomegaly and shows anti-tumor efficacy in prostate cancer allografts.[1] | |
| WZ4003 | Cell Migration & Invasion | Inhibits cell migration and invasion in a manner similar to NUAK1 knockdown.[6] |
| Cell Proliferation | Inhibits proliferation in MEFs and U2OS cells to a similar extent as NUAK1 knockout/knockdown.[6][7] | |
| MYPT1 Phosphorylation | Markedly suppresses NUAK1-mediated MYPT1 phosphorylation.[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in DOT language for use with Graphviz.
NUAK2 in the Hippo-YAP Signaling Pathway
NUAK2 is a key downstream effector of the Hippo-YAP pathway.[8] When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival, including NUAK2 itself.[8] NUAK2, in turn, can phosphorylate and inhibit LATS1/2, the upstream kinases of YAP, creating a positive feedback loop that enhances YAP activity.[9][10] Both this compound and WZ4003 disrupt this feedback loop by inhibiting NUAK2 kinase activity.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of NUAK2 inhibitors like this compound and WZ4003 involves a series of in vitro and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified NUAK2.
-
Materials:
-
Purified recombinant NUAK1 or NUAK2 enzyme.
-
Kinase substrate (e.g., Sakamototide).
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂).
-
Inhibitors (this compound, WZ4003) dissolved in DMSO.
-
P81 phosphocellulose paper.
-
Phosphoric acid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a reaction tube, combine the kinase, substrate peptide, and inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time.
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.
-
Cell Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of the inhibitors on cell growth.
-
Materials:
-
Cancer cell lines (e.g., YAP-high and YAP-low).
-
Complete cell culture medium.
-
96-well tissue culture plates.
-
Inhibitors (this compound, WZ4003).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., methanol).
-
0.5% Crystal Violet staining solution.
-
Solubilization solution (e.g., methanol (B129727) or a solution containing sodium citrate).
-
Plate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or DMSO (vehicle control) for a specified period (e.g., 72-120 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with the fixing solution for 10-15 minutes at room temperature.
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the bound dye using the solubilization solution.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell growth inhibition.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of inhibitors on the collective migration of cells.
-
Materials:
-
Adherent cell line.
-
6-well or 12-well tissue culture plates.
-
Sterile pipette tips (p200 or p1000) or a specialized scratch tool.
-
Complete cell culture medium.
-
Inhibitors (this compound, WZ4003).
-
Microscope with a camera.
-
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of the inhibitor or DMSO.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to assess the effect of the inhibitors on cell migration.
-
3D Cell Invasion Assay (Matrigel)
This assay assesses the ability of cells to invade through an extracellular matrix.
-
Materials:
-
Invasive cancer cell line.
-
Matrigel or another basement membrane extract.
-
Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Serum-free and serum-containing cell culture medium.
-
Inhibitors (this compound, WZ4003).
-
Cotton swabs.
-
Fixing and staining reagents (e.g., methanol and crystal violet).
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend the cells in serum-free medium containing the inhibitors or DMSO.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Western Blot for Phosphorylated MYPT1
This method is used to determine the on-target effect of the inhibitors in a cellular context.
-
Materials:
-
Cell line expressing NUAK2.
-
Inhibitors (this compound, WZ4003).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitors or DMSO for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities to determine the change in MYPT1 phosphorylation.
-
Conclusion
Both this compound and WZ4003 are valuable tools for investigating the roles of NUAK kinases. WZ4003 serves as a potent dual inhibitor of NUAK1 and NUAK2 with high selectivity against a broad panel of other kinases. This compound, derived from WZ4003, offers improved selectivity for NUAK2 over NUAK1, making it a more specific tool for dissecting the distinct functions of NUAK2. The choice between these inhibitors will depend on the specific research question and the desired level of isoform selectivity. The experimental protocols provided in this guide offer a framework for the direct comparison and characterization of these and other NUAK2 inhibitors.
References
- 1. sartorius.com [sartorius.com]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tpp.ch [tpp.ch]
Validating HTH-02-006 Specificity for NUAK2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HTH-02-006, a NUAK2 inhibitor, with its prototype alternative, WZ4003. We present supporting experimental data and detailed protocols to facilitate the validation of this compound target engagement in cellular models.
This compound is a potent inhibitor of NUAK Family Kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in cancer.[1] Validating the engagement of this compound with its intended target is a critical step in preclinical drug development.[1] This guide outlines methodologies to confirm cellular target engagement and compares the activity of this compound with the closely related NUAK inhibitor, WZ4003.
Biochemical and Cellular Activity: A Comparative Analysis
This compound was developed as a derivative of WZ4003, the first potent and specific inhibitor of NUAK kinases.[1][2] While both compounds effectively inhibit NUAK1 and NUAK2, this compound is described as a semi-specific NUAK2 inhibitor.[2][3] Both compounds inhibit the phosphorylation of the downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445) to confirm target engagement.[1]
Pharmacologic inhibition of NUAK2 with either this compound or WZ4003 has been shown to slow two-dimensional and three-dimensional prostate cancer cell growth, with this compound being the more potent of the two.[4]
| Inhibitor | Target(s) | IC50 (NUAK1) | IC50 (NUAK2) | Selectivity Notes |
| This compound | NUAK1 / NUAK2 | 8 nM[1][5] | 126 nM[1][5][6] | KINOMEscan® at 1 µM showed some off-target activity on kinases such as FAK, FLT3, and ULK2.[5][7] |
| WZ4003 | NUAK1 / NUAK2 | 20 nM[1][2][8] | 100 nM[1][2][8] | Highly selective; no significant inhibition of 139 other kinases tested.[2] |
Signaling Pathway and Experimental Workflow
To effectively validate target engagement, it is crucial to understand the underlying signaling pathway and the experimental approaches to measure the inhibitor's effect. NUAK2 is a downstream target of the Hippo-YAP pathway and participates in a positive feedback loop by phosphorylating and inactivating LATS1, a core Hippo pathway kinase.[9][10][11] This leads to the activation of the transcriptional co-activator YAP.[10] A key substrate for validating NUAK2 activity is MYPT1.[6]
Below are diagrams illustrating the NUAK2 signaling pathway and a typical experimental workflow for validating the specificity of an inhibitor like this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the specificity of this compound for NUAK2.
In Vitro NUAK2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of NUAK2.
-
Reagents and Materials:
-
Recombinant NUAK2 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate: Sakamototide or CHKtide[1]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound and WZ4003 (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.
-
Add varying concentrations of this compound or WZ4003 to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-MYPT1 (S445)
This cellular assay determines if this compound inhibits the phosphorylation of a known downstream target of NUAK2 in a cellular context.
-
Reagents and Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[6]
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on MYPT1 phosphorylation.
-
KINOMEscan® Selectivity Profiling
This assay provides a broad assessment of the selectivity of this compound against a large panel of kinases.
-
Methodology:
-
This is typically performed as a service by specialized companies (e.g., DiscoveRx, now part of Eurofins).
-
The assay is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a large number of kinases.
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The results are reported as the percentage of the kinase that is bound by the test compound, with lower percentages indicating stronger binding and potential inhibition. The top off-target hits for this compound at 1 µM were FAK, NUAK1, FLT3, ULK2, STK33, PHKG2, CLK4, GCN2-KD2, ULK1, NUAK2, DAPK3, and TTK.[5][12]
-
By following these protocols and considering the comparative data presented, researchers can effectively validate the specificity of this compound for NUAK2 in their experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A fetal oncogene NUAK2 is an emerging therapeutic target in glioblastoma | EMBO Molecular Medicine [link.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. NUAK1 and NUAK2 Fine-Tune TGF-β Signaling [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating HTH-02-006 Efficacy: A Comparative Guide to NUAK2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the selective NUAK2 inhibitor, HTH-02-006, and the genetic knockdown of NUAK2. The experimental data presented here demonstrates that the phenotypic consequences of this compound treatment are consistent with those of NUAK2 depletion, thereby confirming the on-target efficacy of the compound.
Core Findings: this compound Phenocopies NUAK2 Knockdown
The development of targeted therapies requires rigorous validation to ensure that the observed effects of a drug are indeed due to its interaction with the intended target. This compound is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase implicated in various cancers.[1][2] To validate that the cellular effects of this compound are a direct result of NUAK2 inhibition, a comparison with genetic knockdown of NUAK2 is essential. The data consistently shows that both pharmacological inhibition with this compound and genetic knockdown of NUAK2 lead to similar downstream effects on cell signaling, proliferation, migration, and invasion.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the effects of this compound treatment and NUAK2 knockdown across different cancer cell lines and models.
Table 1: Effects on Cell Proliferation and Viability
| Treatment/Method | Cell Line(s) | Assay | Observed Effect | Citation(s) |
| This compound | HuCCT-1, SNU475 (YAP-high liver cancer) | Crystal Violet | Marked reduction in cell growth | [3] |
| HMVP2 (prostate cancer) | Spheroid Growth | Dose-dependent growth inhibition (IC50 = 5.72 µM) | [4] | |
| NUAK2 Knockdown (siRNA/CRISPR) | MDA-MB-231 (TNBC) | Tumor Growth (in vivo) | Reduced tumor growth rate | [3] |
| A549, NCI-H460 (NSCLC) | Proliferation Assay | Reduction in proliferation | [3] | |
| Pancreatic Cancer Cells | Proliferation Assay | Impeded proliferation | ||
| Glioblastoma Cells | Proliferation Assay | Suppression of proliferation | [5][6] | |
| Lung Adenocarcinoma Cells | CCK-8, Colony Formation | Inhibited cell viability and colony formation | [7] |
Table 2: Effects on Cell Migration and Invasion
| Treatment/Method | Cell Line(s) | Assay | Observed Effect | Citation(s) |
| This compound | HMVP2 (prostate cancer) | Wound Healing, Matrigel Invasion | Slowed wound closure and blocked invasion | [4] |
| NUAK2 Knockdown (siRNA/shRNA) | A549, NCI-H460 (NSCLC) | Transwell Migration | Reduced motility and migration | [3] |
| Pancreatic Cancer Cells | Migration and Invasion Assays | Impeded migration and invasion | ||
| Cervical Cancer Cells | Wound Healing, Transwell | Inhibited migration and invasion | [8] | |
| Glioblastoma Cells | Migration Assay | Attenuation of migration | [5][6] |
Table 3: Effects on Downstream Signaling
| Treatment/Method | Cell Line(s)/Model | Target/Pathway | Observed Effect | Citation(s) |
| This compound | SNU475 (liver cancer) | p-MYPT1 (S445), p-MLC | Reduced phosphorylation | [4] |
| TetO-YAP S127A transgenic mice | p-MYPT1 (S445) | Dramatically reduced phosphorylation in liver tissues | [4] | |
| HMVP2 (prostate cancer) | YAP, NUAK2, c-MYC | Inactivation of YAP and downregulation of protein expression | [9] | |
| NUAK2 Knockdown (siRNA) | Pancreatic Cancer Cells | p-SMAD2/3, SMAD2/3 | Reduced expression levels | |
| Patient-derived neural progenitor cells | p-MLC, nuclear YAP | Decreased MLC phosphorylation and nuclear exclusion of YAP | [10] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Simplified NUAK2 Signaling Pathway.
Figure 2. Experimental workflow for comparison.
Figure 3. Logic for on-target effect confirmation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA-Mediated Knockdown of NUAK2
This protocol describes a general procedure for transiently knocking down NUAK2 expression using small interfering RNA (siRNA) in cultured cells.
-
Materials:
-
NUAK2-specific siRNA and non-targeting control siRNA (20 µM stocks).
-
Lipofectamine™ RNAiMAX Transfection Reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cell culture plates (e.g., 6-well plates).
-
Adherent cells of interest.
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 30 nM final concentration) in Opti-MEM™ medium.
-
In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Western Blotting for Phosphorylated Proteins (e.g., p-MYPT1)
This protocol is for detecting changes in protein phosphorylation status following this compound treatment or NUAK2 knockdown.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-NUAK2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: Treat cells as required (this compound or siRNA), then wash with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein (e.g., total MYPT1) and a loading control (e.g., GAPDH) to normalize the data.[7][13]
-
Cell Proliferation/Viability Assay (Crystal Violet)
This assay indirectly quantifies cell number by staining total cellular protein.
-
Materials:
-
96-well plates.
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol).
-
Solubilization buffer (e.g., 10% acetic acid).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of this compound or transfect with siRNA as described above.
-
Incubation: Incubate for the desired duration (e.g., 72-120 hours).
-
Fixation: Gently wash the cells with PBS and then fix with methanol for 10-20 minutes.
-
Staining: Remove the methanol and add the crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add solubilization buffer to each well to dissolve the stain.
-
Quantification: Measure the absorbance at approximately 570 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.[1][4][8]
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures collective cell migration.
-
Materials:
-
6-well or 12-well plates.
-
Sterile p200 pipette tip or a specialized wound-making tool.
-
Microscope with a camera.
-
-
Procedure:
-
Create a Monolayer: Seed cells in a plate and grow them to form a confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control. For knockdown experiments, the wound is created after the siRNA incubation period.
-
Imaging: Immediately capture an image of the wound (Time 0). Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.[3][5]
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through an extracellular matrix barrier.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel or another basement membrane extract.
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Methanol for fixation.
-
Crystal violet for staining.
-
-
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top surface of the Transwell insert membrane with the Matrigel solution and allow it to solidify in an incubator.
-
Cell Seeding: Resuspend cells (previously treated with this compound or transfected with siRNA) in serum-free medium and seed them into the upper chamber of the coated insert.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol, and then stain them with crystal violet.
-
Quantification: Take images of the stained cells from several random fields under a microscope and count the number of invading cells.[10][14]
-
References
- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. corning.com [corning.com]
Comparative Guide to Rescue Experiments for HTH-02-006 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NUAK2 inhibitor HTH-02-006 with its analogue, WZ4003. It details experimental protocols for assessing the cellular effects of this compound and outlines strategies for conducting rescue experiments to validate its mechanism of action. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the NUAK2 kinase.
Introduction to this compound
This compound is a semi-specific inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase that is a key component of the Hippo signaling pathway.[1] NUAK2 is frequently overexpressed in various cancers and plays a crucial role in promoting cell proliferation, survival, and migration, particularly in tumors with high YAP (Yes-associated protein) activity.[1][2] this compound exerts its inhibitory effect by reducing the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445, a direct substrate of NUAK2.[2] This leads to the activation of myosin phosphatase, decreased phosphorylation of myosin light chain (MLC), and subsequent alterations in the actomyosin (B1167339) cytoskeleton, ultimately impacting cell morphology, motility, and proliferation.[2]
Comparison with NUAK Inhibitor WZ4003
WZ4003 is a well-characterized NUAK inhibitor and serves as a valuable tool for comparative studies. Both this compound and WZ4003 target NUAK kinases, but they exhibit different selectivity profiles.
| Feature | This compound | WZ4003 |
| Primary Target(s) | NUAK2 | NUAK1 and NUAK2 |
| IC50 (NUAK1) | 8 nM | 20 nM |
| IC50 (NUAK2) | 126 nM | 100 nM |
| Selectivity Notes | Semi-specific for NUAK2. KINOMEscan® profiling at 1 µM showed some off-target activity on kinases such as FAK, FLT3, and ULK2. | Highly selective; no significant inhibition of 139 other kinases tested. |
| Key Cellular Effects | Inhibits proliferation, migration, and invasion in YAP-high cancer cells.[2] | Inhibits cell migration, invasion, and proliferation. Phenocopies NUAK1 knockout/knockdown. |
| Resistance Mutation | A236T in NUAK2 confers resistance.[2] | A195T in NUAK1 confers resistance. |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 value.
Materials:
-
YAP-high cancer cell line (e.g., HuCCT-1, SNU475)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 0.1 to 20 µM is recommended. Include a DMSO-only vehicle control.
-
Replace the medium in the wells with the prepared drug dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-MYPT1
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of its direct substrate, MYPT1.
Materials:
-
YAP-high cancer cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Ser445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on collective cell migration.
Materials:
-
Adherent cancer cell line
-
This compound
-
Culture plates (e.g., 24-well plates)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.[3]
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.[4]
-
Wash the wells with PBS to remove detached cells.[4]
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.[3]
-
Quantify the area of the scratch at each time point using software like ImageJ.[5]
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Rescue Experiments for this compound Treated Cells
To definitively attribute the observed cellular effects to the inhibition of the NUAK2-MYPT1-YAP axis, rescue experiments are crucial. The logic is to bypass the this compound-induced block by overexpressing a downstream component of the pathway that is either constitutively active or no longer subject to the regulation that is disrupted by the inhibitor.
Proposed Rescue Strategies:
-
Overexpression of a Constitutively Active, Nuclear-Localized YAP: Since this compound ultimately leads to the cytoplasmic retention and inactivation of YAP, expressing a YAP mutant that is constitutively localized to the nucleus should rescue the anti-proliferative and anti-migratory effects of the drug. A commonly used construct is YAP-S127A-NLS , where the S127A mutation prevents phosphorylation-dependent cytoplasmic sequestration, and the nuclear localization signal (NLS) ensures its transport into the nucleus.
-
Overexpression of a Non-phosphorylatable MYPT1 Mutant: As this compound's primary mechanism is to decrease MYPT1 phosphorylation, expressing a mutant form of MYPT1 that cannot be phosphorylated by NUAK2 could potentially rescue the phenotype. However, a more direct approach to counteract the increased phosphatase activity would be to express a constitutively inactive form of MYPT1.
Experimental Protocol: Rescue of Cell Viability
Objective: To demonstrate that the overexpression of a constitutively active, nuclear-localized YAP can rescue the growth-inhibitory effects of this compound.
Materials:
-
YAP-high cancer cell line
-
Expression plasmid for YAP-S127A-NLS (or a similar constitutively active YAP mutant)
-
Control (empty) vector
-
Transient transfection reagent (e.g., Lipofectamine)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed cells in a 96-well plate.
-
On the following day, when cells are at 70-80% confluency, transfect them with either the YAP-S127A-NLS expression plasmid or the control vector using a suitable transfection reagent according to the manufacturer's protocol.[6][7][8][9]
-
Allow 24 hours for gene expression.
-
Treat the transfected cells with a range of this compound concentrations, including a vehicle control.
-
Incubate for an additional 48-72 hours.
-
Perform a cell viability assay as described in Protocol 1.
-
Compare the dose-response curves of this compound in cells transfected with the control vector versus the YAP-S127A-NLS construct. A rightward shift in the IC50 curve for the YAP-S127A-NLS expressing cells would indicate a successful rescue.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Logic of a rescue experiment.
Alternative Therapeutic Strategies
For researchers looking for alternative ways to target the Hippo-YAP pathway, several other compounds can be considered:
-
Verteporfin: This drug is known to inhibit the interaction between YAP and the TEAD transcription factors, thereby blocking the transcriptional output of the Hippo pathway downstream of YAP.[10][11][12][13]
-
Dasatinib (B193332): A multi-kinase inhibitor that has been shown to suppress YAP/TAZ activity by inhibiting Src family kinases, which are upstream regulators of the Hippo pathway.[14][15][16][17][18]
These alternatives offer different mechanisms of action and can be used in combination with this compound to probe the intricacies of the Hippo pathway in various cellular contexts.
Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers. The experimental protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clyte.tech [clyte.tech]
- 4. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. neb.com [neb.com]
- 7. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 8. cedarlanelabs.com [cedarlanelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 18. researchgate.net [researchgate.net]
Cross-Validation of HTH-02-006's Anti-Cancer Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor HTH-02-006 with genetic models for validating the role of its target, NUAK Family Kinase 2 (NUAK2), in cancer. By presenting supporting experimental data, detailed protocols, and pathway visualizations, this document aims to offer an objective resource for researchers investigating the Hippo-YAP signaling pathway and its therapeutic targeting.
This compound is a semi-specific inhibitor of NUAK2, a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1][2] Dysregulation of this pathway is a key factor in the development and progression of various cancers, including liver and prostate cancer.[1] Validating the on-target effects of small molecule inhibitors like this compound by cross-referencing with genetic approaches is a critical step in preclinical drug development.
Quantitative Comparison of Pharmacological and Genetic Inhibition of NUAK2
The following tables summarize the effects of the NUAK2 inhibitor this compound and genetic knockdown or knockout of NUAK2 on cancer cell viability, tumor growth, and key signaling events.
Table 1: In Vitro Efficacy of NUAK2 Inhibition
| Model System | Method of NUAK2 Inhibition | Key Findings | Reference |
| YAP-high liver cancer cells (HuCCT-1, SNU475) | This compound | Dose-dependent reduction in cell growth. | [1][3] |
| YAP-low liver cancer cells (HepG2, SNU398) | This compound | Less sensitive to growth inhibition compared to YAP-high cells. | [1][3] |
| Prostate cancer cell spheroids (LAPC-4, 22RV1, HMVP2) | This compound | Dose-dependent inhibition of spheroid growth (IC50: 4.65 µM, 5.22 µM, 5.72 µM respectively). | [1] |
| Cervical cancer cells (HeLa) | shRNA-mediated knockdown of NUAK2 | Reduced cell proliferation, migration, and invasion. | [4] |
| Glioblastoma cells (A172) | shRNA-mediated knockdown of NUAK2 | Significantly suppressed cell proliferation. | [5] |
| Human pancreatic cancer cells (SW1990) | siRNA-mediated knockdown of NUAK2 | Decreased EMT marker expression and increased chemosensitivity. | [6] |
Table 2: In Vivo Efficacy of NUAK2 Inhibition
| Animal Model | Method of NUAK2 Inhibition | Key Findings | Reference |
| TetO-YAP S127A transgenic mice (YAP-induced hepatomegaly) | This compound (10 mg/kg, i.p., twice daily) | Significantly suppressed YAP-induced hepatomegaly and reduced liver/body weight ratio. | [1] |
| HMVP2 prostate cancer allograft mice | This compound (10 mg/kg, i.p., twice daily) | Significantly inhibited tumor growth. | [1] |
| HuCCT-1 xenograft nude mice | This compound (10 mg/kg, i.p., twice daily) | Delayed outgrowth of YAP-induced tumors. | [7] |
| Orthotopic xenograft model with U251 glioblastoma cells | CRISPR-mediated deletion of NUAK2 | Significantly smaller tumors and suppressed tumor growth. | [8][9] |
| Nuak2 knockout mice | Genetic knockout | 40% of knockout mice exhibit exencephaly (a neural tube defect). | [10][11] |
Table 3: Comparison of this compound with the Prototype NUAK2 Inhibitor WZ4003
| Parameter | This compound | WZ4003 | Reference |
| Target(s) | NUAK2 (semi-specific) | NUAK1 and NUAK2 | [12][13] |
| IC50 (NUAK2) | 126 nM | 100 nM | [12][14] |
| IC50 (NUAK1) | 8 nM | 20 nM | [13][14] |
| Cellular Potency (Prostate Cancer Spheroids) | More potent in 2D and 3D growth assays. | Less potent than this compound. | [14][15] |
Experimental Protocols
Western Blot for Phospho-MYPT1
This protocol is used to assess the direct downstream target engagement of this compound by measuring the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445.
-
Cell Culture and Treatment: Plate YAP-high cancer cells (e.g., HuCCT-1, SNU475) and treat with varying concentrations of this compound or vehicle control (DMSO) for 2-24 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[14][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[16]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-MYPT1 (Ser445).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[14][17]
-
-
Data Analysis: Quantify band intensities for phospho-MYPT1 and total MYPT1. The ratio of phosphorylated to total protein indicates the level of NUAK2 inhibition.[14]
Cell Viability Assay (Crystal Violet)
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound for 120 hours.[1][3]
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.[14]
-
Stain with 0.5% crystal violet solution.
-
-
Solubilization and Measurement:
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., HuCCT-1 or HMVP2) into the flank of immunodeficient mice (e.g., nude mice).[1][7]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[2][15]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control to the respective groups.[1][3]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tissues can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for target modulation.[1]
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach for cross-validation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. A fetal oncogene NUAK2 is an emerging therapeutic target in glioblastoma | EMBO Molecular Medicine [link.springer.com]
- 9. biorxiv.org [biorxiv.org]
- 10. NUAK2 Pathogenic Variants Are Definitively Associated with Neural Tube Defects in Humans: New Genotype-Phenotype Correlation and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
HTH-02-006: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of HTH-02-006, a potent inhibitor of NUAK family kinase 2 (NUAK2). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a comprehensive understanding of its activity against a broad panel of kinases. All data is supported by experimental findings from publicly available sources.
Introduction
This compound is a reversible, small-molecule inhibitor of NUAK2, a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1] NUAK2 is a key component of the Hippo signaling pathway, and its inhibition has shown therapeutic potential in cancers with high YAP activity, such as liver and prostate cancer.[1][2] this compound is a derivative of the prototype NUAK inhibitor WZ4003. Understanding the selectivity profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide offers a comparative overview of this compound's activity against its primary target and other kinases.
Kinase Selectivity Profile of this compound
The selectivity of this compound has been extensively profiled, primarily through in vitro kinase assays and broad-spectrum kinase screening panels such as KINOMEscan®.
On-Target Activity
This compound demonstrates potent inhibition of its primary target, NUAK2.
| Target | IC50 (nM) | Assay Type |
| NUAK2 | 126 | Radioactive [γ-³²P]ATP filter-binding assay |
| NUAK1 | 8 | Radioactive [γ-³²P]ATP filter-binding assay |
Table 1: On-Target Potency of this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[3][4]
Off-Target Activity
A KINOMEscan® screen of this compound against a panel of 468 kinases at a concentration of 1 µM revealed a number of potential off-target kinases. The results are presented as "percent of control," where a lower value indicates stronger binding or inhibition.
| Kinase | Percent of Control (%) @ 1 µM |
| FAK | 0.1 |
| NUAK1 | 0.7 |
| FLT3 | 0.95 |
| ULK2 | 1.6 |
| STK33 | 2.4 |
| PHKG2 | 2.7 |
| CLK4 | 3.4 |
| GCN2-KD2 | 3.6 |
| ULK1 | 6 |
| NUAK2 | 6.6 |
| DAPK3 | 6.9 |
| TTK | 8.8 |
Table 2: Selectivity Profile of this compound against a Panel of 468 Kinases. Data from a KINOMEscan® assay performed at a concentration of 1 µM this compound. The value represents the percentage of remaining kinase activity compared to a DMSO control.[3][4][5]
It is noteworthy that while this compound is a potent inhibitor of NUAK2, it exhibits even stronger activity against NUAK1 in vitro.[3][4] Additionally, the KINOMEscan® results highlight several other kinases that are significantly inhibited by this compound at a 1 µM concentration. Researchers should consider these off-target activities when designing experiments and interpreting data.[6][7]
Signaling Pathway
This compound exerts its effects by inhibiting NUAK2, a critical downstream target of the YAP oncogene in the Hippo signaling pathway. NUAK2 participates in a positive feedback loop that enhances YAP activity. By inhibiting NUAK2, this compound disrupts this loop, leading to reduced phosphorylation of its substrate MYPT1, which in turn affects the actomyosin (B1167339) cytoskeleton.[3][6][8] This ultimately leads to the cytoplasmic retention and inactivation of YAP.
Caption: this compound inhibits the NUAK2-YAP positive feedback loop.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the selectivity of this compound.
In Vitro Kinase Assay (Radioactive Filter-Binding)
This assay measures the direct inhibition of kinase activity by this compound.
-
Principle: The assay quantifies the incorporation of radiolabeled phosphate (B84403) ([γ-³²P]ATP) into a specific peptide substrate by the target kinase.
-
Procedure:
-
The kinase, a peptide substrate (e.g., Sakamototide for NUAK2), and varying concentrations of this compound are incubated in a reaction buffer.[9]
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
After incubation, the reaction mixture is spotted onto a phosphocellulose filter membrane, which binds the phosphorylated peptide.
-
The membrane is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity on the filter, corresponding to the kinase activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[9]
-
KINOMEscan® Profiling
This is a high-throughput binding assay used to determine the interaction of a compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure:
-
A panel of DNA-tagged kinases is incubated with the test compound (this compound) at a fixed concentration.
-
The kinase-compound mixtures are then applied to a solid support matrix functionalized with an immobilized, active-site directed ligand.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
After washing away unbound components, the amount of each kinase remaining on the solid support is quantified using qPCR.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.
-
Caption: Workflow for in vitro kinase selectivity profiling.
Conclusion
This compound is a potent inhibitor of NUAK2 and its close homolog NUAK1. While it is often described as a NUAK2 inhibitor, its in vitro potency against NUAK1 is higher. The KINOMEscan® data reveals a broader selectivity profile with several other kinases being inhibited at a 1 µM concentration. Researchers using this compound should be cognizant of these off-target effects and may need to employ complementary approaches, such as genetic knockdown, to definitively attribute observed phenotypes to the inhibition of NUAK2. The provided experimental protocols offer a basis for further investigation and validation of this compound's activity in specific experimental systems.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NUAK2 is a critical YAP target in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
HTH-02-006: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the NUAK2 Inhibitor HTH-02-006 with Supporting Experimental Data.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, a potent inhibitor of NUAK Family Kinase 2 (NUAK2). As a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in various cancers, NUAK2 presents a promising therapeutic target. This document summarizes key experimental data, comparing this compound with its prototype alternative, WZ4003, and provides detailed protocols for the cited experiments to support further research and development.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and the comparator compound WZ4003.
Table 1: In Vitro Biochemical Potency of NUAK Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | NUAK2 | 126 | [γ-32P]ATP incorporation into Sakamototide |
| WZ4003 | NUAK2 | 100 | Not Specified |
| This compound | NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay |
| WZ4003 | NUAK1 | 20 | Not Specified |
Table 2: In Vitro Cellular Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration |
| HuCCT-1 | Liver (YAP-high) | Growth Inhibition | Higher efficacy than YAP-low cells | 120 h |
| SNU475 | Liver (YAP-high) | Growth Inhibition | Higher efficacy than YAP-low cells | 120 h |
| HepG2 | Liver (YAP-low) | Growth Inhibition | Lower efficacy than YAP-high cells | 120 h |
| SNU398 | Liver (YAP-low) | Growth Inhibition | Lower efficacy than YAP-high cells | 120 h |
| LAPC-4 | Prostate | 3D Spheroid Growth | 4.65 | 9 days |
| 22RV1 | Prostate | 3D Spheroid Growth | 5.22 | 9 days |
| HMVP2 | Prostate | 3D Spheroid Growth | 5.72 | 9 days |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Cancer Type | Treatment | Outcome |
| TetO-YAP S127A transgenic mice | Liver | 10 mg/kg this compound, i.p., twice daily for 14 days | Significantly suppressed YAP-induced hepatomegaly (reduced liver/body weight ratio)[1] |
| HMVP2 prostate cancer allografts in FVB mice | Prostate | 10 mg/kg this compound, i.p., twice daily for 20 days | Significantly inhibited tumor growth[1] |
| HuCCT-1 xenograft in nude mice | Liver | 10 mg/kg this compound, i.p., twice daily for 30 days | Significantly attenuated tumor growth rates compared to vehicle control[2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for key experimental procedures.
Mechanism of this compound action on the NUAK2 signaling pathway.
General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro NUAK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on NUAK2 kinase activity.
Materials:
-
Recombinant NUAK2 enzyme
-
Sakamototide (substrate peptide)
-
[γ-32P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the NUAK2 enzyme and Sakamototide substrate in the Kinase Assay Buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phospho-MYPT1 (S445)
This protocol is used to assess the inhibition of NUAK2 activity in a cellular context by measuring the phosphorylation of its downstream substrate, MYPT1.
Materials:
-
Cancer cell lines (e.g., HuCCT-1, SNU475)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (S445) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for loading control.
3D Spheroid Growth Assay
This assay evaluates the effect of this compound on the growth of cancer cells in a three-dimensional culture model, which more closely mimics an in vivo tumor environment.
Materials:
-
Cancer cell lines (e.g., LAPC-4, 22RV1, HMVP2)
-
Ultra-low attachment round-bottom plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Seed a specific number of cells per well in an ultra-low attachment plate to allow for spheroid formation.
-
Incubate the plate for a period of time (e.g., 3-4 days) to allow for the formation of compact spheroids.
-
Treat the spheroids with a range of concentrations of this compound.
-
Continue the incubation for a specified duration (e.g., 9 days), with periodic media and compound changes.
-
At the end of the treatment period, measure the viability of the spheroids using a cell viability reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence on a plate reader.
-
Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft or allograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice) or syngeneic mice
-
Cancer cell line for implantation
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 90% corn oil)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 10 mg/kg, twice daily).
-
Monitor the body weight of the mice regularly to assess toxicity.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki67).
This guide provides a foundational comparison of this compound's efficacy and the necessary experimental details for its evaluation. Researchers are encouraged to adapt these protocols to their specific models and research questions.
References
A Head-to-Head Comparison of HTH-02-006 and siRNA for NUAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Targeting NUAK2
This guide provides a comprehensive, data-driven comparison of two prominent methods for inhibiting NUAK family SNF1-like kinase 2 (NUAK2): the small molecule inhibitor HTH-02-006 and RNA interference using small interfering RNA (siRNA). This document synthesizes available experimental data to objectively evaluate their performance, offering insights into their respective mechanisms, efficacy, and potential limitations. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of studies targeting NUAK2.
Executive Summary
Both this compound and siRNA are effective tools for inhibiting NUAK2 function, each with distinct advantages and disadvantages. This compound is a chemical inhibitor that offers rapid, reversible, and dose-dependent inhibition of NUAK2 kinase activity. It is a valuable tool for studying the acute effects of NUAK2 inhibition in various cellular and in vivo models. However, as a kinase inhibitor, the potential for off-target effects on other kinases exists and must be considered.
Conversely, siRNA-mediated knockdown provides a highly specific approach to reduce NUAK2 protein levels, offering a powerful method to investigate the consequences of long-term loss of NUAK2 function. The specificity of siRNA is dependent on the sequence design, and off-target effects, though different in nature from those of small molecules, can still occur. The choice between these two methodologies will ultimately depend on the specific experimental goals, the desired duration of inhibition, and the biological system under investigation.
Data Presentation: Quantitative Comparison
Table 1: Performance Metrics of this compound
| Parameter | Value | Cell Lines/System | References |
| Target(s) | NUAK2 / NUAK1 | In vitro kinase assays | [1] |
| IC50 (NUAK2) | 126 nM | In vitro radioactive kinase assay | [2][3] |
| IC50 (NUAK1) | 8 nM | In vitro radioactive kinase assay | [1] |
| Cellular Potency (Spheroid Growth IC50) | 4.65 µM (LAPC-4), 5.22 µM (22RV1), 5.72 µM (HMVP2) | Prostate cancer cell spheroids | [3] |
| Known Off-Targets (at 1 µM) | FAK, FLT3, ULK2 | KINOMEscan® profiling | [1] |
Table 2: Performance Metrics of NUAK2 siRNA
| Parameter | Reported Outcome | Cell Lines | References |
| Knockdown Efficiency | Significant reduction in NUAK2 mRNA and protein levels | SW1990, BxPC-3 (pancreatic cancer) | [4] |
| Phenotypic Effects | Suppression of proliferation, migration, and invasion | SW1990, BxPC-3 (pancreatic cancer) | [4] |
| Phenotypic Effects | Reduced proliferation, migration, and EMT | HeLa (cervical cancer) | [5][6] |
| Phenotypic Effects | Decreased cell growth in YAP-high cancer cells | HuCCT-1 (liver cancer) | [7] |
| Off-Target Effects | Not systematically profiled for specific NUAK2 siRNAs in cited studies. General siRNA off-target effects are a known consideration. | Not Applicable | [8][9] |
Signaling Pathways and Experimental Workflows
To effectively target NUAK2, a thorough understanding of its signaling context and the experimental workflows to validate target engagement is crucial.
NUAK2 Signaling Pathway
NUAK2 is a serine/threonine kinase that is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It plays a significant role in cellular processes such as proliferation, migration, and survival, often in the context of cancer. A key regulatory axis for NUAK2 is its involvement in the Hippo-YAP signaling pathway, where it can act as a downstream target of YAP and also participate in a positive feedback loop to enhance YAP activity.[7][10]
Caption: Simplified NUAK2 signaling pathway highlighting key upstream regulators and downstream effectors.
Experimental Workflow for Target Validation
A generalized workflow for validating the efficacy of either this compound or NUAK2 siRNA involves confirming target engagement and assessing the downstream functional consequences.
Caption: A typical experimental workflow for validating NUAK2 inhibition or knockdown.
Experimental Protocols
In Vitro NUAK2 Kinase Assay (for this compound)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of NUAK2.
Materials:
-
Recombinant active NUAK2 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Sakamototide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant NUAK2, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[11]
Cellular MYPT1 Phosphorylation Assay (Western Blotting for this compound)
This assay validates the target engagement of this compound within a cellular context by measuring the phosphorylation of a direct downstream substrate of NUAK2.
Materials:
-
YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[10]
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, anti-NUAK2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture and treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-MYPT1 (S445).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total MYPT1 and a loading control to normalize the data.[11]
siRNA Transfection for NUAK2 Knockdown
This protocol outlines a general procedure for siRNA-mediated knockdown of NUAK2. Optimization of siRNA concentration and transfection reagent may be required for different cell lines.
Materials:
-
NUAK2-specific siRNA duplexes and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Appropriate cell culture plates and complete growth medium
Procedure:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the NUAK2 siRNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels.[4]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The NF-κB/NUAK2 signaling axis regulates pancreatic cancer progression by targeting SMAD2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. NUAK2 silencing inhibits the proliferation, migration and epithelial-to-mesenchymal transition of cervical cancer cells via upregulating CYFIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
On-Target Efficacy of HTH-02-006: A Comparative Guide for Researchers
For scientists and professionals in drug development, confirming the on-target effects of a novel inhibitor is a critical step. This guide provides an objective comparison of HTH-02-006, a NUAK family SNF1-like kinase 2 (NUAK2) inhibitor, with its progenitor compound, WZ4003. The information presented is supported by experimental data to facilitate a clear understanding of its performance and to provide detailed methodologies for key experiments.
This compound is a derivative of WZ4003, developed for improved selectivity as a semi-specific NUAK2 inhibitor.[1] Both compounds are potent inhibitors of the NUAK family of kinases, which are involved in various cellular processes, including cell proliferation and migration.[1]
Comparative Analysis of In Vitro Potency and Selectivity
The on-target effects of this compound are demonstrated by its potent inhibition of NUAK2 kinase activity. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and WZ4003 against NUAK1 and NUAK2.
| Inhibitor | Target(s) | IC50 (NUAK1) | IC50 (NUAK2) | Selectivity Notes |
| This compound | NUAK1 / NUAK2 | 8 nM[1] | 126 nM[1][2][3] | KINOMEscan® at 1 µM showed some off-target activity on kinases such as FAK, FLT3, and ULK2.[1] |
| WZ4003 | NUAK1 / NUAK2 | 20 nM[1] | 100 nM[1] | Highly selective; no significant inhibition of 139 other kinases tested.[1] |
Cellular Activity and In Vivo Efficacy
This compound has demonstrated significant anti-proliferative effects in cancer cell lines with high Yes-associated protein (YAP) activity.[3][4] In vivo studies have further confirmed its anti-tumor efficacy.
| Assay | Cell Line / Model | This compound IC50 / Effect | WZ4003 Effect |
| 3D Spheroid Growth | LAPC-4 (Prostate Cancer) | 4.65 µM[3] | Not specified |
| 22RV1 (Prostate Cancer) | 5.22 µM[3] | Not specified | |
| HMVP2 (Prostate Cancer) | 5.72 µM[3] | Not specified | |
| In Vivo Tumor Growth | HMVP2 prostate cancer allografts in FVB mice | 10 mg/kg, i.p., twice daily, significantly inhibits tumor growth.[2] | Not specified |
| TetO-YAP S127A transgenic mice (YAP-induced hepatomegaly) | 10 mg/kg, i.p., twice daily, suppresses hepatomegaly.[2][5] | Not specified |
NUAK2 Signaling Pathway
This compound exerts its on-target effects by inhibiting the NUAK2 signaling pathway. NUAK2 is a downstream target of the Hippo-YAP pathway and participates in a positive feedback loop to maximize YAP activity.[6] Inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445), and downstream, Myosin Light Chain (MLC), which ultimately impacts the actomyosin (B1167339) cytoskeleton.[3]
Caption: this compound inhibits NUAK2, disrupting downstream signaling.
Experimental Protocols
In Vitro NUAK2 Kinase Assay (Radiometric)
This protocol measures the direct inhibitory effect of this compound on NUAK2 kinase activity.
Materials:
-
Recombinant active NUAK2 enzyme
-
Sakamototide or CHKtide substrate[7]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
50 mM orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP and incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.[7]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO-treated control to determine IC50 values.
Western Blotting for Phospho-MYPT1 (S445)
This protocol is used to assess the cellular target engagement of this compound by measuring the phosphorylation status of its direct substrate, MYPT1.
Materials:
-
Cancer cell lines (e.g., SNU475, HuCCT-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (S445) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with a dose range of this compound for a specified time (e.g., 120 hours).[3]
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against total MYPT1 for normalization.
-
Quantify band intensities to determine the ratio of phospho-MYPT1 to total MYPT1.[7]
Cell Viability Assay (Crystal Violet)
This assay assesses the functional consequence of NUAK2 inhibition on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
Multi-well plates
-
4% paraformaldehyde or methanol (B129727) for fixation
-
Crystal violet staining solution (e.g., 0.5% in 25% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound.
-
Incubate for a defined period (e.g., 5-6 days).[8]
-
Fix the cells with 4% paraformaldehyde or methanol.
-
Stain the fixed cells with crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the bound dye with a suitable buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical workflow for confirming the on-target effects of this compound.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Independent Validation of HTH-02-006: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NUAK2 inhibitor HTH-02-006 with its parent compound, WZ4003. The information presented is based on publicly available experimental data to facilitate an independent assessment of this compound's performance and potential applications in cancer research, particularly in tumors with high YAP (Yes-associated protein) activity.
Biochemical and Cellular Activity Comparison
This compound is a derivative of WZ4003, both of which are potent inhibitors of the NUAK family of kinases.[1][2] NUAK2, a key component of the Hippo signaling pathway, is a critical target in cancers characterized by high YAP activity, such as certain liver and prostate cancers.[3][4] Both compounds have been shown to inhibit the phosphorylation of MYPT1, a downstream substrate of NUAK1 and NUAK2, leading to the disruption of the actomyosin (B1167339) cytoskeleton and a reduction in YAP activity.[3][5][6]
| Inhibitor | Target(s) | IC50 (NUAK1) | IC50 (NUAK2) | Selectivity Notes |
| This compound | NUAK1 / NUAK2 | 8 nM[7] | 126 nM[3][8] | KINOMEscan® at 1 µM showed some off-target activity on kinases such as FAK, FLT3, and ULK2.[2][7] |
| WZ4003 | NUAK1 / NUAK2 | 20 nM[2] | 100 nM[2] | Reported to be highly selective with no significant inhibition of 139 other kinases tested.[2] |
In Vitro Efficacy in Cancer Cell Lines
This compound has demonstrated significant growth-inhibitory effects in various cancer cell lines, particularly those with high YAP expression.[3][8]
| Cell Line | Cancer Type | Key Finding | This compound Concentration | Reference |
| HuCCT-1, SNU475 | Liver Cancer (YAP-high) | Growth inhibition | 0.5-16 µM (120 h) | [3] |
| HepG2, SNU398 | Liver Cancer (YAP-low) | Lower growth inhibition efficacy compared to YAP-high cells | 0.5-16 µM (120 h) | [3] |
| LAPC-4 | Prostate Cancer | Spheroid growth inhibition (IC50) | 4.65 µM (9 days) | [3][8] |
| 22RV1 | Prostate Cancer | Spheroid growth inhibition (IC50) | 5.22 µM (9 days) | [3][8] |
| HMVP2 | Prostate Cancer | Spheroid growth inhibition (IC50) | 5.72 µM (9 days) | [3][8] |
| PC3, DU145 | Prostate Cancer | Significantly slowed migration and Matrigel invasion | Not specified | [9] |
In Vivo Anti-Tumor Activity
In vivo studies have corroborated the anti-tumor effects of this compound in mouse models of liver and prostate cancer.
| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| TetO-YAP S127A transgenic mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily, 14 days | Suppressed hepatomegaly, reduced liver/body weight ratio, decreased proliferating hepatocytes (Ki67-positive cells), and reduced phosphorylation of MYPT1 in liver tissues.[3][8] | [3] |
| HMVP2 prostate cancer allografts in FVB mice | Prostate Cancer | 10 mg/kg, i.p., twice daily, 20 days | Significantly inhibited tumor growth.[3][8] | [3] |
| HuCCT-1 xenografts in nude mice | Liver Cancer | 10 mg/kg, i.p., twice daily, 30 days | Significantly attenuated tumor growth rates.[6] | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its anti-tumor efficacy.
Caption: this compound inhibits NUAK2, leading to reduced MYPT1 phosphorylation and subsequent downstream effects on the actomyosin cytoskeleton, YAP nuclear localization, and target gene expression, ultimately suppressing cell proliferation and tumor growth.
Caption: A general experimental workflow for evaluating the efficacy of this compound, encompassing both in vitro cell-based assays and in vivo tumor models.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of this compound against NUAK2 kinase activity.
Materials:
-
Purified recombinant NUAK2 enzyme
-
Sakamototide peptide substrate[2]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing NUAK2 enzyme, Sakamototide substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][8]
Cell Proliferation and Spheroid Growth Assays
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control (DMSO).
-
For 2D proliferation, incubate for a specified period (e.g., 120 hours) and measure cell viability using a reagent such as CellTiter-Glo®.
-
For 3D spheroid growth, culture cells in ultra-low attachment plates to form spheroids. Treat with this compound and monitor spheroid size over time (e.g., 9 days) using microscopy and image analysis software.[3][8]
Western Blot Analysis
Procedure:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-MYPT1 (S445), total MYPT1, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
In Vivo Tumor Xenograft/Allograft Model
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., HMVP2) into the flank of immunocompromised or syngeneic mice.[3][8]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control.[3][8]
-
Continue treatment for the specified duration (e.g., 20-30 days), monitoring tumor volume and body weight.[3][6][8]
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Process tumor tissue for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[8]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of HTH-02-006: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic window of HTH-02-006, a potent NUAK2 inhibitor. Through a comparative analysis with other relevant compounds, this document aims to offer an objective evaluation of its potential as a therapeutic agent. The information presented herein is supported by available preclinical data and is intended to guide further research and development.
Executive Summary
This compound is a selective inhibitor of NUAK family SNF1-like kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in cancer. This guide compares this compound with its parent compound, WZ4003, a close analog, HTH-01-015, and a clinical-stage inhibitor of the same pathway, VT3989. While a definitive therapeutic window with a numerically defined therapeutic index for this compound remains to be established through formal toxicology studies, preclinical data suggests a promising safety profile. Effective antitumor efficacy in mouse models has been observed at doses that are well-tolerated, with no significant adverse effects such as body weight loss reported.[1] This indicates a potentially favorable therapeutic window that warrants further investigation.
Comparative Analysis of NUAK Inhibitors
The therapeutic potential of a kinase inhibitor is determined by its potency, selectivity, and therapeutic window—the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. This section compares this compound to other NUAK inhibitors based on these parameters.
Table 1: In Vitro Potency of NUAK Inhibitors
| Compound | Target(s) | IC50 (NUAK1) | IC50 (NUAK2) |
| This compound | NUAK1 / NUAK2 | 8 nM [2] | 126 nM [3] |
| WZ4003 | NUAK1 / NUAK2 | 20 nM[4][5][6][7] | 100 nM[4][5][6][7] |
| HTH-01-015 | NUAK1 | 100 nM[4][5][8][9] | >10,000 nM[8] |
Table 2: Preclinical/Clinical Efficacy and Safety of Hippo-YAP Pathway Inhibitors
| Compound | Model | Efficacious Dose | Observed Toxicity/Safety Profile |
| This compound | Mouse xenograft (liver cancer) | 10 mg/kg, i.p., twice daily [1] | Well-tolerated, no overt toxicity or significant body weight loss. [1] |
| WZ4003 | Mouse embryonic fibroblasts (in vitro) | 3-10 µM (maximal effect on MYPT1 phosphorylation)[4] | No in vivo toxicology data available in the searched results. |
| HTH-01-015 | Mouse embryonic fibroblasts (in vitro) | 3-10 µM (maximal effect on MYPT1 phosphorylation)[4] | No in vivo toxicology data available in the searched results. |
| VT3989 | Human (Phase 1/2 clinical trial) | 25-200 mg daily (continuous or intermittent)[10] | No MTD defined up to 200 mg QD. Most common adverse events are proteinuria, albuminuria, and peripheral edema (mainly Grade 1-2 and reversible).[10][11][12] |
| VT3989 | Rat and Monkey (Preclinical) | Not specified | Dose-related, reversible proteinuria.[13] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound operates and how its therapeutic window can be assessed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. HTH-01-015 | AMPK inhibitor | CAS 1613724-42-7 | NUAK1 inhibitor | Buy HTH-01-015 from Supplier InvivoChem [invivochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vivacetherapeutics.com [vivacetherapeutics.com]
A Comparative Guide to the Pharmacokinetic Properties of NUAK Inhibitors: WZ4003 and HTH-01-015
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key pharmacokinetic and pharmacodynamic properties of two widely used NUAK (NUAK family kinase) inhibitors, WZ4003 and HTH-01-015. This document is intended to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies by summarizing available data on their potency, selectivity, and underlying signaling pathways.
Introduction to NUAK Kinases
NUAK1 and NUAK2 are members of the AMP-activated protein kinase (AMPK)-related kinase family. They are activated by the tumor suppressor kinase LKB1 and are implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2][3][4] Dysregulation of NUAK signaling has been linked to several diseases, including cancer, making them attractive therapeutic targets.[1][5] WZ4003 and HTH-01-015 are two of the first-generation, selective inhibitors developed to probe the functions of these kinases.
Data Presentation: A Comparative Overview
A critical aspect of selecting a chemical probe is understanding its potency and selectivity. The following table summarizes the available in vitro inhibitory activities of WZ4003 and HTH-01-015 against NUAK1 and NUAK2.
| Compound | Target | IC50 (nM) | Selectivity |
| WZ4003 | NUAK1 | 20[4] | Dual inhibitor |
| NUAK2 | 100[4] | ||
| HTH-01-015 | NUAK1 | 100[4] | >100-fold vs NUAK2 |
| NUAK2 | >10,000[4] |
Signaling Pathways
NUAK kinases are key nodes in cellular signaling, integrating inputs from upstream kinases and regulating a variety of downstream effectors. The diagram below illustrates the canonical LKB1-NUAK signaling pathway and its interaction with the Hippo pathway.
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the comparison of NUAK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Compound Preparation: A stock solution of the inhibitor (e.g., WZ4003 or HTH-01-015) is prepared in a suitable solvent, typically DMSO. A series of dilutions are then made to cover a wide range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, the purified NUAK1 or NUAK2 enzyme is mixed with a specific substrate and ATP in an appropriate reaction buffer.
-
Inhibition: The serially diluted inhibitor is added to the kinase reaction mixture and incubated for a defined period at a controlled temperature.
-
Activity Measurement: The kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is proportional to the kinase activity.[9]
-
Data Analysis: The measured kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[9][10]
In Vivo Pharmacokinetic Study in Mice (General Protocol)
This protocol provides a general workflow for assessing the pharmacokinetic properties of a compound in a murine model.
Methodology:
-
Animal Model: Healthy, age- and weight-matched mice are used for the study.
-
Compound Administration: The NUAK inhibitor is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). A single dose of the compound is administered to each mouse.[11]
-
Blood Sampling: At predetermined time points after administration, blood samples are collected from the mice. Serial sampling from the same animal is often preferred to reduce biological variability.[12]
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Clearance: The volume of plasma cleared of the drug per unit of time.
-
Conclusion
WZ4003 and HTH-01-015 are valuable chemical probes for studying the roles of NUAK1 and NUAK2 in cellular processes. WZ4003 acts as a dual inhibitor of both NUAK1 and NUAK2, while HTH-01-015 exhibits high selectivity for NUAK1. The choice between these inhibitors should be guided by the specific research question and the relative importance of NUAK1 versus NUAK2 in the biological system under investigation. A significant limitation for in vivo studies is the lack of publicly available, detailed pharmacokinetic data for these compounds. It is therefore highly recommended that researchers conduct their own pharmacokinetic studies to ensure the appropriate design and interpretation of their in vivo experiments. Future development of NUAK inhibitors with well-characterized in vivo pharmacokinetic profiles will be crucial for advancing our understanding of NUAK biology and for the potential clinical translation of NUAK-targeted therapies.
References
- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal axon branching is regulated by the LKB1-NUAK1 kinase pathway via presynaptic mitochondrial capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUAK Kinases: Brain–Ovary Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of WZ4003 as NUAK inhibitors against human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. courses.edx.org [courses.edx.org]
- 11. benchchem.com [benchchem.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the anti-tumor efficacy of HTH-02-006 in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-tumor efficacy of HTH-02-006, a novel NUAK2 inhibitor, across different cancer types. Through a detailed comparison with the alternative NUAK inhibitor, WZ4003, and current standard-of-care therapies, this document synthesizes experimental data to offer an objective assessment of this compound's potential as a therapeutic agent. This guide includes clearly structured data tables, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in various cancers, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP), which promotes cell proliferation and inhibits apoptosis.[2][3] this compound exerts its anti-tumor effects by inhibiting NUAK2, which in turn reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445.[1] This leads to a decrease in the phosphorylation of the Myosin Light Chain (MLC), ultimately disrupting the actomyosin (B1167339) cytoskeleton and suppressing YAP activity.[1] this compound has demonstrated particular efficacy in cancer cells characterized by high YAP activity.[1][2]
Comparative In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with high YAP expression. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to WZ4003.
| Cancer Type | Cell Line | YAP Status | Compound | IC50 (µM) | Reference |
| Prostate Cancer | LAPC-4 | - | This compound | 4.65 | [1] |
| 22RV1 | - | This compound | 5.22 | [1] | |
| HMVP2 | - | This compound | 5.72 | [1] | |
| Liver Cancer | HuCCT-1 | High | This compound | Higher efficacy vs YAP-low | [1][2] |
| SNU475 | High | This compound | Higher efficacy vs YAP-low | [1][2] | |
| HepG2 | Low | This compound | Lower efficacy vs YAP-high | [1] | |
| SNU398 | Low | This compound | Lower efficacy vs YAP-high | [1] | |
| - | - | - | WZ4003 | NUAK1: 0.02, NUAK2: 0.1 | [4][5] |
Comparative In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical mouse models of prostate and liver cancer. The data below compares its efficacy with standard-of-care treatments.
Prostate Cancer
| Model | Treatment | Dosage | Administration | Tumor Growth Inhibition | Reference |
| HMVP2 Allograft | This compound | 10 mg/kg | i.p., twice daily, 20 days | Significant inhibition | [6] |
| DU-145 Xenograft | Docetaxel (B913) | 10 mg/kg/week | i.v., 3 weeks | 32.6% regression | [7] |
| PC-3 Xenograft | Enzalutamide | 5 mg/kg/day | i.p., 21 days | 63% inhibition (in combination) | [8] |
| VCaP Xenograft | Abiraterone Acetate | 70 mg/kg/day | i.p. | Tumor regression | [9] |
Liver Cancer
| Model | Treatment | Dosage | Administration | Tumor Growth Inhibition | Reference |
| YAP-induced (TetO-YAP S127A) | This compound | - | i.p., twice daily, 14 days | Significantly suppressed hepatomegaly | [1] |
| HuH-7 Xenograft | Sorafenib | 40 mg/kg/day | p.o., 3 weeks | 40% decrease in tumor growth | [10] |
| Orthotopic HCC Xenograft | Atezolizumab + Bevacizumab | - | - | Data not available in direct xenograft comparison | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the comparator compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting the percent viability against the log of the compound concentration.
In Vivo Xenograft/Allograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-tumor agents in a mouse xenograft or allograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUAK2 is a critical YAP target in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of HTH-02-006 Against Standard-of-Care Therapies in High-YAP Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of HTH-02-006, a novel NUAK2 inhibitor, against the current standard-of-care therapies for cancers characterized by high Yes-associated protein (YAP) activity, specifically hepatocellular carcinoma (liver cancer) and prostate cancer. This document synthesizes available in vitro and in vivo experimental data to offer an objective evaluation of these therapeutic agents. Detailed experimental protocols for key assays are also provided to ensure transparency and facilitate the replication of findings.
Executive Summary
This compound is an inhibitor of NUAK2, a kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1] Dysregulation of this pathway, often leading to the hyperactivation of the transcriptional co-activator YAP, is a known driver in various cancers, including liver and prostate cancer. This compound has demonstrated potent anti-tumor efficacy in preclinical models of YAP-high liver and prostate cancer. This guide benchmarks the performance of this compound against established therapies: sorafenib (B1663141) and lenvatinib (B1674733) for liver cancer, and abiraterone (B193195) and enzalutamide (B1683756) for prostate cancer.
Mechanism of Action
This compound: As a NUAK2 inhibitor, this compound disrupts the downstream signaling cascade that leads to YAP activation. Specifically, it reduces the phosphorylation of the NUAK2 substrate MYPT1 at serine 445, which in turn decreases the phosphorylation of the myosin light chain (MLC), impacting the actomyosin (B1167339) cytoskeleton.[1] This ultimately leads to the suppression of YAP-mediated gene transcription, which is critical for tumor growth and proliferation in YAP-driven cancers.
Standard-of-Care Therapies:
-
Sorafenib and Lenvatinib (Liver Cancer): These are multi-kinase inhibitors that primarily target receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[2][3] Their mechanism is not directly centered on the YAP pathway but on broader oncogenic signaling.
-
Abiraterone and Enzalutamide (Prostate Cancer): These are androgen receptor (AR) signaling inhibitors. Abiraterone inhibits CYP17A1, an enzyme crucial for androgen biosynthesis, thereby reducing the levels of androgens that can activate the AR. Enzalutamide is a potent AR antagonist that competitively inhibits androgen binding, nuclear translocation of the AR, and its association with DNA.[4][5] While distinct from the Hippo-YAP pathway, there is emerging evidence of crosstalk between AR signaling and YAP activation in prostate cancer.[6][7][8]
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care therapies in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line | YAP Status | IC50 (µM) | Reference |
| This compound | Liver Cancer | HuCCT-1 | High | Not explicitly stated, but showed growth inhibition | [1] |
| SNU475 | High | Not explicitly stated, but showed growth inhibition | [1] | ||
| HepG2 | Low | Less sensitive than YAP-high cells | [1] | ||
| SNU398 | Low | Less sensitive than YAP-high cells | [1] | ||
| Prostate Cancer | LAPC-4 (spheroid) | - | 4.65 | [1] | |
| 22RV1 (spheroid) | - | 5.22 | [1] | ||
| HMVP2 (spheroid) | - | 5.72 | [1] | ||
| Sorafenib | Liver Cancer | HepG2 | Low | ~6 | [9] |
| Huh7 | High | ~6 | [9] | ||
| Hep3B | High | 2-3 times lower than low-FGL1 cells | [10] | ||
| Lenvatinib | Liver Cancer | KYN-2 | - | 10.4 | [11] |
| HAK-1A | - | 12.5 | [11] | ||
| Hep3B | High | 1 | [12] | ||
| Huh-7 | High | 2.5 | [12] | ||
| HepG2 | Low | Did not reach 50% inhibition | [12] | ||
| Abiraterone | Prostate Cancer | LNCaP | - | ~2.5 | [13] |
| LAPC-4 | - | ~2.5 | [13] | ||
| PC-3 | - | ~2.5 | [13] | ||
| Enzalutamide | Prostate Cancer | LNCaP | - | 8.814 | [13] |
| LAPC-4 | - | 10.95 | [13] | ||
| C4-2B | - | 18.96 | [14] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The following table summarizes the anti-tumor efficacy of this compound and standard-of-care therapies in mouse xenograft models.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Prostate Cancer | HMVP2 allograft | 10 mg/kg, i.p., twice daily | Significant anti-tumor efficacy | [1] |
| Liver Cancer | YAP-induced HuCCT-1 xenograft | 10 mg/kg, i.p., twice daily for 30 days | Significantly attenuated tumor growth | [15] | |
| Sorafenib | Liver Cancer | PLC/PRF/5 xenograft | 30 mg/kg, p.o., daily | Complete tumor growth inhibition | [16] |
| Liver Cancer | H129 hepatoma model | 30 mg/kg, p.o., daily | No significant improvement in survival | [17] | |
| Lenvatinib | Liver Cancer | KYN-2 and HAK-1B xenografts | 3, 10, 30 mg/kg/day, p.o. for 14 days | Dose-dependently suppressed tumor growth | [2][11] |
| Enzalutamide | Prostate Cancer | LNCaP/AR xenograft | - | Significantly induced regression of tumor volume | [4] |
| Prostate Cancer | 22Rv1 xenograft | - | Reduced average tumor volume by 93% (in combination) | [18] |
Note: The reported efficacy can vary significantly based on the tumor model, drug dosage, and treatment duration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of compounds on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, sorafenib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][18][19][20][21]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3][22]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-MYPT1, anti-YAP, anti-p-ERK, anti-AR) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of compounds in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[7][23]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal or oral) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[23]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits NUAK2, disrupting the Hippo-YAP signaling pathway.
Caption: Sorafenib and Lenvatinib inhibit key pathways in angiogenesis and cell proliferation.
Caption: Abiraterone and Enzalutamide target the androgen receptor signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tumor xenograft mouse studies [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchhub.com [researchhub.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Proper Disposal Procedures for HTH-02-006: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of HTH-02-006, a NUAK2 inhibitor used in cancer research. While specific institutional protocols may vary, the following guidelines are based on standard laboratory chemical waste management practices.
Immediate Safety and Logistical Information
This compound is a synthetic organic compound and a potent, selective, and reversible inhibitor of NUAK1/2.[1] Although it may be shipped as a non-hazardous chemical, this classification is for transportation purposes and does not exempt it from proper waste disposal assessment.[2] All chemical waste, regardless of its perceived hazard, must be managed in accordance with federal, state, and local regulations.[3][4]
Key Principles of Chemical Waste Disposal:
-
Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted. [4][5]
-
Properly label all waste containers with the full chemical name and associated hazards. [4][6]
-
Segregate incompatible waste streams to prevent dangerous chemical reactions. [4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. [4][7]
Step-by-Step Disposal Plan for this compound
Researchers handling this compound should follow this procedural guidance to ensure safe and compliant disposal.
Step 1: Waste Identification and Characterization
The first crucial step is to determine if the this compound waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]
-
Consult the Safety Data Sheet (SDS): The most reliable source of information for hazard identification is the manufacturer's SDS. Although a specific SDS for this compound was not found in the provided search results, it is incumbent upon the user to obtain it from the supplier. The SDS will provide comprehensive details on physical and chemical properties, as well as toxicological information.
-
In the Absence of an SDS: If an SDS is not available, a conservative approach should be taken, treating the substance as hazardous until proven otherwise. Given that this compound is a bioactive small molecule used in cancer research, it is prudent to handle it as a potentially toxic substance.
Step 2: Segregation and Containerization
Proper segregation and containment are vital to prevent accidental exposure and environmental contamination.
-
Use Appropriate Waste Containers: Store this compound waste in a chemically compatible, leak-proof container with a secure lid.[3][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[4][7]
-
Segregate by Waste Type:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate liquid waste container. Do not mix with other incompatible solvent wastes.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step 3: Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safe handling by EHS personnel.[4][8]
-
Hazardous Waste Labeling: Each waste container must be affixed with a "Hazardous Waste" label.[4][6]
-
Required Information: The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[4]
-
All constituents of a mixture, including solvents and their approximate percentages.
-
The date when waste was first added to the container.[4]
-
The principal investigator's name and laboratory location (building and room number).[4]
-
Appropriate hazard warnings or pictograms.[4]
-
Step 4: Storage of Chemical Waste
Waste must be stored safely in the laboratory pending collection.
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory.[7]
-
Secondary Containment: It is best practice to keep waste containers in secondary containment to control any potential leaks or spills.[6]
-
Secure and Closed: Always keep waste containers securely closed, except when adding waste.[6][7]
Step 5: Scheduling Waste Pickup
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (often not to exceed one year), contact your institution's EHS department to arrange for a waste pickup.[7]
-
Provide Necessary Documentation: Be prepared to provide any required waste information forms.[4]
Quantitative Data Summary
For the disposal of chemical waste, certain quantitative limits may apply, particularly for acutely toxic chemicals. While specific limits for this compound are not available without an SDS, the following table summarizes general quantitative guidelines for laboratory chemical waste accumulation.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons | [7] |
| Maximum Quantity of Acutely Toxic Waste (P-listed) in a Satellite Accumulation Area | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time in a Satellite Accumulation Area | 12 months (provided accumulation limits are not exceeded) | [7] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound.
Caption: Logical flow for this compound waste disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
References
- 1. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling HTH-02-006
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory compounds is paramount. This document provides immediate and essential safety, operational, and disposal guidance for the NUAK2 inhibitor, HTH-02-006.
Summary of Quantitative Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 588.45 g/mol | [1] |
| IC₅₀ (NUAK2) | 126 nM | [2][3] |
| Solubility in DMSO | ≥ 10 mM | [1] |
| In Vivo Dosage | 10 mg/kg (mice) | [3][4] |
| Storage (Solid) | -20°C (long term) | [1] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | MedChemExpress Product Page |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from a structurally similar compound, WZ4003, suggests the following PPE should be mandatory when handling this compound to minimize exposure risk.[5]
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If handling the solid form outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust particles.
Experimental Protocols: Step-by-Step Handling and Disposal
Handling Procedure:
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.
-
Don all required personal protective equipment (PPE).
-
-
Reconstitution (for solid form):
-
Use in Experiments:
-
When adding the compound to cell cultures or administering it to animals, handle with care to avoid splashes or aerosols.
-
Use appropriate, calibrated equipment for all measurements.
-
-
Storage:
-
Store the solid compound at -20°C for long-term stability.[1]
-
Once reconstituted in a solvent, aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
-
Disposal Plan:
As this compound is intended for laboratory research and its full hazard profile is not yet established, it should be handled as hazardous waste. The related compound, WZ4003, is classified as very toxic to aquatic life with long-lasting effects, indicating that environmental release must be avoided.[5]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (based on available data, an "Aquatic Hazard" warning is prudent).
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
- 1. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
